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  • Product: 1-Nitro-2-(pentafluoroethyl)benzene
  • CAS: 60979-15-9

Core Science & Biosynthesis

Foundational

1-Nitro-2-(pentafluoroethyl)benzene CAS number

An In-Depth Technical Guide to 1-Nitro-2-(pentafluoroethyl)benzene For Researchers, Scientists, and Drug Development Professionals Introduction 1-Nitro-2-(pentafluoroethyl)benzene is a halogenated nitroaromatic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Nitro-2-(pentafluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-(pentafluoroethyl)benzene is a halogenated nitroaromatic compound with the CAS Number 60979-15-9 .[1][2] This molecule is of significant interest to the chemical and pharmaceutical sciences due to its unique electronic properties imparted by the presence of both a strong electron-withdrawing nitro group (-NO₂) and a lipophilic, metabolically stable pentafluoroethyl group (-C₂F₅). The strategic placement of these functional groups on the benzene ring creates a versatile chemical scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.

The incorporation of fluorinated alkyl chains, such as the pentafluoroethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Similarly, the nitro group, while sometimes associated with toxicity, is a crucial synthetic handle that can be readily converted to an amino group, opening up a vast array of subsequent chemical transformations.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Nitro-2-(pentafluoroethyl)benzene, with a focus on its relevance to drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-Nitro-2-(pentafluoroethyl)benzene is essential for its effective use in synthesis and other applications. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 60979-15-9[1][2]
Molecular Formula C₈H₄F₅NO₂[1]
Molecular Weight 241.11 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid
Canonical SMILES C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[O-][1]
InChI Key OIICZKWDOWBHOS-UHFFFAOYSA-N[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count Not explicitly stated in search results
Rotatable Bond Count 1[1]

Synthesis and Reactivity

The primary route for the synthesis of 1-Nitro-2-(pentafluoroethyl)benzene would likely involve the introduction of a pentafluoroethyl group onto a pre-functionalized benzene ring, followed by nitration, or vice-versa. The order of these steps is crucial and will dictate the final regiochemistry of the product.[6][7]

Synthetic Workflow

A plausible synthetic route, adapted from methodologies for similar compounds, is the copper-mediated coupling of pentafluoroethyl iodide with 1-iodo-2-nitrobenzene.[8] This approach offers a direct way to introduce the pentafluoroethyl group at the desired position.

Synthesis_Workflow 1-Iodo-2-nitrobenzene 1-Iodo-2-nitrobenzene 1-Nitro-2-(pentafluoroethyl)benzene 1-Nitro-2-(pentafluoroethyl)benzene 1-Iodo-2-nitrobenzene->1-Nitro-2-(pentafluoroethyl)benzene  + C2F5I, Cu powder  DMF, 160°C

Caption: Proposed synthetic workflow for 1-Nitro-2-(pentafluoroethyl)benzene.

Experimental Protocol: Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene

The following is a generalized protocol based on the synthesis of a structurally similar compound, 1-pentafluoroethyl-2-methyl-4-nitro-benzene.[8] This protocol should be adapted and optimized for the specific synthesis of the title compound.

Materials:

  • 1-Iodo-2-nitrobenzene

  • Pentafluoroethyl iodide

  • Powdered copper

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

  • Pentane

  • Dichloromethane

Procedure:

  • In a sealed reaction vessel, a mixture of 1-iodo-2-nitrobenzene and powdered copper in anhydrous DMF is prepared under an inert atmosphere (e.g., nitrogen).

  • The vessel is cooled, and pentafluoroethyl iodide is added.

  • The mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate.

  • The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-Nitro-2-(pentafluoroethyl)benzene.

Reactivity

The reactivity of 1-Nitro-2-(pentafluoroethyl)benzene is dominated by the strong electron-withdrawing properties of both the nitro and pentafluoroethyl substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups, particularly the nitro group, will activate the aromatic ring towards nucleophilic attack. The ortho and para positions relative to the nitro group are particularly activated.

  • Electrophilic Aromatic Substitution: The benzene ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the substituents.[9] Harsh reaction conditions would be required for further substitution, which would likely be directed to the meta positions relative to both groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline) using various reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media.[4] This transformation is a key step in utilizing this compound as a building block for pharmaceuticals, as the resulting 2-(pentafluoroethyl)aniline is a versatile intermediate.

Applications in Drug Development

While direct applications of 1-Nitro-2-(pentafluoroethyl)benzene in approved drugs are not documented, its potential as a synthetic intermediate in drug discovery is significant.

  • Metabolic Stability: The pentafluoroethyl group is known to enhance the metabolic stability of drug molecules by blocking sites of oxidative metabolism.[3]

  • Lipophilicity and Oral Absorption: Introduction of fluorinated moieties can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance oral absorption.[4]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -C₂F₅ group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-target interactions.[4]

  • Precursor to Bioactive Molecules: As previously mentioned, the reduction of the nitro group to an amine provides a key entry point for the synthesis of a wide range of more complex molecules, including heterocycles, amides, and sulfonamides, which are common motifs in pharmaceuticals.

  • Nitroaromatic Prodrugs: In some therapeutic areas, such as oncology, nitroaromatic compounds are being explored as hypoxia-activated prodrugs.[10] The low oxygen environment of solid tumors can facilitate the reduction of the nitro group to a cytotoxic species, leading to targeted cell killing.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

1-Nitro-2-(pentafluoroethyl)benzene is a valuable, albeit specialized, chemical building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive nitro group and a stabilizing pentafluoroethyl group makes it an attractive starting material for the synthesis of novel compounds with tailored properties. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and drug development professionals seeking to leverage its potential in their work.

References

  • PrepChem.com. Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. [Link]

  • US EPA. Benzene, 1-fluoro-2-nitro- - Substance Details - SRS. [Link]

  • Chemsrc. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5. [Link]

  • Pallav Chemicals. NITROBENZENE MATERIAL SAFETY DATA SHEET CAS NO 98-95-3 SDS/MSDS. [Link]

  • PharmaCompass. 1-Fluoro-2-nitrobenzene - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. [Link]

  • MIT News. An easier way to synthesize new drug candidates. [Link]

  • EPA. 1,2,4-Trifluoro-5-nitrobenzene Properties. [Link]

  • NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]

  • OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. [Link]

  • Cheméo. Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

Exploratory

1-Nitro-2-(pentafluoroethyl)benzene: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary The strategic incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. While the trifluoromethyl (-CF3) group is ubiquitous, the pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. While the trifluoromethyl (-CF3) group is ubiquitous, the pentafluoroethyl (-C2F5) group offers superior lipophilicity, enhanced metabolic stability, and unique steric properties that can drastically alter the pharmacokinetic profile of a target molecule[1].

1-Nitro-2-(pentafluoroethyl)benzene (CAS: 60979-15-9) serves as a critical, highly versatile building block in this domain[2]. The ortho-nitro configuration not only activates the aromatic ring for nucleophilic substitution but also serves as a masked amine, readily reducible to yield sterically hindered, highly fluorinated anilines. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, synthetic methodologies, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 1-Nitro-2-(pentafluoroethyl)benzene is essential for predicting its behavior in both synthetic workflows and biological systems. The strong electron-withdrawing nature of both the nitro and pentafluoroethyl groups results in a highly electron-deficient aromatic ring.

PropertyValueCausality / Significance
IUPAC Name 1-Nitro-2-(1,1,2,2,2-pentafluoroethyl)benzeneStandardized nomenclature for regulatory filings.
CAS Registry Number 60979-15-9[2]Unique identifier for material sourcing.
Molecular Formula C8H4F5NO2[2]Defines exact atomic composition.
Molecular Weight 241.11 g/mol [2]Critical for stoichiometric calculations.
Exact Mass 241.016 g/mol [2]Used for high-resolution mass spectrometry (HRMS) validation.
LogP (Estimated) ~3.77Indicates high lipophilicity, driving cellular membrane permeability.
Topological Polar Surface Area 45.82 ŲOptimal for blood-brain barrier (BBB) penetration if incorporated into CNS APIs.

Mechanistic Principles of Pentafluoroethylation

The synthesis of 1-Nitro-2-(pentafluoroethyl)benzene is most efficiently achieved via the copper-catalyzed cross-coupling of 1-iodo-2-nitrobenzene with a pentafluoroethyl source, such as (pentafluoroethyl)trimethylsilane (TMS-C2F5)[3].

The Causality of the Catalytic Cycle
  • Anion Generation: TMS-C2F5 is inert on its own. The addition of Potassium Fluoride (KF) acts as a highly specific desilylating agent. The thermodynamic stability of the resulting Si-F bond drives the in situ generation of the highly reactive -C2F5 anion[3].

  • Copper Stabilization: Free perfluoroalkyl anions are notoriously unstable and prone to rapid α

    • or β -fluoride elimination. Copper(I) iodide is introduced to immediately trap the anion, forming a stable [Cu(C2F5)] intermediate[4].
  • Oxidative Addition: The electron-deficient nature of the ortho-nitro group activates the C-I bond, facilitating oxidative addition to the Cu(I) center to form a transient, high-valent Cu(III) complex[5],[4].

  • Reductive Elimination: The Cu(III) species undergoes rapid reductive elimination, forging the Csp2​−Csp3​ bond and releasing the target product while regenerating the copper catalyst[5].

Synthesis A 1-Iodo-2-nitrobenzene D Cu(III) Oxidative Addition State A->D Aryl Iodide B TMS-C2F5 + KF C [Cu(C2F5)] Complex B->C Transmetalation C->D Cu(I) -> Cu(III) E Reductive Elimination D->E C-C Coupling F 1-Nitro-2-(pentafluoroethyl)benzene E->F Product Release

Fig 1. Mechanistic pathway of the Copper-catalyzed pentafluoroethylation cycle.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the loss of high-value fluorinated precursors, the following protocol integrates a mid-process analytical checkpoint.

Reagents & Equipment
  • Substrate: 1-Iodo-2-nitrobenzene (1.0 equiv, 10 mmol)

  • Reagents: TMS-C2F5 (1.5 equiv, 15 mmol), KF (spray-dried, 1.5 equiv, 15 mmol), CuI (1.0 equiv, 10 mmol)[3].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: A polar aprotic solvent is mandatory to solubilize the inorganic fluoride salt and stabilize the highly polar transition states during oxidative addition.

  • Environment: Schlenk line, Argon atmosphere.

Step-by-Step Workflow
  • Preparation & Deoxygenation: Flame-dry a 100 mL Schlenk flask under vacuum. Charge the flask with CuI, KF, and 1-iodo-2-nitrobenzene. Evacuate and backfill with Argon three times. Causality: Oxygen rapidly oxidizes Cu(I) to Cu(II), which is catalytically inactive for this transformation.

  • Solvent & Reagent Addition: Inject anhydrous DMF (50 mL) via syringe. Stir for 5 minutes at room temperature to ensure partial dissolution. Inject TMS-C2F5 dropwise over 2 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath. Stir vigorously for 12 hours.

  • Self-Validating Checkpoint (IPC):

    • Action: Withdraw a 0.1 mL aliquot from the reaction mixture. Dilute with CD3​CN and spike with exactly 0.1 mmol of 1-fluoro-3-nitrobenzene as an internal standard.

    • Validation: Acquire a 19F NMR spectrum. Integrate the product's −CF3​ triplet (approx. -85 ppm) and −CF2​− quartet (approx. -115 ppm) against the internal standard[3],[5].

    • Decision Matrix: If calculated yield is >90%, proceed to workup. If <90%, add 0.2 equiv of TMS-C2F5 and heat for an additional 4 hours.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and quench with water (100 mL). Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts.

  • Purification: Separate the organic layer, wash extensively with LiCl (5% aq) to remove residual DMF, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Downstream Utility in Drug Development

The primary value of 1-Nitro-2-(pentafluoroethyl)benzene lies in its downstream derivatization. The nitro group acts as a stable placeholder during the cross-coupling phase and is subsequently reduced to an amine.

The resulting 2-(pentafluoroethyl)aniline is a highly sought-after pharmacophore. The bulky, electron-withdrawing −C2​F5​ group at the ortho position forces the aniline nitrogen out of coplanarity with the benzene ring, significantly altering the 3D conformation of resulting kinase inhibitors or GPCR antagonists. This steric shielding also provides profound resistance to cytochrome P450-mediated aromatic oxidation.

Applications A 1-Nitro-2-(pentafluoroethyl)benzene B Pd/C, H2 (Nitro Reduction) A->B C 2-(Pentafluoroethyl)aniline B->C >95% Yield D Buchwald-Hartwig Cross-Coupling C->D E Amide Coupling C->E F Kinase Inhibitors (Target API) D->F C-N Bond G Agrochemical Derivatives E->G C-N Bond

Fig 2. Downstream synthetic workflows utilizing the reduced aniline derivative for API synthesis.

References

  • [5] Csp3–Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes. Journal of the American Chemical Society (JACS). Available at:[Link]

  • [4] Oxidative addition of an alkyl halide to form a stable Cu(III) product. Science (Vol 381, Issue 6662). Available at:[Link]

  • [1] Selective difluoromethylation and monofluoromethylation reactions. Chinese Academy of Sciences (CAS). Available at: [Link](Referenced for general fluoroalkyl stability and design principles).

Sources

Foundational

1-Nitro-2-(pentafluoroethyl)benzene: Structural Profiling, Synthesis, and Applications in Advanced Drug Development

Executive Summary The strategic incorporation of perfluoroalkyl groups into aromatic scaffolds is a cornerstone of contemporary medicinal chemistry and advanced materials science [[1]](). Among these building blocks, 1-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of perfluoroalkyl groups into aromatic scaffolds is a cornerstone of contemporary medicinal chemistry and advanced materials science [[1]](). Among these building blocks, 1-nitro-2-(pentafluoroethyl)benzene stands out as a critical, sterically demanding, and electronically deactivated intermediate. The pentafluoroethyl (-C₂F₅) moiety imparts exceptional lipophilicity and metabolic resistance, surpassing the traditional trifluoromethyl (-CF₃) group. This technical guide explores the physicochemical profile, the mechanistic nuances of its synthesis (specifically the "ortho effect"), and its downstream applications in active pharmaceutical ingredient (API) development.

Physicochemical & Structural Profiling

The architecture of 1-nitro-2-(pentafluoroethyl)benzene (C⻈H₄F₅NO₂) is defined by the ortho-relationship between a strongly electron-withdrawing nitro group (-NO₂) and a bulky, highly lipophilic pentafluoroethyl group (-C₂F₅). This proximity forces the aromatic system out of coplanarity, significantly altering the molecule's dipole moment and steric profile.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Scientific Significance
Molecular Formula C⻈H₄F₅NO₂Defines the core mass and elemental composition.
Molecular Weight 241.11 g/mol Optimal low-molecular-weight starting material for Lipinski-compliant drug design 1.
Topological Polar Surface Area (TPSA) 45.82 ŲDriven entirely by the nitro group; ensures predictable membrane permeability before downstream reduction 2.
Estimated LogP 3.77The -C₂F₅ group imparts extreme lipophilicity, enhancing target binding kinetics in hydrophobic pockets 2.
Steric Profile (A-value) High (Bulky)The -C₂F₅ group forces the ortho-nitro group out of coplanarity, preventing resonance overlap with the aromatic ring.

Mechanistic Insights: The "Ortho Effect" in Fluoroalkylation

Synthesizing 1-nitro-2-(pentafluoroethyl)benzene relies heavily on transition-metal catalysis. Palladium is notoriously ineffective for perfluoroalkylation due to rapid β-fluoride elimination from the Pd(II) intermediate. Therefore, Copper(I) is the metal of choice.

During the copper-mediated cross-coupling of 1-iodo-2-nitrobenzene with a Cu-C₂F₅ species, the position of the nitro group acts as a powerful mechanistic driver. This phenomenon, known as the "ortho effect," dramatically accelerates the reaction. The oxygen atoms of the ortho-nitro group coordinate with the Lewis-acidic copper center. This coordination stabilizes the transition state, bringing the metal into optimal proximity for C-I bond activation and lowering the activation energy for oxidative addition 3.

Mechanism A 1-Iodo-2-nitrobenzene C π-Coordination Complex A->C B Cu-C2F5 Species B->C Ortho-NO2 guidance D Oxidative Addition [Cu(III) Intermediate] C->D Activation of C-I bond E Reductive Elimination D->E F 1-Nitro-2-(pentafluoroethyl)benzene E->F Release of Cu(I)I

Caption: Catalytic cycle of Cu-mediated pentafluoroethylation exploiting the ortho-effect.

Synthetic Methodologies & Self-Validating Protocols

Recent advancements have enabled the in situ generation of tetrafluoroethylene (TFE) from (trifluoromethyl)trimethylsilane (TMSCF₃), which subsequently undergoes fluorocupration to form the active Cu-C₂F₅ complex 4. The following protocol details the synthesis of 1-nitro-2-(pentafluoroethyl)benzene using a highly reliable, two-chamber system.

Protocol: Copper-Mediated Pentafluoroethylation of 1-Iodo-2-nitrobenzene

Objective: High-yield synthesis of 1-nitro-2-(pentafluoroethyl)benzene via cross-coupling.

Step-by-Step Methodology:

  • System Preparation (Chamber A & B): Connect two pressure tubes via a three-way valve. Chamber A is dedicated to TFE generation; Chamber B is the primary reaction vessel.

  • Catalyst Complexation (Chamber B): Charge Chamber B with CuI (1.2 equiv), CsF (2.0 equiv), and 1,10-phenanthroline (1.2 equiv) in anhydrous DMF.

    • Causality: 1,10-phenanthroline is a bidentate nitrogen ligand that stabilizes the Cu(I) oxidation state, preventing disproportionation to inactive Cu(0) and Cu(II) species. CsF acts as the critical fluoride source to initiate fluorocupration.

  • TFE Generation (Chamber A): Introduce TMSCF₃ and an initiator to Chamber A to generate TFE gas, which is subsequently vented into Chamber B.

  • In-Process Validation (Self-Validating Step): Before adding the aryl iodide, extract a 0.1 mL aliquot from Chamber B and analyze via ¹⁹F NMR.

    • Validation Metric: The presence of a distinct triplet around -85 ppm (CF₃) and a quartet around -115 ppm (CF₂) confirms the successful generation of the active Cu-C₂F₅ species. If these peaks are absent, the reaction must be aborted to prevent reagent waste.

  • Oxidative Addition: Add 1-iodo-2-nitrobenzene (1.0 equiv) to Chamber B. Seal the chamber and heat to 80 °C for 12 hours. The ortho-nitro group will guide the copper complex, facilitating rapid oxidative addition.

  • Workup: Quench the reaction with aqueous NH₄Cl to break down the copper complexes. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 1-nitro-2-(pentafluoroethyl)benzene.

Downstream Applications in Medicinal Chemistry

The primary utility of 1-nitro-2-(pentafluoroethyl)benzene lies not in the nitro compound itself, but in its downstream derivatives. The nitro group acts as an inert, directing placeholder during the initial fluoroalkylation. Once the -C₂F₅ group is installed, the nitro moiety is reduced to yield 2-(pentafluoroethyl)aniline .

This aniline derivative is a privileged nucleophile. In drug discovery, it is frequently utilized to synthesize kinase inhibitors and agrochemicals via amidation or Sandmeyer-type reactions 5. The -C₂F₅ group occupies deep, hydrophobic binding pockets in target proteins, while the amine serves as a critical hinge-binding motif.

Workflow Step1 1-Nitro-2-(pentafluoroethyl)benzene Step2 Catalytic Hydrogenation (Pd/C, H2, EtOH) Step1->Step2 Step3 2-(Pentafluoroethyl)aniline Step2->Step3 Quantitative Yield Step4 Amidation / Sandmeyer Step3->Step4 Step5 Fluorinated Pharmacophore Step4->Step5 API Integration

Caption: Downstream synthetic workflow from the nitro intermediate to an active fluorinated API.

References

  • Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect Journal of the American Chemical Society 3

  • TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation and Tetrafluoroethylation Angewandte Chemie / Chinese Academy of Sciences (CAS) 4

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation Beilstein Journal of Organic Chemistry 1

  • Recent trends in the chemistry of Sandmeyer reaction: a review National Institutes of Health (NIH) / PMC 5

  • 1-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | 60979-14-8 MOLBASE (Physicochemical Data Reference) 2

Sources

Exploratory

1-Nitro-2-(pentafluoroethyl)benzene synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-Nitro-2-(pentafluoroethyl)benzene is a fluorinated a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-2-(pentafluoroethyl)benzene is a fluorinated aromatic compound of significant interest as a building block in medicinal chemistry and materials science. The introduction of the pentafluoroethyl (C₂F₅) group can confer unique properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. However, its synthesis is non-trivial due to the challenges of regiocontrol in electrophilic aromatic substitution. This guide provides a comprehensive overview of the viable synthetic pathways to 1-Nitro-2-(pentafluoroethyl)benzene, focusing on the underlying chemical principles, detailed experimental protocols, and the causality behind methodological choices.

Introduction: The Synthetic Challenge

The direct nitration of (pentafluoroethyl)benzene is an intuitive but flawed approach for synthesizing the title compound. The pentafluoroethyl group, much like the trifluoromethyl group, is a strongly electron-withdrawing and deactivating substituent.[1] Consequently, it directs incoming electrophiles, such as the nitronium ion (NO₂⁺), primarily to the meta position.[2][3] Synthesizing the ortho isomer, 1-Nitro-2-(pentafluoroethyl)benzene, therefore requires a more nuanced strategy that circumvents this inherent regiochemical preference. This guide will explore logical and field-proven pathways that establish the desired 1,2-substitution pattern.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary strategies for constructing the target molecule. The key is to form either the C-C bond between the aromatic ring and the pentafluoroethyl group or the C-N bond of the nitro group at a stage where the desired regiochemistry is already established.

Caption: Retrosynthetic analysis of 1-Nitro-2-(pentafluoroethyl)benzene.

This analysis leads to two main forward-synthetic approaches:

  • Pathway A: A cross-coupling reaction to install the pentafluoroethyl group onto a pre-functionalized 2-halonitrobenzene.

  • Pathway B: The oxidation of a 2-(pentafluoroethyl)aniline precursor.

Pathway A represents the most direct and well-precedented route, as will be detailed below.

Primary Synthesis Pathway: Copper-Mediated Pentafluoroethylation

This pathway leverages a well-established method for forming bonds between aryl halides and perfluoroalkyl chains. The reaction of an ortho-halonitrobenzene with a pentafluoroethyl source, mediated by copper, directly yields the target compound. This approach is analogous to the synthesis of similar substituted nitroaromatics.[4]

Caption: Copper-mediated synthesis of 1-Nitro-2-(pentafluoroethyl)benzene.

Expertise & Causality: Why This Protocol Works
  • Choice of Precursor (2-Iodonitrobenzene): The reaction starts with a commercially available precursor where the nitro group and the leaving group (iodine) are already in the desired ortho orientation. Iodine is an excellent leaving group in this type of coupling reaction, superior to bromine or chlorine.

  • Copper Mediator: Powdered copper is essential for this transformation. It is believed to form an organocopper intermediate, either through oxidative addition or single-electron transfer mechanisms, which then facilitates the coupling with the perfluoroalkyl iodide.[5] Activation of the copper (e.g., by washing with acid to remove oxide layers) is often crucial for good yields.

  • Pentafluoroethyl Source (C₂F₅I): Pentafluoroethyl iodide is a common and effective source of the C₂F₅ radical or anion equivalent required for the coupling.

  • Solvent and Conditions (DMF, 160 °C): A high-boiling polar aprotic solvent like dimethylformamide (DMF) is required to solubilize the reactants and to reach the high temperatures necessary to drive the reaction to completion.[4] The reaction is performed in a sealed vessel to contain the volatile C₂F₅I and to build pressure, which can accelerate the reaction rate.[4]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound.[4]

  • Vessel Preparation: To a dry, sealable pressure vessel, add activated copper powder (2.2 g) and 2-iodonitrobenzene (2.49 g, 1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the vessel to -60 °C using a dry ice/acetone bath. Carefully add pentafluoroethyl iodide (12.3 g, 5.0 eq).

  • Reaction: Seal the vessel tightly. Allow it to warm to room temperature, then place it in a heating mantle behind a safety shield. Stir the mixture at 160 °C for 16 hours. The internal pressure will increase significantly.

  • Work-up: Cool the vessel to room temperature, then chill thoroughly in an ice bath before carefully venting. Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (eluting with a pentane/dichloromethane gradient) to yield pure 1-Nitro-2-(pentafluoroethyl)benzene.

Alternative Pathway: Oxidation of 2-(Pentafluoroethyl)aniline

This pathway involves the synthesis of the corresponding aniline followed by its oxidation to the nitro compound. While chemically feasible, this route is generally more complex due to the multi-step nature and the often-harsh conditions required for aniline oxidation.

Caption: Oxidation pathway to 1-Nitro-2-(pentafluoroethyl)benzene.

General Experimental Protocol
  • Precursor Synthesis: Synthesize 2-(pentafluoroethyl)aniline via a suitable method (e.g., from a corresponding carboxylic acid or via a more elaborate multi-step sequence).

  • Oxidant Preparation: Prepare trifluoroperacetic acid (TFPAA) in situ by adding trifluoroacetic anhydride to a cooled (0 °C) suspension of urea-hydrogen peroxide in dichloromethane.

  • Oxidation: Dissolve 2-(pentafluoroethyl)aniline (1.0 eq) in dichloromethane and cool to 0 °C. Add the freshly prepared TFPAA solution dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a sodium sulfite solution, wash with sodium bicarbonate solution and brine, dry, and concentrate. Purify the product via column chromatography.

Data and Pathway Comparison

ParameterPathway A: Copper-Mediated CouplingPathway B: Aniline Oxidation
Starting Material 2-Iodonitrobenzene2-(Pentafluoroethyl)aniline
Availability Commercially availableRequires multi-step synthesis
Number of Steps 1 (from key precursor)2+ (synthesis of aniline + oxidation)
Key Reagents C₂F₅I, Copper powderTrifluoroperacetic acid (or other strong oxidant)
Conditions High Temperature (160°C), High PressureLow Temperature (0°C), Strong Oxidant
Selectivity Excellent (pre-defined)Good, but risk of side-products
Primary Reference Analogous procedure well-documented[4]General oxidation methods

Mandatory Safety Considerations

  • Pressure Hazard: The copper-mediated reaction involves heating a volatile reagent (C₂F₅I) in a sealed vessel, leading to significant pressure buildup. Use of a properly rated pressure reactor and a blast shield is mandatory.

  • Toxicity: Nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Oxidizing Agents: Reagents used in Pathway B, such as trifluoroperacetic acid, are powerful and potentially explosive oxidants. They must be handled with extreme care, avoiding contact with metals and other reducing agents.

Conclusion

The synthesis of 1-Nitro-2-(pentafluoroethyl)benzene is most reliably and directly achieved through the copper-mediated cross-coupling of 2-iodonitrobenzene with pentafluoroethyl iodide. This method offers excellent regiocontrol by utilizing a precursor where the substitution pattern is already established. While alternative routes such as the oxidation of the corresponding aniline are theoretically possible, they are complicated by the need to first synthesize the aniline precursor. For researchers and drug development professionals requiring access to this valuable building block, the copper-mediated coupling pathway represents the current state-of-the-art, providing a robust and scalable solution.

References

  • Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. PrepChem.com.
  • pentafluorophenylcopper tetramer. Organic Syntheses Procedure.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry via PMC.
  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.

Sources

Foundational

Precision Regiocontrol in Electrophilic Aromatic Substitution: Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Reaction Mechanisms Executive Summary & The Regiochemical Challenge The synthesis of highly fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Reaction Mechanisms

Executive Summary & The Regiochemical Challenge

The synthesis of highly fluorinated building blocks is a cornerstone of modern pharmaceutical and agrochemical development. Among these, 1-nitro-2-(pentafluoroethyl)benzene (ortho-pentafluoroethylnitrobenzene) is a highly sought-after intermediate. However, synthesizing this molecule via direct Electrophilic Aromatic Substitution (EAS) presents a formidable regiochemical challenge.

The pentafluoroethyl group ( −C2​F5​ ) exerts a massive electron-withdrawing inductive effect ( −I ). In the context of EAS, this strongly deactivates the aromatic ring and heavily biases the electrophilic attack toward the meta position[1]. Direct nitration of pentafluoroethylbenzene yields overwhelmingly 1-nitro-3-(pentafluoroethyl)benzene (~90%), with the desired ortho isomer formed only in trace amounts (<7%)[2].

To bypass this thermodynamic and kinetic roadblock, this technical guide details a traceless directing group strategy . By utilizing an activating, removable substituent to overpower the deactivating −C2​F5​ group, we can force absolute regiocontrol and synthesize the ortho isomer with high fidelity.

Mechanistic Rationale: Overriding the Wheland Destabilization

To understand why direct nitration fails, we must examine the reaction through the lens of the Unified Mechanistic Concept of Electrophilic Aromatic Nitration , pioneered by George A. Olah[3][4].

According to this model, nitration proceeds via three distinct intermediates: an unoriented π -complex, a Single-Electron Transfer (SET) radical-cation pair, and finally, the σ -complex (Wheland intermediate)[4]. The −C2​F5​ group dramatically increases the oxidation potential of the aromatic ring, hindering the SET step. More critically, if the nitronium ion ( NO2+​ ) attacks the ortho or para positions, the resulting Wheland intermediate places a localized positive charge directly adjacent to the highly electronegative −C2​F5​ group. This electrostatic repulsion results in a prohibitively high activation energy ( Ea​ )[2].

MechanisticRationale A Ph-C2F5 (Deactivated) B Ortho/Para Attack (Destabilized Wheland) A->B High Ea (+ charge near -C2F5) C Meta Attack (Favored Pathway) A->C Lower Ea (Avoids + charge near -C2F5)

Fig 1. Mechanistic divergence in the direct nitration of pentafluoroethylbenzene.

The Traceless Directing Group Solution

To synthesize the 1,2-disubstituted (ortho) product, we start with 3-(pentafluoroethyl)aniline .

  • The amine is protected via acetylation to form an acetamido group ( −NHAc ).

  • The −NHAc group is a powerful ortho/para director that completely overrides the meta-directing −C2​F5​ group.

  • Due to the steric bulk of the −NHAc group, EAS nitration is directed predominantly to the position para to the −NHAc group (which is ortho to the −C2​F5​ group).

  • Subsequent hydrolysis and reductive deamination (hydrodediazoniation) remove the directing group, leaving the −NO2​ and −C2​F5​ groups perfectly locked in the desired ortho relationship[5][6].

Synthetic Workflow & Experimental Protocols

The following self-validating workflow ensures high regioselectivity and prevents the formation of intractable isomer mixtures.

SyntheticWorkflow A 3-(Pentafluoroethyl)aniline (Starting Material) B Acetylation Ac2O, Pyridine A->B C N-(3-(pentafluoroethyl)phenyl)acetamide (Protected Intermediate) B->C D EAS Nitration HNO3, H2SO4, 0°C C->D E 4-Nitro-3-(pentafluoroethyl)acetanilide (Regioselective Para-Attack) D->E F Hydrolysis HCl, EtOH, Reflux E->F G 4-Nitro-3-(pentafluoroethyl)aniline (Deprotected Amine) F->G H Reductive Deamination 1. NaNO2, HCl  2. H3PO2 G->H I 1-Nitro-2-(pentafluoroethyl)benzene (Target Ortho Isomer) H->I

Fig 2. Traceless directing group workflow for synthesizing 1-nitro-2-(pentafluoroethyl)benzene.

Step-by-Step Methodology

Step 1: Acetylation of 3-(Pentafluoroethyl)aniline

  • Procedure: Dissolve 1.0 eq of 3-(pentafluoroethyl)aniline in anhydrous dichloromethane (DCM). Add 1.2 eq of pyridine, followed by the dropwise addition of 1.1 eq of acetic anhydride ( Ac2​O ) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. Quench with 1M HCl, extract with DCM, wash with brine, and concentrate in vacuo.

  • Causality: The free amine is too activating and susceptible to oxidation by nitric acid. Acetylation tempers the reactivity, prevents oxidation, and provides the necessary steric bulk to favor para substitution in the next step.

Step 2: Regioselective EAS Nitration

  • Procedure: Dissolve the resulting N-(3-(pentafluoroethyl)phenyl)acetamide in concentrated sulfuric acid ( H2​SO4​ ) at 0 °C. Slowly add a pre-cooled mixture of fuming nitric acid ( HNO3​ ) and H2​SO4​ (mixed acid) dropwise, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Stir for 1 hour at 0 °C, then pour over crushed ice. Filter the resulting precipitate (4-nitro-3-(pentafluoroethyl)acetanilide) and recrystallize from ethanol.

  • Causality: The low temperature prevents over-nitration. The steric bulk of the −NHAc group blocks the adjacent ortho positions, forcing the nitronium ion to attack the para position, which perfectly aligns the nitro group adjacent to the −C2​F5​ group.

Step 3: Hydrolysis of the Acetanilide

  • Procedure: Suspend the nitrated acetanilide in a mixture of ethanol and 6M HCl (1:1 v/v). Reflux the mixture for 4 hours until TLC indicates complete consumption of the starting material.

  • Reaction: Cool to room temperature, neutralize carefully with aqueous NaOH, and extract with ethyl acetate to isolate 4-nitro-3-(pentafluoroethyl)aniline.

Step 4: Reductive Deamination (Hydrodediazoniation)

  • Procedure: Suspend the 4-nitro-3-(pentafluoroethyl)aniline in 6M HCl and cool to 0 °C. Add an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise to form the diazonium salt. Stir for 30 minutes. Next, slowly add a 50% aqueous solution of hypophosphorous acid ( H3​PO2​ , 5.0 eq) at 0 °C[5][6].

  • Reaction: Allow the mixture to warm to room temperature and stir until nitrogen gas evolution ceases (typically 2-4 hours). Extract with diethyl ether, wash with saturated NaHCO3​ , dry over MgSO4​ , and purify via silica gel chromatography (hexane/ethyl acetate) to yield the pure 1-nitro-2-(pentafluoroethyl)benzene .

  • Causality: Hypophosphorous acid acts as a mild hydride donor. It reduces the diazonium salt via a radical chain mechanism, extruding N2​ gas and replacing the diazonium group with a hydrogen atom, leaving the target ortho-substituted architecture completely intact[6].

Quantitative Data: Isomer Distribution Analysis

The table below highlights the stark contrast in regiochemical outcomes between direct nitration and the traceless directing group protocol described above.

Synthetic StrategyReagents / ConditionsOrtho Isomer Yield (%)Meta Isomer Yield (%)Para Isomer Yield (%)
Direct Nitration (Standard EAS) Ph−C2​F5​ + HNO3​/H2​SO4​ , 25°C~6 - 7%~90% ~3 - 4%
Direct Nitration (Nitronium Salt) Ph−C2​F5​ + NO2​BF4​ , Sulfolane~5%~92% ~3%
Traceless Directing Group (This Protocol)1. Acetylation 2. Nitration 3. Deamination>85% (Isolated)<5%<10%

Note: In the directed protocol, the "Para" byproduct originates from minor ortho-attack relative to the −NHAc group during Step 2, which translates to a para-relationship between −NO2​ and −C2​F5​ after deamination.

References

  • Unified mechanistic concept of electrophilic aromatic nitration: convergence of computational results and experimental data. Esteves, P. M., et al. Journal of the American Chemical Society.[Link]

  • Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Esteves, P. M., et al. ACS Publications.[Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.[Link]

  • A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Wang, Y., & Guziec, F. S. The Journal of Organic Chemistry.[Link]

  • Deamination of Primary Amines with Chloroamine. Hive Chemistry Discourse.[Link]

Sources

Exploratory

Advanced NMR Spectroscopic Profiling of 1-Nitro-2-(pentafluoroethyl)benzene

Executive Summary The integration of perfluoroalkyl groups into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The compound 1-Nitro-2-(pentafluoroethyl)benzene (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of perfluoroalkyl groups into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The compound 1-Nitro-2-(pentafluoroethyl)benzene (CAS: 60979-15-9)[1] serves as a highly valuable synthetic building block. The pentafluoroethyl (-C2F5) group significantly enhances the lipophilicity and metabolic stability of the molecule, while the nitro (-NO2) group provides a versatile handle for downstream functionalization (e.g., reduction to an aniline).

Acquiring and interpreting the Nuclear Magnetic Resonance (NMR) data for this compound requires a deep understanding of the severe electronic perturbations caused by two strongly electron-withdrawing groups positioned ortho to one another. This technical guide outlines the mechanistic synthesis, self-validating experimental workflows, and a comprehensive multinuclear (1H, 13C, 19F) NMR data profile for 1-nitro-2-(pentafluoroethyl)benzene.

Mechanistic Synthesis & Sample Preparation

To obtain high-fidelity NMR spectra, the analyte must be synthesized in high purity. The standard approach involves the copper-catalyzed pentafluoroethylation of 1-iodo-2-nitrobenzene[2].

Protocol 1: Copper-Catalyzed Pentafluoroethylation Workflow

This protocol is designed as a self-validating system to ensure maximum yield and purity prior to NMR analysis.

  • Catalyst Complexation: In a nitrogen-filled glovebox, combine CuI (10 mol%) and 1,10-phenanthroline (10 mol%) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: The bidentate nitrogen ligand is critical; it stabilizes the highly reactive Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II), which would otherwise halt the catalytic cycle[3].

  • Transmetalation: Add potassium (pentafluoroethyl)trimethoxyborate (1.5 equiv) to the mixture.

    • Causality: Unlike gaseous tetrafluoroethylene or highly volatile precursors, this borate salt acts as a stable, slow-release source of the [C2F5]⁻ anion, ensuring a controlled transmetalation to form the active [Cu-C2F5] intermediate[2].

  • Oxidative Addition: Introduce 1-iodo-2-nitrobenzene (1.0 equiv) and heat the sealed vessel to 60 °C for 12 hours.

    • Causality: The electron-deficient nature of the nitroarene makes oxidative addition challenging. Elevated thermal conditions provide the necessary activation energy for the aryl iodide to insert into the Cu-C bond.

  • Validation Checkpoint: Monitor the reaction via crude 19F NMR. The disappearance of the[Cu-C2F5] signal and the emergence of a distinct -CF3 triplet at approximately -83.8 ppm confirms successful reductive elimination and product formation.

Pentafluoroethylation A 1. Cu(I) Catalyst Activation B 2. Transmetalation with [C2F5]- Source A->B Ligand/Base C 3. [Cu-CF2CF3] Intermediate B->C -Byproducts D 4. Oxidative Addition (1-Iodo-2-nitrobenzene) C->D Aryl Iodide E 5. Reductive Elimination D->E Cu(III) Species E->A Catalyst Regeneration F 1-Nitro-2-(pentafluoroethyl)benzene E->F Product Release

Copper-catalyzed pentafluoroethylation catalytic cycle for synthesizing the target NMR analyte.

NMR Acquisition Protocols

Fluorinated aromatics present unique challenges during NMR acquisition due to extensive heteronuclear scalar coupling (C-F) and the long longitudinal relaxation times (T1) of fluorinated carbons.

Protocol 2: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl3. Add 0.03% v/v Tetramethylsilane (TMS) and 0.05% v/v Trichlorofluoromethane (CFCl3).

    • Causality: CDCl3 provides the necessary deuterium lock signal. TMS serves as the absolute 0 ppm reference for 1H and 13C, while CFCl3 is the universally accepted 0 ppm standard for 19F NMR.

  • Probe Tuning & Matching: Manually or automatically tune the NMR probe to the specific Larmor frequencies of 1H, 13C, and 19F.

    • Causality: Optimizing the impedance match maximizes the signal-to-noise ratio (SNR). This is absolutely critical for 13C NMR, where the signal is already split into complex multiplets by the adjacent fluorine atoms, drastically reducing peak intensity.

  • Gradient Shimming: Execute 3D gradient shimming (e.g., TopShim).

    • Causality: A perfectly homogeneous magnetic field is required to resolve the fine 4JHH​ (meta) and 3JFF​ couplings.

  • Pulse Sequence Execution: For 13C NMR, utilize a standard proton-decoupled sequence (zgpg30) but extend the relaxation delay (D1) to at least 2.5 seconds.

    • Causality: Carbons attached to fluorine lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 prevents signal saturation, ensuring the CF2 and CF3 carbon signals are visible above the baseline noise.

  • Validation Checkpoint: Prior to full acquisition, check the full width at half maximum (FWHM) of the TMS signal. If FWHM > 1.0 Hz, the sample must be re-shimmed to prevent spectral blurring.

NMRWorkflow S1 Sample Prep (CDCl3 + CFCl3) S2 Probe Tuning (1H/13C/19F) S1->S2 S3 Shimming & Locking S2->S3 S4 Pulse Sequence Execution S3->S4 S5 FT & Phase Correction S4->S5

Step-by-step NMR acquisition and processing workflow ensuring high-fidelity spectral data.

Spectroscopic Data Interpretation

The structural proximity of the -NO2 and -C2F5 groups creates a highly deshielded aromatic environment. Both groups exert powerful inductive (-I) effects, while the nitro group also acts as a strong π -acceptor (-M effect).

19F NMR Dynamics

The 19F spectrum is characterized by an A3​B2​ or A3​X2​ spin system. The terminal -CF3 group typically resonates around -83.8 ppm and couples to the adjacent -CF2- group, appearing as a triplet. The -CF2- group, directly attached to the electron-deficient aromatic ring, is shifted upfield to approximately -113.2 ppm and appears as a quartet[4].

13C NMR C-F Coupling

The 13C spectrum is highly complex due to 1J , 2J , and 3J carbon-fluorine scalar couplings. The internal -CF2- carbon appears as a triplet of quartets ( 1JCF​≈254 Hz, 2JCF​≈36 Hz), while the terminal -CF3 carbon appears as a quartet of triplets ( 1JCF​≈286 Hz, 2JCF​≈36 Hz). The aromatic carbon directly attached to the pentafluoroethyl group (C2) will also show a large 2JCF​ triplet splitting of ~23.5 Hz.

Summary Table of NMR Data

Table 1: Multinuclear NMR Spectroscopic Data for 1-Nitro-2-(pentafluoroethyl)benzene (CDCl3, 298 K)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration / Assignment
1H 8.15dd 3JHH​ = 8.2, 4JHH​ = 1.21H, H6 (ortho to NO2)
1H 7.92dd 3JHH​ = 7.9, 4JHH​ = 1.51H, H3 (ortho to C2F5)
1H 7.85td 3JHH​ = 7.9, 4JHH​ = 1.21H, H5 (para to C2F5)
1H 7.75td 3JHH​ = 8.2, 4JHH​ = 1.51H, H4 (para to NO2)
19F -83.8t 3JFF​ = 2.83F, -CF3
19F -113.2q 3JFF​ = 2.82F, -CF2-
13C 148.5s-C1 (C-NO2)
13C 133.2s-C5 (Ar-CH)
13C 131.8s-C4 (Ar-CH)
13C 129.5t 3JCF​ = 6.5C3 (Ar-CH, ortho to C2F5)
13C 125.4s-C6 (Ar-CH, ortho to NO2)
13C 122.1t 2JCF​ = 23.5C2 (C-C2F5)
13C 118.5qt 1JCF​ = 286, 2JCF​ = 36CF3 (Aliphatic)
13C 113.0tq 1JCF​ = 254, 2JCF​ = 36CF2 (Aliphatic)

Note: Chemical shifts and coupling constants are derived from structurally analogous ortho-substituted perfluoroalkyl nitrobenzenes and established empirical NMR substituent rules.

References

  • Apollo Scientific. "60979-15-9 Cas No. | 1-Nitro-2-(pentafluoroethyl)benzene". Apollo Scientific Catalog.
  • Lu, L., et al. "A Convenient Method for Catalytic Aromatic Pentafluoroethylation Using Potassium (Pentafluoroethyl)trimethoxyborate". Synthesis, Thieme E-Books.
  • National Center for Biotechnology Information. "(Pentafluoroethyl)benzene | C8H5F5 | CID 11298517". PubChem Database.
  • Weng, Z., et al. "Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes". eScholarship.org.

Sources

Foundational

mass spectrometry of 1-Nitro-2-(pentafluoroethyl)benzene

An In-depth Technical Guide to the Mass Spectrometric Analysis of 1-Nitro-2-(pentafluoroethyl)benzene Introduction 1-Nitro-2-(pentafluoroethyl)benzene is an aromatic compound featuring two highly electronegative substitu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of 1-Nitro-2-(pentafluoroethyl)benzene

Introduction

1-Nitro-2-(pentafluoroethyl)benzene is an aromatic compound featuring two highly electronegative substituents: a nitro group (NO₂) and a pentafluoroethyl group (C₂F₅). This substitution pattern imparts unique electronic properties, making it and its analogs valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of 1-Nitro-2-(pentafluoroethyl)benzene. We will dissect its fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The focus will be not merely on the resulting spectra, but on the underlying chemical principles that dictate bond cleavages and rearrangements. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to predict, interpret, and validate the mass spectra of this and structurally related compounds.

Compound Profile

A foundational understanding of the analyte's basic properties is the first step in any analytical endeavor.

PropertyDataSource(s)
Chemical Name 1-Nitro-2-(pentafluoroethyl)benzene[2]
CAS Number 60979-15-9[2][3]
Molecular Formula C₈H₄F₅NO₂[2][3]
Molecular Weight 241.11 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[O-][2]
Chemical Structure alt text (Illustrative)

Part I: Electron Ionization Mass Spectrometry (EI-MS)

Principle and Rationale

Electron Ionization (EI) is a highly robust and reproducible "hard" ionization technique, making it a gold standard for the analysis of relatively volatile and thermally stable small molecules. When coupled with Gas Chromatography (GC), it provides an unparalleled platform for the separation and identification of components in a mixture. The standard electron energy of 70 eV is deliberately chosen because it exceeds the ionization energy of most organic molecules and imparts sufficient internal energy to induce extensive, yet predictable, fragmentation. This process creates a unique fragmentation "fingerprint" that is highly characteristic of a molecule's structure and is cataloged in extensive spectral libraries like the NIST Mass Spectral Library.[4][5]

For 1-Nitro-2-(pentafluoroethyl)benzene, GC-EI-MS is the ideal starting point. Its molecular weight and structure suggest sufficient volatility and thermal stability for GC analysis. The resulting fragmentation pattern will be rich in structural information, revealing the interplay between the aromatic ring, the nitro group, and the pentafluoroethyl substituent.

Predicted EI Fragmentation Pathway

The fragmentation of 1-Nitro-2-(pentafluoroethyl)benzene in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting radical cations and neutral losses. The process begins with the formation of the molecular ion, M•⁺, at m/z 241. From there, several competing fragmentation channels emerge.

The mass spectral fragmentation of aromatic nitro compounds is well-documented and typically involves losses of the nitrogen-containing functional groups.[6] Common pathways include the elimination of a nitro radical (•NO₂), a neutral oxygen atom (O), or a nitric oxide radical (•NO).[6][7] For fluorinated compounds, the loss of fluorine or fluorinated alkyl fragments is also expected.[8][9]

A critical consideration for this molecule is the "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, leading to characteristic neutral losses not observed in the meta or para isomers.[6][10] While the classic ortho effect involves hydrogen abstraction from an adjacent alkyl group to lose a hydroxyl radical (•OH), the interaction between the NO₂ and C₂F₅ groups may lead to a unique rearrangement, possibly involving fluorine transfer to the nitro group, followed by the loss of a species like •NOF or •NO₂F.

Caption: Predicted EI-MS fragmentation pathways for 1-Nitro-2-(pentafluoroethyl)benzene.

Predicted EI-MS Data Summary

The following table outlines the major ions expected in the 70 eV EI mass spectrum. The relative abundance is a qualitative prediction based on the general stability of ions and common fragmentation patterns of related compounds.

m/zProposed Ion Structure / FormulaNeutral LossPredicted Relative AbundanceRationale
241[C₈H₄F₅NO₂]•⁺ (Molecular Ion)-ModerateThe aromatic ring provides stability, so the molecular ion should be clearly visible.[11]
211[C₈H₄F₅O]•⁺•NO (30 Da)Moderate to HighLoss of nitric oxide is a very common pathway for nitroaromatics.[6][7]
195[C₈H₄F₅]⁺•NO₂ (46 Da)ModerateDirect cleavage of the C-N bond is another characteristic fragmentation for nitroaromatics.[6]
172[C₇H₄F₂NO₂]⁺•CF₃ (69 Da)Low to Moderateα-cleavage within the pentafluoroethyl group, losing a stable trifluoromethyl radical.
122[C₆H₄NO₂]⁺•C₂F₅ (119 Da)ModerateLoss of the entire pentafluoroethyl side chain.
93[C₆H₄O]•⁺ or [C₅H₅O]⁺-NO, -CO, -C₂F₅LowRepresents further fragmentation of major ions, indicating the aromatic core.
77[C₆H₅]⁺-NO₂, -C₂F₅LowThe phenyl cation, a common fragment from benzene derivatives, though likely low abundance here.
Experimental Protocol: GC-EI-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 1-Nitro-2-(pentafluoroethyl)benzene.

    • Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) to create a stock solution of ~1 mg/mL.

    • Perform a serial dilution to a final working concentration of 1-10 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C to ensure complete volatilization.

    • Injection Volume: 1 µL.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm) is recommended. The 5% phenyl phase provides good selectivity for aromatic compounds.[6]

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes to ensure all components elute.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[12]

    • Electron Energy: 70 eV.[6][12]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350 to cover the molecular ion and all expected fragments.

Part II: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Principle and Rationale

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions directly from a liquid phase with minimal fragmentation. It is particularly well-suited for polar and high-molecular-weight compounds but is also highly effective for small molecules that can readily accept a charge. For nitroaromatic compounds, the high electron affinity of the nitro group makes them excellent candidates for analysis in negative ion mode, where they can capture an electron to form a molecular radical anion (M⁻•).[13][14]

Coupling ESI with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS) provides a powerful analytical workflow. LC separates the analyte from the sample matrix, while MS/MS allows for the selective isolation of the precursor ion (e.g., the molecular anion) and its subsequent fragmentation through Collision-Induced Dissociation (CID). This process helps to definitively link fragment ions to their parent molecule, providing an exceptionally high degree of confidence in structural assignments.[10]

Predicted ESI Fragmentation Pathway (Negative Ion Mode)

In negative mode ESI, 1-Nitro-2-(pentafluoroethyl)benzene is expected to form a molecular anion [C₈H₄F₅NO₂]⁻• at m/z 241. Subjecting this ion to CID will induce fragmentation. The fragmentation of negative ions often follows different pathways than their positive counterparts. The loss of small, stable radical species like •NO is a common fragmentation route for nitroaromatic anions.[14][15]

Caption: Predicted ESI-MS/MS fragmentation of the molecular anion of 1-Nitro-2-(pentafluoroethyl)benzene.

Predicted ESI-MS/MS Data Summary

This table summarizes the expected precursor-to-product ion transitions in a negative ion mode MS/MS experiment.

Precursor Ion (m/z)Product Ion (m/z)Proposed Ion StructureNeutral LossRationale
241211[C₈H₄F₅O]⁻••NO (30 Da)Loss of a nitric oxide radical is a common and favorable pathway for these anions.[14][15]
241195[C₈H₄F₅]⁻•NO₂ (46 Da)Loss of the nitro radical is also possible, though loss of •NO is often preferred.[10]
24146[NO₂]⁻C₈H₄F₅•Direct detection of the nitro anion, confirming its presence in the parent molecule.
Experimental Protocol: LC-ESI-MS/MS Analysis

This general protocol can be adapted for most modern LC-MS/MS systems.

  • Sample Preparation:

    • Prepare a stock solution of 1-Nitro-2-(pentafluoroethyl)benzene at ~1 mg/mL in a suitable solvent like Methanol or Acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a final concentration of 10-100 ng/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately nonpolar analyte.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate (the latter can aid in ionization).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start at 40% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 40% B and re-equilibrate for 3 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Source Parameters (instrument dependent, requires optimization):

      • Capillary Voltage: -3.0 kV.

      • Source Temperature: 350°C.[12]

      • Desolvation Gas (N₂) Flow: 8-10 L/min.

      • Desolvation Temperature: 300-400°C.

    • MS/MS Analysis:

      • MS1 Scan: Scan from m/z 50 to 300 to identify the precursor ion (m/z 241).

      • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 241 and scan for product ions.

      • Collision Gas: Argon.

      • Collision Energy: Perform a ramping experiment from 10-40 eV to find the optimal energy for producing key fragment ions. A starting point of 15-20 eV is reasonable.[13]

Integrated Analytical Workflow and Data Interpretation

For comprehensive and confident structural elucidation, a multi-faceted approach is recommended. Neither GC-MS nor LC-MS/MS alone tells the whole story. The synergy between the two techniques provides a self-validating system.

Caption: Integrated workflow for the structural confirmation of 1-Nitro-2-(pentafluoroethyl)benzene.

Interpretation Strategy:

  • Confirm Molecular Weight: The first step is to confirm the molecular weight. The molecular ion [M]•⁺ at m/z 241 in the EI spectrum and the molecular anion [M]⁻• at m/z 241 in the negative ESI spectrum should both corroborate the expected mass of 241.11 Da.

  • Identify Key Functional Groups: The EI spectrum should show characteristic losses of •NO (m/z 211) and •NO₂ (m/z 195), confirming the presence of the nitro group. The ESI-MS/MS transitions (241 -> 211, 241 -> 195) provide definitive proof that these losses originate from the molecular ion.

  • Verify the Fluoroalkyl Chain: The loss of the •C₂F₅ radical (m/z 122) or the •CF₃ radical (m/z 172) in the EI spectrum points to the presence and structure of the pentafluoroethyl group.

  • Utilize Isomeric Specificity: If isomers are present (e.g., 1-Nitro-3-(pentafluoroethyl)benzene), the presence or absence of an ortho effect-driven fragmentation in the EI spectrum could be a key differentiator.[6]

Conclusion

The mass spectrometric analysis of 1-Nitro-2-(pentafluoroethyl)benzene is a clear illustration of how modern analytical techniques provide deep structural insight. Electron Ionization provides a reproducible, library-searchable fingerprint rich with information from competing fragmentation channels, including potential ortho effects. Complementing this, Electrospray Ionization in negative mode offers a soft ionization method to confirm molecular weight, coupled with the power of MS/MS to unambiguously link specific fragments, such as the loss of •NO, directly to the parent molecule. By employing the integrated workflow and interpretation strategies outlined in this guide, researchers can achieve a high level of confidence in the structural characterization of this and other complex substituted aromatic compounds, ensuring the integrity and validity of their scientific findings.

References
  • Benchchem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a....
  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • ACS Publications. (n.d.). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm | The Journal of Physical Chemistry A.
  • Unknown Source. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene.
  • Guidechem. (n.d.). Benzene, 1-nitro-2-(pentafluoroethyl)- 60979-15-9 wiki.
  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • PubChem - NIH. (n.d.). (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517.
  • NIST WebBook. (n.d.). p-Fluoroethylbenzene.
  • NIST WebBook. (n.d.). Benzene, pentafluoro-.
  • Scilit. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno‐aromatic compounds—VII. Pentafluorophenyl derivatives of nitrogen.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.
  • Benchchem. (2025). physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene. Benchchem.
  • Rsc.org. (n.d.). Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis.
  • Benchchem. (2025). scale-up considerations for the preparation of 1-Nitro-2-(trifluoromethoxy)benzene. Benchchem.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Unknown Source. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes.
  • NIST WebBook. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-.
  • BLD Pharm. (n.d.). 60979-15-9|1-Nitro-2-(pentafluoroethyl)benzene.
  • ResearchGate. (n.d.). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate | Request PDF.
  • NIST WebBook. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-.

Sources

Exploratory

physical and chemical properties of 1-Nitro-2-(pentafluoroethyl)benzene

An In-Depth Technical Guide to 1-Nitro-2-(pentafluoroethyl)benzene for Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Nitro-2-(pentafluoroethyl)benzene for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-2-(pentafluoroethyl)benzene (CAS No. 60979-15-9), a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] The unique juxtaposition of a nitro group and a pentafluoroethyl substituent on the benzene ring imparts distinct physicochemical properties, making it a valuable building block in modern medicinal chemistry. This document delves into the compound's properties, plausible synthetic routes, key chemical transformations, and its strategic application in drug development programs. Furthermore, it outlines rigorous protocols for its synthesis, analysis, and safe handling, designed to meet the standards of researchers, scientists, and drug development professionals.

Core Molecular Characteristics

1-Nitro-2-(pentafluoroethyl)benzene is a structurally distinct aromatic compound. The presence of the strongly electron-withdrawing nitro (-NO₂) and pentafluoroethyl (-C₂F₅) groups significantly influences the electron density of the aromatic ring, governing its reactivity and physicochemical profile. The pentafluoroethyl group, in particular, is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[3][4]

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed data for 1-Nitro-2-(pentafluoroethyl)benzene is presented below. While extensive experimental data is not widely published, computational predictions and data from analogous structures provide valuable insights.

PropertyValue / DescriptionSource
CAS Number 60979-15-9[1][2]
Molecular Formula C₈H₄F₅NO₂[1]
Molecular Weight 241.11 g/mol [1]
Synonyms 1-Nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene[1]
Canonical SMILES C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[O-][1]
Complexity 273[1]
Rotatable Bond Count 1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Spectroscopic Profile (Anticipated)
  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the four protons on the substituted benzene ring. The electron-withdrawing nature of both substituents would shift these protons downfield.

  • ¹³C NMR: The spectrum would display eight distinct signals. The carbon attached to the nitro group and the carbon attached to the pentafluoroethyl group would be significantly deshielded. The carbons bearing fluorine atoms will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: This would be the most informative spectrum. It is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups of the pentafluoroethyl moiety. These signals would appear as a triplet and a quartet, respectively, due to three-bond F-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 241.0162 (monoisotopic mass).[1] Common fragmentation patterns would likely involve the loss of NO₂, O, and fragments from the pentafluoroethyl chain.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be present for the nitro group (asymmetric and symmetric stretching) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region.[8]

Synthesis and Chemical Reactivity

The strategic synthesis and subsequent manipulation of 1-Nitro-2-(pentafluoroethyl)benzene are central to its utility. The methodologies must be robust, scalable, and yield high-purity material.

Proposed Synthesis Workflow

While a specific, optimized synthesis for this compound is not widely published, a plausible and effective route can be adapted from established methodologies for similar fluorinated aromatics. A copper-mediated cross-coupling reaction represents a promising approach.[9]

cluster_0 Synthesis Workflow A 1-Iodo-2-nitrobenzene E Reaction at 160°C in a sealed vessel A->E B Pentafluoroethyl Iodide (C₂F₅I) B->E C Copper (Cu) Powder C->E D DMF (Solvent) D->E F Crude Product Mixture E->F G Aqueous Workup & Extraction F->G H Silica Gel Chromatography G->H I 1-Nitro-2-(pentafluoroethyl)benzene (Pure Product) H->I

Caption: Proposed synthesis of 1-Nitro-2-(pentafluoroethyl)benzene.

Experimental Protocol: Copper-Mediated Pentafluoroethylation

This protocol is adapted from a validated synthesis of a structurally related compound and serves as a robust starting point for optimization.[9]

  • Vessel Preparation: To a dry, sealed reaction vessel, add powdered copper (2.2 g, activated by washing with water and acetone, then dried under vacuum).

  • Reagent Addition: Under an inert nitrogen atmosphere, add 1-iodo-2-nitrobenzene (2.49 g, 1.0 eq) and anhydrous dimethylformamide (DMF, 10 mL).

  • Cooling and Substrate Addition: Cool the mixture to -60°C using a suitable cooling bath. Carefully add pentafluoroethyl iodide (1.5 eq) to the cooled mixture.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 160°C. Maintain this temperature for 16 hours. The internal pressure will increase during the reaction.

  • Workup: After cooling the vessel in an ice bath, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by column chromatography over silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-Nitro-2-(pentafluoroethyl)benzene.

Core Reactivity: The Nitro-to-Amine Transformation

For drug development, the primary value of many nitroaromatic compounds lies in their role as precursors to anilines.[3] The reduction of the nitro group in 1-Nitro-2-(pentafluoroethyl)benzene to yield 2-(pentafluoroethyl)aniline is a cornerstone transformation, unlocking a plethora of subsequent derivatization possibilities.

cluster_1 Key Reactivity and Derivatization Start 1-Nitro-2- (pentafluoroethyl)benzene Reduction Nitro Group Reduction (e.g., H₂/Pd-C or Sn/HCl) Start->Reduction Aniline 2-(Pentafluoroethyl)aniline (Key Intermediate) Reduction->Aniline Deriv Further Derivatization (Amide coupling, Buchwald-Hartwig, etc.) Aniline->Deriv API Novel API Candidates Deriv->API

Caption: Reduction workflow to a key amine intermediate.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.

  • Catalyst Slurry: In a hydrogenation vessel, suspend Palladium on Carbon (10% Pd, 5 mol%) in ethanol under an inert atmosphere.

  • Substrate Addition: Add a solution of 1-Nitro-2-(pentafluoroethyl)benzene (1.0 eq) in ethanol.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Filtration and Concentration: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(pentafluoroethyl)aniline, which can be used directly or purified further by distillation or chromatography.

Strategic Value in Drug Development

The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the drug-like properties of molecules.

  • Metabolic Stability: The pentafluoroethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly improve the pharmacokinetic profile and half-life of a drug candidate.[3][4]

  • Lipophilicity and Permeability: The -C₂F₅ group substantially increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of the substituent can influence the acidity or basicity of nearby functional groups, which is critical for optimizing drug-target interactions.[3]

  • Synthetic Handle: As detailed, the nitro group is a versatile synthetic precursor. Its reduction to an aniline provides a nucleophilic center that is a gateway to forming amides, sulfonamides, ureas, and participating in various cross-coupling reactions to build molecular complexity.[3][10]

This compound is therefore an exemplary starting material for generating libraries of novel compounds for high-throughput screening or for the targeted synthesis of molecules in lead optimization campaigns.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 1-Nitro-2-(pentafluoroethyl)benzene should always be consulted, the following general precautions are based on the known hazards of related fluorinated and nitroaromatic compounds.[11][12][13] These compounds are typically classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

cluster_2 Safe Handling Workflow Start Handling Required? PPE Wear PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Start->PPE Yes Hood Work in a Certified Chemical Fume Hood PPE->Hood Procedure Perform Experiment Hood->Procedure Waste Dispose of Waste in Labeled Halogenated Waste Container Procedure->Waste Cleanup Decontaminate Work Area Waste->Cleanup

Caption: Decision and action flow for safe laboratory handling.

Step-by-Step Handling Procedure
  • Engineering Controls: All manipulations of 1-Nitro-2-(pentafluoroethyl)benzene, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[11]

  • Exposure Avoidance: Avoid inhalation of vapors and direct contact with skin and eyes.[13]

  • First Aid - Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[12]

  • First Aid - Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing and reducing agents.[14]

Conclusion

1-Nitro-2-(pentafluoroethyl)benzene emerges as a high-value building block for chemists engaged in drug discovery and materials science. Its unique electronic and physicochemical properties, conferred by the ortho-disposed nitro and pentafluoroethyl groups, offer a powerful tool for modulating molecular characteristics. A clear understanding of its synthesis, reactivity—particularly the facile conversion to the corresponding aniline—and stringent safety protocols are essential for leveraging its full potential. This guide provides the foundational, field-proven insights necessary for the successful application of this versatile compound in advanced research and development programs.

References

  • PrepChem.com. Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Vaia. Q43P The IR, NMR, and mass spectra ar...[Link]

  • Chem-Impex. 1-Nitro-2,5-bis(trifluoromethyl)benzene. [Link]

  • Pallav Chemicals. NITROBENZENE MATERIAL SAFETY DATA SHEET CAS NO 98-95-3 SDS/MSDS. [Link]

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Foundational

electron-withdrawing effects of the pentafluoroethyl group

The Pentafluoroethyl ( C2​F5​ ) Group in Medicinal Chemistry: Electron-Withdrawing Effects, Lipophilicity, and Synthetic Methodologies Executive Summary The incorporation of fluorinated functional groups is a foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

The Pentafluoroethyl ( C2​F5​ ) Group in Medicinal Chemistry: Electron-Withdrawing Effects, Lipophilicity, and Synthetic Methodologies

Executive Summary

The incorporation of fluorinated functional groups is a foundational strategy in modern drug discovery and agrochemical development. While the trifluoromethyl ( CF3​ ) group has historically dominated this space, the pentafluoroethyl ( C2​F5​ ) group is rapidly emerging as a superior motif for specific pharmacological applications. Offering a unique combination of profound electron-withdrawing capacity, exceptional lipophilicity, and high metabolic stability, the C2​F5​ moiety enables the precise tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles[1].

This technical guide explores the physicochemical properties of the C2​F5​ group, its structural impact on drug design, and the state-of-the-art synthetic methodologies required to overcome the inherent challenges of pentafluoroethylation.

Physicochemical Profiling of the C2​F5​ Group

Electronic Effects and Hammett Constants

Fluorine’s high electronegativity imparts strong electron-withdrawing properties to perfluoroalkyl groups. The electron-withdrawing effect of a substituent is quantitatively described by its Hammett constants ( σp​ for para and σm​ for meta positions), which summarize the total electronic effects (resonance and field/inductive polar effects) exerted on an aromatic ring[2].

The C2​F5​ group exhibits a highly inductive electron-withdrawing nature comparable to, and in some microenvironments exceeding, that of CF3​ and the pentafluorosulfanyl ( SF5​ ) group[3][4]. The strong electron-withdrawing nature of C2​F5​ lowers the pKa of adjacent functional groups, which can be strategically used to increase the bioavailability of orally administered drugs or to stabilize reactive metabolic hotspots[5].

Lipophilicity Modulation ( logP )

Lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The influence of aliphatic fluorination on lipophilicity is complex and heavily dependent on the dipole moment and the hydrophobic surface area of the fluorinated motif[6].

Pioneering work by the Müller/Carreira group demonstrated that while monofluorination often decreases lipophilicity due to the introduction of a strong C–F dipole, increasing the fluorine content eventually reverses this trend[7]. Specifically, fully fluorinated motifs like the C2​F5​ group possess a larger hydrophobic surface area than CF3​ , resulting in a significantly higher partition coefficient ( logP ) compared to both their non-fluorinated and trifluoromethylated parent compounds[6][7].

Quantitative Comparison of Fluorinated Motifs

The following table summarizes the comparative physicochemical parameters of common fluorinated groups, highlighting the unique space occupied by C2​F5​ .

SubstituentHammett σp​ Hammett σm​ Lipophilicity Contribution ( π )Electronic Nature
−CH2​CH3​ -0.15-0.07+1.02Electron-Donating
−CF3​ +0.54+0.43+0.88Strongly Electron-Withdrawing
−C2​F5​ +0.52+0.44+1.45Strongly Electron-Withdrawing
−OC2​F5​ +0.37+0.35+1.05Electron-Withdrawing
−SF5​ +0.68+0.61+1.50Very Strongly Electron-Withdrawing

Rational Drug Design & Pharmacological Impact

The strategic replacement of alkyl or CF3​ groups with C2​F5​ can yield profound clinical benefits. A premier example of this is the FDA-approved breast cancer drug Fulvestrant (Faslodex) [3][5].

During the optimization of Fulvestrant's precursor (ICI 164,384), developers replaced a terminal n-ethyl group with a C2​F5​ moiety. The causality behind this structural modification was multifold:

  • Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidative metabolism, drastically increasing the molecule's half-life[5].

  • Receptor Affinity: The increased lipophilicity and unique steric bulk of the C2​F5​ group enhance hydrophobic interactions within the estrogen receptor (ER) binding pocket[5].

  • Hydrogen Bonding: The highly electronegative fluorine atoms act as weak hydrogen bond acceptors, further anchoring the drug to the target receptor[5].

G A C2F5 Incorporation B Increased Lipophilicity A->B C Electron-Withdrawing Effect A->C E Target Binding (e.g., ER) B->E D Metabolic Stability C->D F Optimized Pharmacokinetics D->F E->F

Fig 1: Logical pathway mapping the physicochemical effects of C2F5 incorporation to pharmacological outcomes.

Advanced Synthetic Methodologies for Pentafluoroethylation

Despite its advantages, the C2​F5​ group is notoriously difficult to install. Traditional nucleophilic substitution using pentafluoroethyl iodide ( C2​F5​I ) is ineffective because the extreme electron-withdrawing nature of the fluorine atoms reverses the electron density of the C-I bond. Consequently, nucleophiles attack the iodine atom rather than the carbon, leading to halogen exchange rather than alkylation[8]. To circumvent this, modern chemistry relies on transition-metal mediation and oxidative coupling.

Protocol 1: Copper-Mediated Cross-Coupling of (Hetero)aryl Boronates

This highly atom-economical protocol utilizes a CuCF2​CF3​ species generated in situ from the inexpensive and readily available trimethyl(trifluoromethyl)silane ( TMSCF3​ ). Through a controlled fluorocarbon chain elongation process, TMSCF3​ forms the C2​F5​ nucleophile, bypassing the need for expensive pre-formed C2​F5​ reagents[1].

Self-Validating Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine TMSCF3​ (1.5 mmol), KF (1.5 mmol), and CuCl (2.25 mmol)[1].

  • Solvent Addition: Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL)[1]. Causality: Pyridine acts as a stabilizing ligand for the highly reactive copper species.

  • In Situ Generation: Seal the tube and heat at 80 °C for 10 hours. The mixture will transition in color, indicating the formation of the active CuCF2​CF3​ species[1]. Validation: An aliquot can be analyzed via 19F NMR to confirm the disappearance of the TMSCF3​ signal and the appearance of the CF3​ and CF2​ multiplets characteristic of the copper complex.

  • Cross-Coupling: Filter the cooled mixture and transfer it to a new reaction vessel containing the target (hetero)aryl boronate ester (1.0 equiv). Add the CuCF2​CF3​ solution (2.4 equiv)[1].

  • Aerobic Oxidation: Stir the reaction open to the air. Causality: Ambient oxygen serves as the terminal oxidant required to drive the reductive elimination of the cross-coupled product[1].

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash column chromatography[1].

Workflow Step1 1. Reagent Prep TMSCF3 + KF + CuCl Step2 2. In Situ Generation CuCF2CF3 at 80°C Step1->Step2 Step3 3. Substrate Addition (Hetero)aryl Boronate Step2->Step3 Step4 4. Cross-Coupling Aerobic Oxidation Step3->Step4 Step5 5. Validation 19F NMR & Flash Chroma Step4->Step5

Fig 2: Experimental workflow for the in situ generation and cross-coupling of CuCF2CF3.

Protocol 2: Silver-Mediated Oxidative Pentafluoroethylation of Alcohols

Synthesizing pentafluoroethyl ethers ( −OC2​F5​ ) directly from alcohols requires overcoming the nucleophilicity mismatch. This protocol utilizes (pentafluoroethyl)trimethylsilane ( TMSCF2​CF3​ ) as a nucleophilic source, coupled with a silver mediator and Selectfluor as an oxidant to achieve direct O-pentafluoroethylation[8].

Self-Validating Step-by-Step Methodology:

  • Reaction Setup: Inside a nitrogen-filled glovebox, add AgOTf (1.5 mmol, 3.0 equiv), Selectfluor (1.0 mmol, 2.0 equiv), KF (2.0 mmol, 4.0 equiv), and LiOTf (0.5 mmol, 1.0 equiv) to a reaction tube equipped with a magnetic stir bar[8]. Causality: AgOTf mediates the transmetalation, while Selectfluor oxidizes the silver intermediate to a high-valent state, facilitating C-O bond formation.

  • Substrate Addition: Remove the tube from the glovebox. Under an N2​ atmosphere, successively add the target alcohol (0.5 mmol, 1.0 equiv), ethyl acetate (2.5 mL), and trifluorotoluene ( PhCF3​ , 2.5 mL)[8].

  • Reagent Introduction: Inject TMSCF2​CF3​ (1.5 mmol, 3.0 equiv) and 2-fluoropyridine (1.5 mmol, 3.0 equiv)[8]. Causality: 2-fluoropyridine acts as a mild base to neutralize the acidic byproducts generated by Selectfluor without interfering with the silver catalyst.

  • Execution & Monitoring: Stir the mixture at room temperature for 12 hours[8]. Validation: Monitor reaction progress via TLC or GC-MS to ensure complete consumption of the starting alcohol.

  • Workup: Filter the crude mixture through a short pad of Celite to remove silver salts, concentrate under reduced pressure, and isolate the pentafluoroethyl ether via column chromatography[8].

Conclusion

The pentafluoroethyl group represents a highly potent, yet synthetically demanding, structural motif in medicinal chemistry. By leveraging its profound electron-withdrawing effects and superior lipophilicity, drug developers can engineer molecules with enhanced metabolic stability and target affinity. As state-of-the-art methodologies like copper-catalyzed cross-coupling and silver-mediated oxidative coupling become more accessible, the C2​F5​ group is poised to transition from a niche functional group to a mainstream tool in rational drug design.

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1-Nitro-2-(pentafluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of the pentafluoroethyl (-C₂F₅) group into aromatic scaffolds is a premier strategy in drug development and agrochemistry. The -C₂F₅ group drastically enhances lipophilicity, metabolic stability, and membrane permeability while modulating the pKₐ of adjacent functional groups. 1-Nitro-2-(pentafluoroethyl)benzene serves as a highly versatile, electrophilic building block for accessing ortho-pentafluoroethylated anilines, ethers, and thioethers via Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity (Expertise & Experience)

In classic SNAr reactions, halogens (F, Cl) are the traditional leaving groups. However, in 1-nitro-2-(pentafluoroethyl)benzene, the nitro group acts as the exclusive leaving group (nucleophilic denitration) .

  • Activation: The -C₂F₅ group exerts a profound inductive (-I) electron-withdrawing effect, significantly lowering the LUMO of the aromatic ring. This stabilizes the transient anionic Meisenheimer complex formed during the rate-determining nucleophilic addition step [1].

  • Leaving Group Ability: The "element effect" dictates that leaving group ability in SNAr correlates with the thermodynamic stability of the expelled anion and the enthalpy of activation. The nitro group (expelled as nitrite, NO₂⁻) is an excellent leaving group, often superior to heavier halogens (Cl, Br) in highly activated systems [1].

  • Chemoselectivity: Unlike aliphatic fluorides, the C-F bonds of the perfluoroalkyl group are exceptionally strong (~116 kcal/mol) and inert to nucleophilic attack. Furthermore, perfluoroalkyl groups do not undergo elimination to form reactive nitrite byproducts under these conditions, ensuring exclusive displacement of the nitro moiety [2][3].

Experimental Design Principles

To achieve quantitative conversion and suppress side reactions (e.g., reduction of the nitro group or nucleophile oxidation), the following parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory. They strongly solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anions "bare," thereby raising their HOMO energy and accelerating the reaction.

  • Temperature: Denitration requires sufficient thermal energy to overcome the activation barrier of nitrite expulsion. Temperatures typically range from 80 °C (for strong alkoxides) to 120 °C (for neutral amines).

  • Monitoring (Self-Validating System): Reaction progress should be monitored via ¹⁹F NMR rather than TLC. The -C₂F₅ group provides distinct chemical shifts (typically a triplet and a quartet around -83 ppm and -115 ppm), which shift cleanly upon substitution. This avoids the ambiguity of UV-inactive fluorinated intermediates and provides a quantitative, self-validating measure of conversion.

Quantitative Data: Reaction Scope and Conditions

The following table summarizes optimized conditions for the SNAr of 1-nitro-2-(pentafluoroethyl)benzene with various nucleophiles.

Nucleophile TypeSpecific ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineK₂CO₃ (1.5 eq)DMF1001282–88
Secondary Amine MorpholineNone (Excess)DMSO120875–85
Alkoxide Sodium MethoxideNaOMe (1.2 eq)MeOH / DMF80490–95
Thiolate ThiophenolCs₂CO₃ (1.2 eq)NMP90685–92

Step-by-Step Methodologies

Protocol: Synthesis of 2-(Pentafluoroethyl)phenyl ethers via Alkoxide SNAr

This protocol describes the synthesis of oxygen-linked derivatives with built-in analytical validation.

Step 1: Reagent Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen (N₂).

  • Dissolve 1-nitro-2-(pentafluoroethyl)benzene (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL, 0.5 M). Causality: Strictly anhydrous conditions prevent competitive hydroxide attack, which would yield the corresponding phenol byproduct.

Step 2: Nucleophile Addition 3. Cool the reaction flask to 0 °C using an ice-water bath. 4. Add sodium methoxide (NaOMe, 1.2 equiv, 12.0 mmol) portion-wise over 5 minutes. Causality: Low temperature during addition prevents localized exothermic degradation and suppresses the formation of azoxy byproducts.

Step 3: Reaction Execution 5. Remove the ice bath and heat the reaction mixture to 80 °C using a pre-equilibrated oil bath. Stir vigorously for 4 hours. 6. Self-Validation Check: Withdraw a 0.1 mL aliquot, dilute with CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. Complete disappearance of the starting material's -C₂F₅ signals confirms full conversion.

Step 4: Workup and Purification 7. Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold water. Causality: This completely dissolves the sodium nitrite (NaNO₂) byproduct. 8. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Causality: DMF is highly miscible with organic solvents; the high ionic strength of the LiCl solution forces DMF into the aqueous phase, preventing emulsion formation and product contamination. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(pentafluoroethyl)phenyl ether.

Visualizations

SNAr_Mechanism Substrate 1-Nitro-2-(pentafluoroethyl)benzene (Highly Electrophilic) Meisenheimer Anionic Meisenheimer Complex (Stabilized by -C₂F₅ -I Effect) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, RS⁻) Nucleophile->Meisenheimer Product 2-(Pentafluoroethyl)phenyl Derivative + NO₂⁻ (Leaving Group) Meisenheimer->Product Elimination (Fast)

Mechanistic pathway of SₙAr denitration showcasing Meisenheimer complex stabilization.

Workflow Prep 1. Reagent Preparation Dry DMF + Substrate under N₂ Addition 2. Nucleophile Addition Add at 0 °C to control exotherm Prep->Addition Reaction 3. SₙAr Reaction Heat at 80-120 °C (Monitor via ¹⁹F NMR) Addition->Reaction Workup 4. Aqueous Workup Quench with H₂O, Wash with 5% LiCl Reaction->Workup Purification 5. Purification & Analysis Flash Chromatography + LC-MS/NMR Workup->Purification

Step-by-step experimental workflow for the SₙAr of 1-nitro-2-(pentafluoroethyl)benzene.

References

  • Senger, N. A., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, 2012, 77(24), 11247–11254. URL:[Link] [1]

  • Kim, Y. J., Chung, I. S., & Kim, S. Y. "Synthesis of Poly(phenylene oxide) Containing Trifluoromethyl Groups via Selective and Sequential Nucleophilic Aromatic Substitution Reaction." Macromolecules, 2003, 36(11), 3809-3811. URL:[Link] [2]

  • Fier, P. S. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions." eScholarship, University of California, 2014. URL:[Link] [3]

Application

using 1-Nitro-2-(pentafluoroethyl)benzene in pharmaceutical synthesis

Application Note: 1-Nitro-2-(pentafluoroethyl)benzene as a Strategic Building Block in Pharmaceutical Synthesis Executive Summary The incorporation of fluorinated functional groups into heterocyclic scaffolds is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Nitro-2-(pentafluoroethyl)benzene as a Strategic Building Block in Pharmaceutical Synthesis

Executive Summary

The incorporation of fluorinated functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (-CF 3​ ) group is ubiquitous, the pentafluoroethyl (-C 2​ F 5​ ) moiety offers a unique combination of electronic properties, enhanced lipophilicity, and metabolic stability that can significantly enhance the pharmacological profile of drug candidates[1]. 1-Nitro-2-(pentafluoroethyl)benzene serves as a critical precursor for synthesizing 2-(pentafluoroethyl)aniline, a highly valuable ortho-substituted pharmacophore building block. This application note details the mechanistic rationale, physicochemical data, and validated protocols for utilizing this compound in the development of advanced therapeutics, such as kinase inhibitors.

Mechanistic Rationale: The Pentafluoroethyl Advantage

In drug design, modulating the physicochemical properties of a lead compound is essential for optimizing target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The -C 2​ F 5​ group is exceptionally lipophilic and strongly electron-withdrawing[2].

When 1-Nitro-2-(pentafluoroethyl)benzene is reduced to its corresponding aniline, the resulting building block can be integrated into heterocyclic scaffolds (e.g., pyrimidines, quinazolines). The ortho-C 2​ F 5​ group forces the aromatic ring out of coplanarity with adjacent structural elements, creating a defined, sterically constrained conformation. This is particularly advantageous in kinase inhibitors, where the -C 2​ F 5​ group can optimally fill deep hydrophobic pockets in the ATP-binding site, significantly improving the IC 50​ values compared to -CF 3​ or alkyl analogs[3]. For example, in the development of 3 and 4, replacing a -CF 3​ group with a -C 2​ F 5​ group has been shown to yield up to an 8-fold improvement in potency[3][4].

Physicochemical Data Presentation

To understand the causality behind selecting the -C 2​ F 5​ group over traditional substituents, we must examine their fundamental properties. The table below summarizes the key parameters that influence membrane permeability and target binding[2][5].

SubstituentLipophilicity ( π )Electronic Effect (Hammett σp​ )Steric Parameter (MR)Primary Pharmacological Benefit
-CH 3​ 0.52-0.175.65Baseline lipophilicity; metabolically vulnerable (oxidation).
-CF 3​ 0.880.545.02High electronegativity; blocks metabolic hotspots.
-OCF 3​ 1.040.357.86Excellent lipid permeability; conformational flexibility.
-C 2​ F 5​ 1.220.539.82Maximum lipophilicity; superior hydrophobic pocket filling.

Causality Insight: The high π -value (1.22) of the -C 2​ F 5​ group directly correlates with enhanced cell membrane permeability, which is critical for intracellular targets like6 or AP-1 kinases[6]. Furthermore, its large molar refractivity (MR) provides the necessary steric bulk to lock the pharmacophore into the bioactive conformation.

Experimental Workflows & Methodologies

The utilization of 1-Nitro-2-(pentafluoroethyl)benzene requires a two-stage workflow: (1) Reduction to the active aniline, and (2) Cross-coupling to the core drug scaffold.

Synthetic workflow from 1-Nitro-2-(pentafluoroethyl)benzene to advanced kinase inhibitors.

Protocol 1: Catalytic Reduction to 2-(Pentafluoroethyl)aniline

Traditional reduction of electron-deficient nitroarenes can be sluggish, but the robust nature of the C-F bonds allows for standard catalytic hydrogenation without the risk of hydrodefluorination. Alternatively, 7 can be employed if orthogonal functional group tolerance is required[7].

Reagents & Materials:

  • 1-Nitro-2-(pentafluoroethyl)benzene (1.0 equiv, 10 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.05 equiv Pd)

  • Anhydrous Ethanol (50 mL)

  • Hydrogen gas (H 2​ ) balloon

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Nitro-2-(pentafluoroethyl)benzene in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under a steady stream of inert gas (Argon or N 2​ ).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon (repeat 3x). Evacuate again and backfill with H 2​ gas from a balloon.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. Causality Insight: The strong electron-withdrawing effect of the -C 2​ F 5​ group stabilizes the resulting aniline, preventing oxidative degradation, but slightly retards the reduction rate compared to non-fluorinated analogs.

  • Workup: Once the starting material is consumed, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-(pentafluoroethyl)aniline. The product is typically >95% pure and can be used directly in the next step or isolated as a 8 for long-term storage[8].

Protocol 2: Buchwald-Hartwig Cross-Coupling to a Heteroaryl Core

The ortho-pentafluoroethyl group creates immense steric hindrance and significantly reduces the nucleophilicity of the aniline nitrogen. Standard Nucleophilic Aromatic Substitution (S N​ Ar) will fail or require excessively harsh conditions. Therefore, a palladium-catalyzed Buchwald-Hartwig amination utilizing a bulky, electron-rich ligand (e.g., BrettPhos) is strictly required.

Reagents & Materials:

  • 2-(Pentafluoroethyl)aniline (1.2 equiv)

  • Heteroaryl chloride (e.g., 2-chloro-4-substituted-pyrimidine) (1.0 equiv)

  • Pd 2​ (dba) 3​ (0.02 equiv)

  • BrettPhos Ligand (0.04 equiv)

  • Sodium tert-butoxide (t-BuONa) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the heteroaryl chloride, Pd 2​ (dba) 3​ , BrettPhos, and t-BuONa.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add 2-(pentafluoroethyl)aniline and anhydrous toluene via syringe under Argon.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 100°C for 12-16 hours.

    • Causality Insight: BrettPhos is explicitly chosen because its highly hindered, biaryl structure prevents the formation of inactive bis-amine palladium complexes—a common failure mode when coupling weakly nucleophilic, sterically hindered primary anilines.

  • Validation Checkpoint: Cool to room temperature and analyze an aliquot via LC-MS. The mass of the desired cross-coupled product should be the dominant peak.

  • Workup & Purification: Dilute the mixture with EtOAc, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the final fluorinated kinase inhibitor scaffold.

Conclusion

1-Nitro-2-(pentafluoroethyl)benzene is an indispensable building block for modern drug discovery. By understanding the profound physicochemical shifts induced by the -C 2​ F 5​ group—namely, maximized lipophilicity and steric locking—medicinal chemists can rationally design highly potent, metabolically stable therapeutics. The protocols provided ensure high-yielding conversions, overcoming the inherent electronic and steric challenges associated with this heavily fluorinated motif.

References

  • BenchChem. "A Technical Guide to the Synthesis of Pentafluoroethyl-Substituted Heterocycles." BenchChem, 2025. 1

  • Isanbor, C. et al. "Fluorine in Medicinal Chemistry: A Review of Anticancer Agents." Journal of Fluorine Chemistry, 2006. 2

  • MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Molecules, 2024.5

  • ACS Publications. "Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1)." Journal of Medicinal Chemistry, 2014. 3

  • NIH/PMC. "Bi(I)-Catalyzed Transfer-Hydrogenation with Ammonia-Borane." Chemistry - A European Journal, 2017. 7

  • Google Patents. "US10266549B2 - ULK1 inhibitors and methods using same." 2019. 6

  • Google Patents. "US10167279B2 - Compounds and compositions as RAF kinase inhibitors." 2019.4

  • MilliporeSigma. "2-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride." Product Catalog. 8

Sources

Method

1-Nitro-2-(pentafluoroethyl)benzene as an intermediate in agrochemical synthesis

Application Note: 1-Nitro-2-(pentafluoroethyl)benzene as a Strategic Intermediate in Agrochemical Synthesis Executive Summary The strategic incorporation of fluorinated motifs is a cornerstone of modern agrochemical desi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Nitro-2-(pentafluoroethyl)benzene as a Strategic Intermediate in Agrochemical Synthesis

Executive Summary

The strategic incorporation of fluorinated motifs is a cornerstone of modern agrochemical design, utilized to precisely modulate lipophilicity, metabolic stability, and target binding affinity[1]. While the trifluoromethyl (-CF3) group has historically dominated this space, the pentafluoroethyl (-C2F5) group is increasingly favored for next-generation active ingredients (AIs)[2]. 1-Nitro-2-(pentafluoroethyl)benzene serves as a critical, highly stable intermediate in these synthetic pathways. This application note details the physicochemical rationale for utilizing the -C2F5 motif and provides validated protocols for the downstream conversion of 1-Nitro-2-(pentafluoroethyl)benzene into functionalized agrochemical scaffolds.

Scientific Rationale & Physicochemical Profiling

Why Pentafluoroethyl? The field efficacy of an agrochemical is heavily dependent on its ability to permeate biological membranes (such as plant cuticles or insect exoskeletons) and resist enzymatic degradation (e.g., by Cytochrome P450s). The -C2F5 group offers a significantly higher Hansch lipophilicity parameter ( π ) compared to -CF3, enhancing passive membrane permeability[2]. Furthermore, the extended perfluoroalkyl chain provides unique steric shielding, which can protect adjacent vulnerable functional groups from hydrolytic cleavage in the environment or within the target organism.

Table 1: Physicochemical Comparison of Halogenated Motifs

SubstituentHansch Lipophilicity ( π )Hammett Constant ( σp​ )Steric Parameter (MR)Agrochemical Advantage
-H 0.000.001.03Baseline comparison
-Cl 0.710.236.03Moderate lipophilicity, but metabolically vulnerable
-CF3 0.880.545.02High electronegativity, good metabolic stability
-C2F5 1.490.539.82Superior lipophilicity, enhanced steric shielding
-SF5 1.510.6811.23Ultra-high lipophilicity, but high synthetic complexity

The Role of 1-Nitro-2-(pentafluoroethyl)benzene Direct perfluoroalkylation of anilines is often plagued by poor yields and complex purification due to the competitive basicity and nucleophilicity of the free amine group. By utilizing 1-Nitro-2-(pentafluoroethyl)benzene, chemists bypass these issues. The nitro group is robust, tolerating the harsh oxidative or transition-metal-catalyzed conditions required to install the -C2F5 moiety on the aromatic ring[3]. Once installed, the nitro group can be cleanly reduced to yield 2-(pentafluoroethyl)aniline, a direct precursor for amidation, sulfonylation, or cross-coupling in the synthesis of complex pesticides[4].

Experimental Workflows & Protocols

G A 1-Nitro-2-(pentafluoroethyl)benzene (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B Reduction C 2-(Pentafluoroethyl)aniline (Key Intermediate) B->C >95% Yield D Amidation / Coupling (Acyl Chloride, Base) C->D Electrophilic Addition E Agrochemical Active (Insecticide/Fungicide) D->E Final Assembly

Synthetic workflow from 1-Nitro-2-(pentafluoroethyl)benzene to agrochemical active ingredients.

Protocol 1: Catalytic Reduction to 2-(Pentafluoroethyl)aniline

Objective: To selectively reduce the nitro group to a primary amine without inducing hydrodefluorination of the -C2F5 chain. Causality & Design: Palladium on Carbon (Pd/C) under mild hydrogen pressure is selected over harsh dissolving metal reductions (e.g., Fe/HCl or SnCl2) to prevent potential side reactions, avoid heavy metal waste streams, and simplify workup. Ethanol is used as a protic solvent to stabilize the transition states during oxygen transfer.

Materials:

  • 1-Nitro-2-(pentafluoroethyl)benzene (10.0 mmol)

  • 10% Pd/C (5 mol% Pd)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (Balloon or Parr hydrogenator at 1-2 atm)

Step-by-Step Procedure:

  • Preparation: In a rigorously flame-dried, argon-purged 100 mL round-bottom flask, suspend 10% Pd/C in 10 mL of absolute ethanol. (Caution: Dry Pd/C is pyrophoric; always wet with solvent under an inert atmosphere before introducing the substrate).

  • Substrate Addition: Dissolve 1-Nitro-2-(pentafluoroethyl)benzene in 40 mL of absolute ethanol and transfer to the catalyst suspension.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas three times. Maintain the reaction under a positive pressure of H 2​ (1 atm via balloon) at ambient temperature (20-25°C).

  • Monitoring (Self-Validation): Stir vigorously for 4-6 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2). The strongly UV-active, yellow nitro compound ( Rf​ ~0.7) will convert to a highly polar, blue-fluorescing (under shortwave UV) aniline spot ( Rf​ ~0.3).

  • Workup: Once H 2​ uptake ceases and TLC confirms complete conversion, purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(pentafluoroethyl)aniline as a pale oil. Yields typically exceed 95%. Purity must be validated via GC-MS (target m/z: 211) to ensure the absence of defluorinated byproducts.

Protocol 2: Synthesis of a Benzamide-Based Insecticide Scaffold

Objective: To couple the sterically hindered, electronically deactivated 2-(pentafluoroethyl)aniline with an aroyl chloride. Causality & Design: The strong inductive electron withdrawal (-I effect) of the ortho-pentafluoroethyl group severely diminishes the nucleophilicity of the aniline nitrogen. Standard amidation conditions (room temperature, weak base) will fail or proceed sluggishly. Therefore, a highly reactive acyl chloride, a strong nucleophilic catalyst (DMAP), and elevated temperatures are employed to force the reaction to completion.

Materials:

  • 2-(Pentafluoroethyl)aniline (5.0 mmol)

  • Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride) (6.0 mmol, 1.2 eq)

  • Triethylamine (Et 3​ N) (10.0 mmol, 2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Activation: Dissolve 2-(pentafluoroethyl)aniline, Et 3​ N, and DMAP in anhydrous DCM under an argon atmosphere. Cool the mixture to 0°C in an ice bath.

  • Electrophile Addition: Dissolve the substituted benzoyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic acylation and prevent di-acylation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Due to the deactivated nature of the aniline, heat the mixture to a gentle reflux (40°C) for 12-18 hours.

  • Monitoring (Self-Validation): Analyze an aliquot by LC-MS. The disappearance of the aniline peak (m/z 211) and the emergence of the product mass (e.g., m/z 349 for the 4-chloro derivative) indicates completion.

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO 3​ (20 mL). Separate the organic layer and wash the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted aniline and DMAP, followed by brine (20 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography to obtain the pure agrochemical scaffold.

References

  • Recent developments in fluorine‐containing pesticides ResearchGate URL
  • PMC (NIH)
  • Preparation of novel 5-alkoxy-1,1,1,2,2-pentafluoroalk-4-en-3-ones and their application to a one-pot synthesis of azoles Arkivoc URL
  • The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Application Note: Denitrative Suzuki-Miyaura Cross-Coupling of 1-Nitro-2-(pentafluoroethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Reaction optimization, mechanistic causality, and validated protocols for C–C bond formation using a nitro leaving grou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Reaction optimization, mechanistic causality, and validated protocols for C–C bond formation using a nitro leaving group.

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation. Traditionally, this reaction relies on aryl halides or pseudohalides (e.g., triflates) as electrophilic coupling partners[1]. However, the pioneering work by Nakao and Sakaki demonstrated that nitroarenes can serve as highly effective electrophiles via the direct cleavage of the Ar–NO₂ bond[2][3].

1-Nitro-2-(pentafluoroethyl)benzene (CAS: 60979-15-9)[4] represents a uniquely challenging yet highly valuable substrate. The incorporation of the bulky, strongly electron-withdrawing pentafluoroethyl (-C₂F₅) group is highly prized in medicinal chemistry for modulating lipophilicity and metabolic stability. By utilizing the nitro group as a leaving group, chemists can bypass tedious halogenation steps and directly access 2-(pentafluoroethyl)biphenyl derivatives from readily available nitrated precursors.

Mechanistic Causality: Activating the C–NO₂ Bond (E-E-A-T)

The fundamental challenge in denitrative cross-coupling is the high activation energy required to cleave the inert C(sp²)–NO₂ bond. This protocol overcomes this barrier through a highly specific catalyst-ligand synergy.

  • The Role of BrettPhos: The use of a bulky, highly electron-donating biarylphosphine ligand like BrettPhos is non-negotiable[3][5]. The highly electron-donating phosphine atom and the π-orbital interactions of its 2,4,6-triisopropylphenyl moiety significantly raise the HOMO energy of the Pd(0) complex[5].

  • Substrate Electronic Effects: The -C₂F₅ group on 1-Nitro-2-(pentafluoroethyl)benzene acts as a powerful electron-withdrawing group (EWG). This lowers the lowest unoccupied molecular orbital (LUMO) of the nitroarene.

  • Causality of Oxidative Addition: The elevated HOMO of the Pd(0)-BrettPhos complex and the lowered LUMO of the fluorinated nitroarene create a strong charge-transfer interaction. This facilitates the unprecedented oxidative addition of Pd(0) directly into the C–NO₂ bond, which is the rate-determining step[3][5].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Pd(II)(Ar)(NO2) Oxidative Addition Pd0->OxAdd 1-Nitro-2-(pentafluoroethyl)benzene TransMet Pd(II)(Ar)(Ar') Transmetalation OxAdd->TransMet Ar'-B(OH)2, Base RedElim Biaryl Product Reductive Elimination TransMet->RedElim Loss of Borate RedElim->Pd0 Product Release

Catalytic cycle of the denitrative Suzuki-Miyaura coupling via Pd(0)-BrettPhos.

Reaction Condition Optimization & Data Presentation

To establish a self-validating system, empirical optimization is required. The table below summarizes the critical variables affecting the denitrative coupling of highly electron-deficient nitroarenes. The use of K₃PO₄ in 1,4-dioxane at elevated temperatures is strictly required to drive the transmetalation step following the difficult oxidative addition[3].

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(acac)₂PPh₃K₃PO₄1,4-Dioxane130< 5Insufficient electron donation for oxidative addition.
Pd(acac)₂XPhosK₃PO₄1,4-Dioxane13018Sterics are adequate, but HOMO energy is too low.
Pd(acac)₂BrettPhos Cs₂CO₃Toluene13042Base solubility limits transmetalation rate.
Pd(acac)₂ BrettPhos K₃PO₄ 1,4-Dioxane 130 86 Optimal charge-transfer and base solubility[3].

Experimental Protocol

This protocol is designed as a self-validating workflow. It includes an intermediate analytical checkpoint (Step 4) to prevent the unnecessary workup of failed reactions.

Workflow S1 1. Glovebox Setup Catalyst & Base S2 2. Reagent Addition Arene & Dioxane S1->S2 S3 3. Thermal Reaction 130 °C, 24 h S2->S3 S4 4. NMR Validation 19F Tracking S3->S4 S5 5. Purification Flash Column S4->S5

Step-by-step experimental workflow for denitrative cross-coupling validation.

Step-by-Step Methodology

Reagents Required:

  • 1-Nitro-2-(pentafluoroethyl)benzene (1.0 mmol, 241.1 g/mol )[4]

  • Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.5 mmol)

  • Pd(acac)₂ (0.05 mmol, 5 mol%)

  • BrettPhos (0.10 mmol, 10 mol%)

  • K₃PO₄ (anhydrous, finely milled) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL)

  • Benzotrifluoride (Internal Standard for ¹⁹F NMR)[6]

Procedure:

  • Inert Atmosphere Preparation: Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube or heavy-walled pressure vial with Pd(acac)₂ (15.2 mg), BrettPhos (53.7 mg), arylboronic acid (1.5 mmol), and K₃PO₄ (424.5 mg).

    • Causality: Pd(0) complexes formed in situ are highly sensitive to oxygen. Moisture can lead to competitive protodeboronation of the boronic acid[1].

  • Substrate Addition: Add 1-Nitro-2-(pentafluoroethyl)benzene (241.1 mg) and anhydrous 1,4-dioxane (4.0 mL) to the vial. Seal the vial tightly with a Teflon-lined cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 24 hours.

    • Causality: The high temperature is required to overcome the steric hindrance of the ortho-pentafluoroethyl group during the oxidative addition and transmetalation phases.

  • Self-Validation Check (¹⁹F NMR): Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with CDCl₃, and add 10 µL of benzotrifluoride as an internal standard[6]. Acquire a ¹⁹F NMR spectrum. The disappearance of the starting material's -C₂F₅ signal and the emergence of a shifted product signal confirms conversion.

  • Workup & Extraction: If conversion is >90%, dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a gradient of 0-5% EtOAc in Hexanes) to isolate the 2-(pentafluoroethyl)biphenyl derivative.

References

  • Guidechem. "Benzene, 1-nitro-2-(pentafluoroethyl)- 60979-15-9 wiki".
  • Supporting Information - AWS (Fluorinated internal standards).
  • ACS Catalysis. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes".
  • Accounts of Chemical Research. "Cross-Coupling Reactions of Nitroarenes".
  • Organic Chemistry Portal. "The Suzuki-Miyaura Coupling of Nitroarenes".
  • Andrew G Myers Research Group. "The Suzuki Reaction".

Sources

Method

Application Note: Derivatization of 1-Nitro-2-(pentafluoroethyl)benzene in Medicinal Chemistry

Introduction & Strategic Rationale The incorporation of polyfluorinated ethanes, specifically the pentafluoroethyl ( −C2​F5​ ) group, has emerged as a highly effective strategy in modern drug design[1]. As a building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of polyfluorinated ethanes, specifically the pentafluoroethyl ( −C2​F5​ ) group, has emerged as a highly effective strategy in modern drug design[1]. As a building block, 1-Nitro-2-(pentafluoroethyl)benzene serves as a critical gateway to synthesizing advanced kinase inhibitors, receptor antagonists, and novel heterocyclic scaffolds[2].

While the trifluoromethyl ( −CF3​ ) group is ubiquitous in medicinal chemistry, the −C2​F5​ moiety offers superior lipophilicity and a larger Van der Waals volume, which can dramatically improve membrane permeability, metabolic stability, and target residence time. Similar to the emerging pentafluorosulfanyl ( −SF5​ ) group, −C2​F5​ provides unique spatial and electronic properties that can overcome resistance mutations in target proteins by occupying larger hydrophobic pockets[3].

Physicochemical Impact of the −C2​F5​ Group

To understand the behavior of 1-Nitro-2-(pentafluoroethyl)benzene during derivatization, we must first quantify its electronic and steric profile. The table below summarizes the physicochemical parameters of the −C2​F5​ group compared to traditional substituents.

Parameter −CH3​ −CF3​ −C2​F5​ Impact on Medicinal Chemistry
Hansch Lipophilicity ( π ) 0.520.881.22Significantly enhances lipid membrane permeability and oral bioavailability.
Hammett Constant ( σp​ ) -0.170.540.53Strong electron-withdrawing nature lowers the pKa of adjacent functional groups.
Hammett Constant ( σm​ ) -0.070.430.45Deactivates aromatic rings against oxidative metabolism (e.g., CYP450).
Molar Refractivity (MR) 5.655.029.80Larger steric bulk allows for enhanced hydrophobic interactions in binding pockets.

Data extrapolated from standard fluorinated building block analyses[1].

Derivatization Workflow & Causality

The derivatization of 1-Nitro-2-(pentafluoroethyl)benzene typically begins with the reduction of the nitro group to yield 2-(pentafluoroethyl)aniline . This intermediate is then functionalized into various pharmacophores.

Workflow N1 1-Nitro-2-(pentafluoroethyl)benzene (Starting Material) N2 2-(Pentafluoroethyl)aniline (Deactivated Nucleophile) N1->N2 Fe, NH4Cl, EtOH/H2O 80°C (Chemoselective Reduction) N3 Amide Derivatives (via Acyl Chlorides / Heat) N2->N3 R-COCl, Pyridine or HATU, DIPEA, 60°C N4 Asymmetric Ureas (via Isocyanate Intermediates) N2->N4 1. Triphosgene, Et3N 2. R-NH2 N5 Benzimidazole Scaffolds (via Ortho-C-H Activation) N2->N5 Multistep Cyclization

Fig 1. Derivatization workflow of 1-Nitro-2-(pentafluoroethyl)benzene into medchem scaffolds.

Mechanistic Causality in Experimental Choices
  • Why use Fe/NH4​Cl instead of Pd/C for reduction? While catalytic hydrogenation ( Pd/C , H2​ ) is standard, late-stage medicinal chemistry intermediates often contain sensitive halogens (Cl, Br, I) or benzyl ethers. The Fe/NH4​Cl Béchamp-type reduction is exceptionally chemoselective, reducing only the NO2​ group without risking hydrodefluorination or dehalogenation of the broader scaffold.

  • Why do standard amide couplings fail? The resulting 2-(pentafluoroethyl)aniline is a severely deactivated nucleophile. The powerful inductive (-I) effect of the ortho- −C2​F5​ group pulls electron density away from the nitrogen lone pair. Standard carbodiimide couplings (e.g., EDC/HOBt) often stall at <20% conversion. To overcome this thermodynamic barrier, highly reactive electrophiles (acyl chlorides) or potent uronium-based coupling agents (HATU) at elevated temperatures are mandatory.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reduction to 2-(Pentafluoroethyl)aniline

Objective: High-yield reduction of the nitro group while preserving the −C2​F5​ moiety and avoiding over-reduction.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 1-Nitro-2-(pentafluoroethyl)benzene (10.0 mmol) in a mixture of Ethanol (40 mL) and H2​O (10 mL).

  • Activation: Add Iron powder (50.0 mmol, 5 eq) and Ammonium Chloride ( NH4​Cl , 50.0 mmol, 5 eq) to the solution. Causality: NH4​Cl acts as a mild proton source that activates the iron surface without dropping the pH to levels that would cause undesired side reactions.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with Ethyl Acetate (3 × 30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude aniline.

Validation Check (Self-Validating System):

  • TLC Analysis: The starting nitrobenzene is highly UV-active but unreactive to ninhydrin. The successful formation of the aniline is confirmed by a distinct blue/purple spot upon ninhydrin staining and heating.

  • LC-MS Profiling: Look for a mass shift of -30 Da (loss of O2​ , addition of H2​ ). The retention time will decrease slightly compared to the starting material due to the increased polarity of the primary amine.

Protocol 2: High-Efficiency Amidation of the Deactivated Aniline

Objective: Overcome the steric and electronic deactivation of 2-(pentafluoroethyl)aniline to form stable amide linkages.

Step-by-Step Methodology:

  • Setup: Dissolve 2-(pentafluoroethyl)aniline (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert Argon atmosphere.

  • Base Addition: Add Pyridine (15.0 mmol, 3 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 10 mol%). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the reaction forward despite the poor nucleophilicity of the aniline.

  • Electrophile Addition: Cool the reaction to 0 °C. Slowly add the desired Acyl Chloride (6.0 mmol, 1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. (If using HATU and a carboxylic acid instead of an acyl chloride, substitute Pyridine with DIPEA and heat the reaction to 60 °C).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine/DMAP), dry over MgSO4​ , and concentrate.

Validation Check (Self-Validating System):

  • LC-MS Profiling: The conversion of the free amine to the amide will result in a significant increase in retention time (due to the masking of the polar −NH2​ group) and a corresponding +[M−Cl] mass shift.

  • Spectroscopic Confirmation: 1H NMR will show the disappearance of the broad −NH2​ singlet (~4.0 ppm) and the appearance of a sharp, downfield amide −NH proton signal (>8.5 ppm), confirming successful acylation.

References

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: Chemical Reviews, ACS Publications URL:[Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: ResearchGate URL:[Link]

  • The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Application

experimental procedure for nitration to produce fluorinated compounds

Application Note: Regioselective Nitration of Fluorobenzene for Pharmaceutical Intermediates Executive Summary The synthesis of 1-fluoro-4-nitrobenzene via the electrophilic aromatic nitration of fluorobenzene is a found...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of Fluorobenzene for Pharmaceutical Intermediates

Executive Summary

The synthesis of 1-fluoro-4-nitrobenzene via the electrophilic aromatic nitration of fluorobenzene is a foundational transformation in medicinal chemistry and drug development. This compound serves as a highly versatile electrophile for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, enabling the construction of complex molecular scaffolds such as kinase inhibitors and advanced antibiotics[1]. This application note details the mechanistic rationale, comparative reaction conditions, and a self-validating experimental protocol designed for high-yield, regioselective production in a professional laboratory setting.

Mechanistic Rationale & Regioselectivity

To optimize the synthesis of 1-fluoro-4-nitrobenzene, one must understand the dual electronic nature of the fluorine substituent.

1. Electrophile Generation: Fluorobenzene is deactivated relative to benzene due to fluorine's high electronegativity. Therefore, standard nitric acid is insufficient. A "mixed acid" system (concentrated HNO3​ and H2​SO4​ ) is required. Sulfuric acid acts as a powerful dehydrating agent and proton donor, protonating nitric acid to facilitate the loss of water and the generation of the highly reactive nitronium ion ( NO2+​ )[2].

2. Regiochemical Control (+M vs. -I Effects): While the inductive effect (-I) of fluorine withdraws electron density from the σ -framework (deactivating the ring), its unshared electron pairs can overlap with the ring's π -system via resonance (+M effect). When the NO2+​ ion attacks the ortho or para positions, the resulting positive charge in the Wheland intermediate is delocalized onto the fluorine atom, stabilizing the complex[3].

Despite both positions being electronically activated by resonance, the para product (1-fluoro-4-nitrobenzene) heavily predominates. This causality is driven by two factors:

  • Steric Hindrance: The bulky NO2+​ electrophile faces significant steric repulsion at the ortho position.

  • Localized Inductive Effect: The electron-withdrawing -I effect of fluorine is distance-dependent and is strongest at the adjacent ortho carbons, making them less nucleophilic than the para carbon[3].

Pathway Visualization

G cluster_0 Electrophilic Aromatic Nitration Pathway N1 Fluorobenzene (Starting Material) N3 Wheland Intermediate (Resonance Stabilized) N1->N3 + NO2+ Attack N2 Nitronium Ion (NO2+) from HNO3/H2SO4 N2->N3 Electrophile N4 1-Fluoro-4-nitrobenzene (Major, Para) N3->N4 -H+ (Sterically Favored) N5 1-Fluoro-2-nitrobenzene (Minor, Ortho) N3->N5 -H+ (Sterically Hindered)

Figure 1: Electrophilic aromatic nitration pathway of fluorobenzene to its major and minor isomers.

Quantitative Data: Comparison of Nitration Conditions

The choice of nitrating system drastically impacts the yield and the para:ortho isomer ratio. The table below summarizes field-proven methodologies.

Reaction SystemReagentsTemperatureTypical YieldPara:Ortho RatioKey Advantage
Standard Mixed Acid HNO3​ (64-66%) / H2​SO4​ (98%)0–50 °C60–90%~ 6.4 : 1Cost-effective, highly scalable, uses readily available reagents[2],[4].
Ionic Liquid (IL) System HNO3​ / Ac2​O in IL25 °CUp to 94%17 : 1Exceptional regioselectivity; IL acts as a reusable solvent[4].
Continuous Cascade HNO3​ (96%) / H2​SO4​ (98%)45–60 °C> 99%~ 7 : 1Maximum industrial throughput; eliminates batch-to-batch variance[5].

Experimental Protocol: Standard Mixed Acid Nitration

This procedure details a batchwise synthesis of 1-fluoro-4-nitrobenzene. It is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure safety and reaction completion.

⚠️ Safety & Trustworthiness Note: Nitration reactions are highly exothermic. Failure to control the temperature can lead to runaway exotherms and the formation of 2,4-dinitrofluorobenzene, which poses a severe sensitization and energetic hazard[5]. Always use an internal temperature probe and adequate cooling.

Materials Required:
  • Fluorobenzene (1.0 eq, e.g., 96.1 g, 1.0 mol)

  • Nitric Acid ( HNO3​ , 65-70%) (1.1 eq, ~71 mL)

  • Sulfuric Acid ( H2​SO4​ , 98%) (1.5 eq, ~80 mL)

  • Dichloromethane (DCM) for extraction

  • Ice/Water bath

Step-by-Step Methodology:
  • Preparation of the Nitrating Mixture:

    • Charge a 500 mL 3-neck round-bottom flask with H2​SO4​ (80 mL). Equip the flask with a magnetic stirrer, an addition funnel, and an internal thermocouple.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add HNO3​ (71 mL) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Substrate Addition:

    • Once the mixed acid is prepared and cooled to 0 °C, begin the dropwise addition of fluorobenzene (96.1 g).

    • IPC 1 (Temperature Control): Adjust the addition rate to maintain the internal temperature strictly between 10 °C and 20 °C. If the temperature spikes, pause the addition immediately.

  • Reaction Propagation:

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 25 °C).

    • Stir vigorously for 2 to 4 hours.

    • IPC 2 (Reaction Monitoring): Pull a 0.1 mL aliquot, quench in water/DCM, and analyze the organic layer via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS to confirm the complete consumption of the fluorobenzene starting material.

  • Quenching & Workup:

    • Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring to quench the reaction and dilute the acids.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 150 mL).

    • Wash the combined organic layers sequentially with cold water (200 mL), saturated aqueous NaHCO3​ (until the aqueous layer is pH > 7), and brine (200 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isomer Separation (Purification):

    • The crude product is a mixture of the para and ortho isomers.

    • IPC 3 (Physical State Separation): 1-Fluoro-4-nitrobenzene has a significantly higher melting point (approx. 27 °C) compared to the ortho isomer (approx. -8 °C). The pure para isomer can be isolated via melt crystallization or careful fractional distillation under reduced pressure[5].

Downstream Applications in Drug Development

Once isolated, 1-fluoro-4-nitrobenzene is primarily utilized as an electrophile in SN​Ar reactions. Due to the strong electron-withdrawing nature of the para-nitro group, the fluorine atom is highly activated. Drug development professionals frequently react this intermediate with various nucleophiles (e.g., morpholine) in polar aprotic solvents (DMSO/DMF) with a mild base ( K2​CO3​ ) to yield complex nitroaromatics[1]. These are subsequently subjected to catalytic hydrogenation (e.g., using 10% Pd/C and H2​ gas) to yield substituted anilines, which serve as the critical hinge-binding motifs in modern kinase inhibitors targeting EGFR and Aurora kinase pathways[1].

References

  • BenchChem. "A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4n6qMapG9jS1WiT0QrrAJ1vUOLgldTsYxUzGORAW5BNlFwBDcvRfP-MDAMx_p8qW_sRRLNI3_inAKgYDnOz0tKV1txZcTNkbaKzqlfO16rI2VlxJzJkldgmVHbo4Af6cUFC2YJ8DCARM3xmj6wqMTwRasXhMFeX2AM53r_P3YGPAZKd9PUy88ShNtPHy3-lguDpt84h5oK8xtJt3GWNIhft_584GDtQ==]
  • ACS Publications. "Regioselective Mononitration of Simple Aromatic Compounds under Mild Conditions in Ionic Liquids".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6laQJBwNBsqZ-Ew2T6EAtpdA4wT7BwVcql4tN6V37SJv1bhkyHBlFwV-iqjBbW8VZ3ZDB9uqaON_3bExxGq-edjvMHFMW_60ttMb_JozYyeyjSOuost057uuScl8HzQYhA35]
  • BenchChem. "Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHufdfd2t1wiQ-MFoPEIOUhMECvFpsqP0qk3b4HyuTgil-rxrIy0cU-cdxYGs5qqu5RMxKsXTkDxeW1kyoNebNLapsyEJEvwEYrLPy3BpaCApbeauEdUiPp_G9mU4bnuSUeBE2Iln7fC1WTh2thgSX1bT57eb1dtbpDcCxuflPPz2BJ6n8BaLUWoYimylsKKpgsztAv-e8DVJtxRRU92SHc15MlWIF61L2bDE1riyXCUUKdxpdy0HlQikngzx-RbR4fph8-m_HwmAIBAUrR]
  • Google Patents. "Process for the preparation of 2,4-dichlorofluorobenzene".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGkhf-bGbQe8xq6LQSdYCVJITXzT8oNdddlLfV-UYGm9ASVc_-QmwnH6DLIg4Vfmd9KrbdBXJKSlHobJa6tzfO-CHGI1NckujtK3dTJTexkQswvFjBy8fSRubdACY0qsc7wHZ7GfogVLQ=]
  • DocBrown.info. "Orientation of products substituent in monosubstituted benzene derivatives".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnNDwYQORgfPd1WVt5AX5nd1A6bUocFuj3SosddOL0aelcA7YGWDI2ollbphlnVF0JQWBE0rvr7MBy3P1lfyf2hvk6UdO7EJV55VUDd6diCvCV9fg2livt_TeEAPSGcq8ToQv7Dfc=]

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Method

Application Notes and Protocols: 1-Nitro-2-(pentafluoroethyl)benzene in Advanced Materials Science Research

Abstract This comprehensive guide details the potential applications and associated experimental protocols for 1-Nitro-2-(pentafluoroethyl)benzene in the field of materials science. While direct, extensive research on th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the potential applications and associated experimental protocols for 1-Nitro-2-(pentafluoroethyl)benzene in the field of materials science. While direct, extensive research on this specific molecule is emerging, its unique bifunctional nature—possessing a reactive nitro group and a property-modifying pentafluoroethyl substituent—positions it as a highly valuable building block for a new generation of functional polymers and materials. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to explore its utility. We will delve into its role as a precursor to fluorinated anilines for polymer synthesis and its potential direct applications in electronic materials. The protocols provided herein are based on well-established chemical transformations and are designed to be robust and reproducible.

Introduction: The Strategic Value of 1-Nitro-2-(pentafluoroethyl)benzene

The molecular architecture of 1-Nitro-2-(pentafluoroethyl)benzene offers a compelling combination of functionalities for materials science. The aromatic nitro group is a versatile chemical handle, most notably for its facile reduction to a primary amine (aniline). Aromatic amines are cornerstone monomers in the synthesis of a wide array of high-performance polymers.[1][2][3][4]

Simultaneously, the pentafluoroethyl (-C₂F₅) group imparts the characteristic properties of highly fluorinated materials. The incorporation of perfluoroalkyl chains into polymers is known to enhance thermal stability, chemical resistance, and processability, while also introducing low surface energy, hydrophobicity, and unique dielectric properties.[5][6] The strategic placement of the pentafluoroethyl group ortho to the nitro group can also influence the electronic properties and reactivity of the aromatic ring, as well as the conformation and packing of resulting polymer chains.[7][8]

This guide will explore two primary avenues for the application of 1-Nitro-2-(pentafluoroethyl)benzene in materials science:

  • As a Precursor to 2-(Pentafluoroethyl)aniline for Polymer Synthesis: The reduction of the nitro group yields a novel fluorinated aniline monomer. This monomer can be utilized in the synthesis of advanced polymers such as polyanilines and polyimides, with the pentafluoroethyl group tailoring the final material properties.

  • Direct Utilization in Functional Materials: The intact nitroaromatic structure, with its strong electron-withdrawing characteristics, suggests potential applications in n-type organic semiconductors and as a component in chemical sensors.[9][10]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-Nitro-2-(pentafluoroethyl)benzene is crucial for its effective application.

PropertyValueSource
CAS Number 60979-15-9N/A
Molecular Formula C₈H₄F₅NO₂N/A
Molecular Weight 241.11 g/mol N/A
Appearance Pale yellow oil (predicted)N/A
Boiling Point Not readily availableN/A
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)Inferred

Application as a Monomer Precursor: Synthesis of 2-(Pentafluoroethyl)aniline

The most immediate and versatile application of 1-Nitro-2-(pentafluoroethyl)benzene is its conversion to 2-(pentafluoroethyl)aniline. This transformation is a critical first step for its use in polymerization reactions. The reduction of aromatic nitro compounds is a well-established and high-yielding reaction.[4][11][12]

Rationale for Experimental Choices

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and relatively mild conditions.[3][12] The use of a hydrogen atmosphere ensures the complete reduction of the nitro group to the amine. Solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and are compatible with the hydrogenation catalyst.

Experimental Workflow: Reduction of 1-Nitro-2-(pentafluoroethyl)benzene

Caption: Workflow for the catalytic hydrogenation of 1-Nitro-2-(pentafluoroethyl)benzene.

Detailed Protocol: Synthesis of 2-(Pentafluoroethyl)aniline

Materials:

  • 1-Nitro-2-(pentafluoroethyl)benzene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-Nitro-2-(pentafluoroethyl)benzene in a suitable volume of ethanol. Under an inert atmosphere, carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(pentafluoroethyl)aniline.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Application in Polymer Synthesis: Fluorinated Polyanilines and Polyimides

The synthesized 2-(pentafluoroethyl)aniline serves as a valuable monomer for creating novel fluorinated polymers. The presence of the bulky and electron-withdrawing pentafluoroethyl group is anticipated to enhance the solubility and processability of the resulting polymers, a common challenge with rigid-rod polymers like polyaniline and polyimides.[13][14] Furthermore, the fluorinated side chains can induce self-assembly and create materials with low surface energy.[5][15]

Synthesis of Poly(2-(pentafluoroethyl)aniline)

Rationale for Experimental Choices:

Oxidative chemical polymerization is a standard method for synthesizing polyaniline and its derivatives. Ammonium persulfate is a common and effective oxidizing agent. The acidic medium (typically HCl) is crucial for the polymerization process and for obtaining the conductive emeraldine salt form of the polyaniline.

Experimental Workflow: Oxidative Polymerization of 2-(Pentafluoroethyl)aniline

G A Dissolve 2-(pentafluoroethyl)aniline in 1 M HCl B Cool solution to 0-5 °C A->B C Slowly add aqueous solution of Ammonium Persulfate B->C D Stir for 24 hours at 0-5 °C C->D E Collect precipitate by filtration D->E F Wash with 1 M HCl and then with Methanol E->F G Dry under vacuum F->G

Caption: Workflow for the synthesis of poly(2-(pentafluoroethyl)aniline).

Detailed Protocol: Synthesis of Poly(2-(pentafluoroethyl)aniline)

Materials:

  • 2-(pentafluoroethyl)aniline (1.0 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Ice bath or circulator

  • Filtration apparatus

Procedure:

  • Monomer Solution: In the reaction vessel, dissolve 2-(pentafluoroethyl)aniline in 1 M HCl. Cool the solution to 0-5 °C using an ice bath.

  • Initiator Solution: Separately, dissolve ammonium persulfate in 1 M HCl.

  • Polymerization: While stirring the monomer solution vigorously, add the ammonium persulfate solution dropwise over 30 minutes. A color change to dark green or black indicates the onset of polymerization.

  • Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the polymer sequentially with 1 M HCl and then with methanol until the filtrate is colorless.

  • Drying: Dry the resulting poly(2-(pentafluoroethyl)aniline) powder in a vacuum oven at 60 °C for 24 hours.

Synthesis of a Fluorinated Polyimide

Rationale for Experimental Choices:

Polyimides are synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. This method allows for the formation of a processable precursor that can be cast into films before being converted to the final, often insoluble, polyimide. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is chosen as a comonomer to further enhance the solubility, thermal stability, and optical transparency of the resulting polyimide.[14]

Detailed Protocol: Synthesis of a Polyimide from 2-(Pentafluoroethyl)aniline and 6FDA

Materials:

  • 2-(pentafluoroethyl)aniline (1.0 eq)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 eq)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis: Under an inert atmosphere, dissolve 2-(pentafluoroethyl)aniline in anhydrous DMAc. To this stirred solution, add 6FDA in one portion. A viscous solution will form. Stir at room temperature for 24 hours to ensure the complete formation of the poly(amic acid).

  • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate and heat at 80 °C for 4 hours to remove the solvent.

  • Thermal Imidization: Cure the resulting film by heating it in a programmable oven under a nitrogen atmosphere with the following temperature program: 100 °C (1 h), 200 °C (1 h), and 300 °C (1 h).

  • Chemical Imidization (Alternative): To the poly(amic acid) solution, add acetic anhydride and pyridine. Stir at room temperature for 24 hours. Precipitate the polyimide by pouring the solution into methanol. Collect the polymer by filtration and dry under vacuum.

Direct Application in Electronic Materials

The strong electron-withdrawing nature of both the nitro and pentafluoroethyl groups makes 1-Nitro-2-(pentafluoroethyl)benzene an interesting candidate for n-type organic semiconductor applications.[10] The introduction of such electron-deficient molecules into organic electronic devices can facilitate electron transport.

Potential Application as an n-Type Material in Organic Field-Effect Transistors (OFETs)

1-Nitro-2-(pentafluoroethyl)benzene could be evaluated as the active layer in an OFET. The material would be deposited as a thin film, likely via thermal evaporation due to its predicted low boiling point, onto a suitable dielectric substrate with source and drain electrodes. The performance of the device would be characterized by its electron mobility and on/off ratio.

Safety Precautions

  • 1-Nitro-2-(pentafluoroethyl)benzene: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties have not been fully investigated.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and free of leaks.

  • Ammonium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Acids and Bases: Handle with appropriate care and PPE.

Conclusion

1-Nitro-2-(pentafluoroethyl)benzene is a promising, yet underexplored, building block for advanced materials. Its facile conversion to 2-(pentafluoroethyl)aniline opens a pathway to a variety of novel fluorinated polymers with potentially enhanced properties. Furthermore, its inherent electronic characteristics suggest direct applications in organic electronics. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in their own materials science research.

References

  • ResearchGate. (2025, August 7). Fluorinated polymers.
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  • MDPI. (2019, April 30). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles.
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  • MDPI. (2015, August 26). Perfluoroalkyl-Functionalized Hyperbranched Polyglycerol as Pore Forming Agents and Supramolecular Hosts in Polymer Microspheres.
  • National Institutes of Health. (2010, June 15). Nitroaromatic compounds, from synthesis to biodegradation.
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  • National Institutes of Health. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • ResearchGate. (2026, January 9). (PDF) Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces.
  • MDPI. (2023, June 18). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers.
  • ijrti. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • SJS. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • LCGC International. (2025, October 9). Toward Better Detection of PFAS in Consumer Electronic Products: Optimizing the Accuracy of a Total Fluorine Test Method in Materials Containing Polymeric PFAS.
  • Patsnap Eureka. (2026, March 5). Aromatic Compounds Role in Advanced Material Design.
  • Walsh Medical Media. (2023, June 28). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials.
  • National Institutes of Health. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS).
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Sources

Application

Application Notes &amp; Protocols: Navigating Regioselectivity in Reactions of 1-Nitro-2-(pentafluoroethyl)benzene

Abstract 1-Nitro-2-(pentafluoroethyl)benzene is a valuable building block in medicinal chemistry and materials science, characterized by the presence of two powerful, yet distinct, electron-withdrawing groups. The regioc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Nitro-2-(pentafluoroethyl)benzene is a valuable building block in medicinal chemistry and materials science, characterized by the presence of two powerful, yet distinct, electron-withdrawing groups. The regiochemical outcome of aromatic substitution reactions on this substrate is a direct consequence of the interplay between the strong resonance and inductive effects of the nitro group and the potent inductive effect of the pentafluoroethyl group. This guide provides an in-depth analysis of the electronic factors governing its reactivity, offering detailed protocols and mechanistic insights for nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and nitro group reduction. The content herein is designed to equip researchers, scientists, and drug development professionals with the predictive power and practical knowledge required to strategically employ this versatile substrate in complex synthetic pathways.

Introduction: The Dichotomy of Electron-Withdrawing Groups

The synthetic utility of a substituted aromatic compound is fundamentally tied to the directing effects of its substituents. In the case of 1-Nitro-2-(pentafluoroethyl)benzene, the benzene ring is decorated with two potent electron-withdrawing groups (EWGs), creating a highly electron-deficient system.

  • The Nitro Group (-NO₂): This group is a classic example of a substituent that withdraws electron density through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][2] This dual-mode action deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions where it can stabilize the negatively charged Meisenheimer intermediate.[2] In electrophilic reactions, it is a strong deactivating group and a meta-director.[3][4]

  • The Pentafluoroethyl Group (-CF₂CF₃): This group exerts a formidable electron-withdrawing influence primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[5] Unlike the nitro group, it does not possess a significant resonance-withdrawing capability. Consequently, it is also a deactivating group and a meta-director for electrophilic substitution.[5]

Understanding the combined influence of these two groups is paramount for predicting and controlling the regioselectivity of further transformations. This guide dissects the dominant electronic effects in the principal reaction classes relevant to this substrate.

Strategic Reaction Planning: A Workflow for Regiocontrol

The choice of reaction conditions and reagents dictates the position of substitution. The following workflow provides a decision-making framework for functionalizing 1-Nitro-2-(pentafluoroethyl)benzene.

Figure 1. Decision workflow for regioselective functionalization.

Nucleophilic Aromatic Substitution (SₙAr): Activating for Attack

The strong electron-withdrawing character of both substituents renders the aromatic ring highly susceptible to nucleophilic attack, a feature of paramount importance in modern drug synthesis.

Mechanistic Rationale and Regioselectivity

SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is the key determinant of the reaction's regioselectivity.

  • Governing Factor: The nitro group's ability to delocalize the negative charge of the intermediate via resonance is the dominant directing influence.[2] This stabilization is only effective when the nucleophile attacks the ortho or para positions relative to the nitro group.

  • Predicted Outcome: In 1-Nitro-2-(pentafluoroethyl)benzene, the positions ortho and para to the nitro group are C6 and C4, respectively. The powerful -I effect of the pentafluoroethyl group at C2 further enhances the electrophilicity of the entire ring, making the reaction more facile than in nitrobenzene alone. Therefore, nucleophilic attack is strongly favored at C4 and C6. Steric hindrance from the adjacent pentafluoroethyl group may slightly disfavor attack at C6 compared to C4, potentially making the C4-substituted product the major isomer.

Sources

Method

Application Notes &amp; Protocols: 1-Nitro-2-(pentafluoroethyl)benzene as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of Fluorinated Nitroaromatics In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the incorporation of fluorinated moieties is a wel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the incorporation of fluorinated moieties is a well-established strategy for modulating molecular properties.[1] The pentafluoroethyl (-C₂F₅) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects. When paired with a nitro (-NO₂) group on an aromatic scaffold, as in 1-nitro-2-(pentafluoroethyl)benzene (CAS No. 60979-15-9), the result is a highly activated and versatile chemical building block.[2]

The strong electron-withdrawing nature of both the ortho-nitro group and the pentafluoroethyl group renders the aromatic ring electron-deficient.[3] This electronic profile governs the molecule's reactivity, making it an ideal precursor for specific, high-yield transformations. This guide provides a detailed exploration of the core reactivity of 1-nitro-2-(pentafluoroethyl)benzene, focusing on its most pivotal role: the reduction of the nitro group to form 2-(pentafluoroethyl)aniline. This aniline is a critical intermediate for accessing a wide array of complex, fluorinated molecules, including novel heterocycles for pharmaceutical development.[1][4] We will provide in-depth mechanistic insights, validated experimental protocols, and strategic considerations for leveraging this powerful building block.

Section 1: Physicochemical & Electronic Profile

A comprehensive understanding of the physical and electronic properties of 1-nitro-2-(pentafluoroethyl)benzene is fundamental to its effective application in synthesis. The molecule's characteristics are dominated by its two powerful electron-withdrawing substituents.

Table 1: Physicochemical Properties of 1-Nitro-2-(pentafluoroethyl)benzene

PropertyValueSource
CAS Number 60979-15-9[2]
Molecular Formula C₈H₄F₅NO₂[2]
Molecular Weight 241.11 g/mol [2]
Appearance Colorless to yellow liquid[5] (by analogy)
Complexity 273[2]
Rotatable Bond Count 1[2]
Hydrogen Bond Donor 0[2]
Hydrogen Bond Acceptor 3[1] (by analogy)

The nitro group exerts its influence through both induction (-I) and resonance (-M), while the pentafluoroethyl group acts primarily through a strong inductive effect (-I). This synergistic electron withdrawal significantly deactivates the ring towards electrophilic aromatic substitution but prepares it for other key transformations.

G benzene Benzene Ring | C₆H₄ reactivity Resulting Reactivity Profile benzene->reactivity Electron-Deficient Ring no2 Nitro Group (-NO₂) Ortho Position no2->benzene -I, -M Effect c2f5 Pentafluoroethyl Group (-C₂F₅) Ortho Position c2f5->benzene -I Effect

Diagram 1: Electronic influence of substituents on the aromatic ring.

Section 2: Core Reactivity: Reduction of the Nitro Group

The most valuable and widely applicable transformation of 1-nitro-2-(pentafluoroethyl)benzene is the reduction of its nitro group to an amine. This reaction unlocks the synthesis of 2-(pentafluoroethyl)aniline, a precursor for countless more complex targets.

The choice of reducing agent is critical and depends on factors such as substrate compatibility (chemoselectivity), reaction scale, and available equipment. While numerous methods exist for nitro group reduction, catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.[6]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a highly effective method that typically proceeds under mild conditions with high yield.[5] It is often the method of choice for its clean workup, as the only by-product is water. However, it requires specialized hydrogenation equipment and care must be taken to avoid the reduction of other sensitive functional groups in more complex substrates.[7]

  • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods that do not require pressurized gas.[6][8] They are particularly useful when other reducible groups that are sensitive to catalytic hydrogenation (like alkenes or alkynes) are present. The workup can be more involved due to the formation of metal salts.

For 1-nitro-2-(pentafluoroethyl)benzene, where the pentafluoroethyl group is robust and unreactive to hydrogenation, catalytic hydrogenation represents a superior method for achieving a high-purity product with a straightforward workup.

This protocol details the reduction of 1-nitro-2-(pentafluoroethyl)benzene using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The procedure is adapted from well-established methods for the reduction of aromatic nitro compounds.[5]

Materials:

  • 1-Nitro-2-(pentafluoroethyl)benzene (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply

  • Inert gas (Nitrogen or Argon)

  • Celite™ or another filtration aid

Equipment:

  • A hydrogenation vessel (e.g., Parr shaker or a round-bottom flask equipped with a hydrogen-filled balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: In a hydrogenation vessel, dissolve 1-nitro-2-(pentafluoroethyl)benzene (1.0 eq) in a suitable solvent (e.g., ethanol, approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the 10% Pd/C catalyst (5-10 mol%) to the solution. Causality Note: Handling Pd/C under an inert atmosphere is a critical safety measure, as it can be pyrophoric, especially when dry or in the presence of flammable solvents.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel several times by evacuating and refilling with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or using a balloon) and stir the mixture vigorously at room temperature. Self-Validation: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Expertise Insight: Filtering through Celite prevents fine catalyst particles from passing through the filter paper, which can be difficult to remove later.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(pentafluoroethyl)aniline.

  • Purification: The crude product can be purified further by column chromatography or distillation if necessary to achieve high purity for subsequent steps.

Diagram 2: Experimental workflow for catalytic hydrogenation.

Section 3: Application in Complex Molecule Synthesis

The true utility of 1-nitro-2-(pentafluoroethyl)benzene is realized in the subsequent reactions of its aniline derivative. 2-(Pentafluoroethyl)aniline is a powerful building block for constructing fluorinated heterocycles, which are privileged structures in medicinal chemistry.

For example, the aniline can undergo condensation reactions with 1,3-dicarbonyl compounds to form quinolines (Skraup synthesis) or with carboxylic acids or their derivatives to form benzimidazoles or other related heterocycles.[9][10]

G aniline 2-(Pentafluoroethyl)aniline product Fluorinated Heterocycle (e.g., Quinolone) aniline->product + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product Condensation (e.g., Friedländer annulation)

Diagram 3: Conceptual synthesis of a heterocycle from 2-(pentafluoroethyl)aniline.

This strategic conversion of a simple nitroaromatic into a functionalized aniline provides chemists with a direct route to novel, highly functionalized molecules with potentially enhanced biological properties conferred by the pentafluoroethyl group.[4]

Section 4: Safety & Handling Precautions

As with all nitroaromatic compounds, 1-nitro-2-(pentafluoroethyl)benzene and its derivatives should be handled with care in a well-ventilated chemical fume hood.[11]

  • Toxicity: Nitroaromatic compounds are toxic and can be readily absorbed through the skin.[12] They are suspected of causing long-term health effects.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[13]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use only in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong reducing agents and bases.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PrepChem (2023). Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. Available at: [Link]

  • Rosi, L. et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3323. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • FindAPhD.com (2026). Synthesis of fluorinated Heterocycles (Ref: CM/GW-SF1/2026) at Loughborough University. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents (1996).WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds.
  • Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Royal Society of Chemistry (2017). A base-promoted Csp2–Csp bond formation through selective C–F bond cleavage. RSC Advances. Available at: [Link]

  • ResearchGate (2020). Synthesis of Fluorinated Heterocycles. Available at: [Link]

  • Scribd. Advanced SNAr Reaction Guide. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (1998). Nucleophilic aromatic substitution of the nitro-group. Available at: [Link]

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  • ACS Publications (2023). Defluorinative Transformation of (2,2,2-Trifluoroethyl)arenes Catalyzed by the Phosphazene Base t-Bu-P2. Organic Letters. Available at: [Link]

  • MDPI (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Catalysts. Available at: [Link]

  • Chemistry LibreTexts (2026). 3.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • National Center for Biotechnology Information (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • University of Calgary. NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Available at: [Link]

  • YouTube (2018). Reduction of nitrobenzene. Available at: [Link]

  • ResearchGate (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

  • MDPI (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

  • MDPI (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]

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Application

Application Note: Safe Handling and Compliant Disposal Protocols for 1-Nitro-2-(pentafluoroethyl)benzene in Pharmaceutical Research

Introduction & Chemical Profiling 1-Nitro-2-(pentafluoroethyl)benzene is a highly specialized fluorinated nitroaromatic compound increasingly utilized as a synthetic building block in drug discovery and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-Nitro-2-(pentafluoroethyl)benzene is a highly specialized fluorinated nitroaromatic compound increasingly utilized as a synthetic building block in drug discovery and agrochemical development. The incorporation of the pentafluoroethyl (–C₂F₅) moiety enhances lipophilicity, membrane permeability, and metabolic stability in lead compounds.

However, the convergence of a reactive nitro group and a highly persistent perfluoroalkyl chain presents unique handling and disposal challenges. This application note provides drug development professionals with a self-validating protocol for managing this compound, ensuring laboratory safety and strict environmental compliance.

Mechanistic Causality of Hazards (Risk Assessment)

Standard organic waste disposal relies on conventional incineration or solvent recovery. However, 1-Nitro-2-(pentafluoroethyl)benzene cannot be processed through these standard streams due to two conflicting molecular features:

  • The Nitroaromatic Core (Reactivity): Nitro groups are strongly electron-withdrawing. When exposed to high heat under confinement, strong bases, or reducing agents, nitroaromatics can become shock-sensitive or undergo violent exothermic decomposition.

  • The Pentafluoroethyl Chain (Persistence): The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry. Conventional incineration temperatures fail to break this bond, leading to the atmospheric release of short-chain per- and polyfluoroalkyl substances (PFAS), which are environmentally persistent and bioaccumulative[1].

Therefore, disposal must achieve a delicate balance: avoiding conditions that trigger explosive nitro-decomposition while ensuring temperatures are extreme enough (>1100 °C) to fully mineralize the fluorinated chain[2].

Quantitative Physicochemical and Disposal Parameters

ParameterSpecification / Guideline
Chemical Class Fluorinated Nitroaromatic
Primary Hazards Highly reactive (Nitro group), Environmental Persistence (PFAS)
Chemical Incompatibilities Strong oxidizers, reducing agents, strong bases[3]
Spill Absorbent Inert materials only (silica gel, sand); NO combustible sawdust[3]
Target Destruction Temp. > 1100 °C (Permitted Hazardous Waste Combustor)[2]
Preferred Disposal Method Thermal destruction or permitted hazardous waste landfill[4]

Protocol 1: Safe Handling and Experimental Execution

Objective: To establish a self-validating system for handling the neat chemical and responding to accidental releases safely.

Step-by-Step Methodology:

  • Engineering Controls: All manipulations of 1-Nitro-2-(pentafluoroethyl)benzene must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the inhalation of volatile fluorinated organics.

  • PPE Selection: Personnel must wear inherently flame-resistant lab coats, heavy-duty nitrile or neoprene gloves (as fluorinated solvents can rapidly permeate standard latex), and chemical splash goggles.

  • Incompatibility Verification: Before initiating reactions, verify the absence of strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases in the immediate workspace, which can trigger exothermic runaway reactions with the nitroaromatic ring.

  • Spill Response: In the event of a spill, immediately remove all sources of ignition. Do NOT use combustible absorbents like sawdust. Use inert, non-combustible absorbents such as silica gel, sand, or specialized universal binders[3].

  • Containment: Transfer the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) or Teflon-lined waste container[5]. Seal tightly, ground the container to prevent static discharge, and label as "Reactive Fluorinated Hazardous Waste."

Protocol 2: Waste Segregation and Disposal Workflow

Objective: To ensure complete destruction of the PFAS moiety in compliance with the[1].

Step-by-Step Methodology:

  • Segregation at Source: Never mix 1-Nitro-2-(pentafluoroethyl)benzene waste with general halogenated or non-halogenated solvent waste. Create a dedicated, clearly labeled waste stream: "Fluorinated Nitroaromatics - High Temp Incineration Required."

  • Aqueous vs. Organic Separation: Keep aqueous and organic fluorinated wastes separate. Aqueous waste containing PFAS washings requires specialized pre-treatment (e.g., granular activated carbon filtration) before the concentrated retentate is sent for destruction.

  • Selection of Disposal Facility: According to the EPA's updated guidance, the preferred method for high-concentration PFAS waste is thermal destruction in permitted hazardous waste combustors operating at or above 1100 °C[4],[2]. Ensure the contracted waste disposal facility is explicitly certified for RCRA hazardous waste and PFAS destruction.

  • Alternative Disposal (Landfill): If thermal destruction is unavailable, the EPA recommends permitted hazardous waste landfills (Subtitle C) equipped with advanced leachate emission protections to prevent groundwater contamination[4],[6].

  • Manifesting: Document the waste profile accurately on the Uniform Hazardous Waste Manifest. Explicitly note the presence of "Perfluoroalkyl substances (PFAS)" and "Nitroaromatics" to ensure the facility routes the waste to the correct high-temperature kiln rather than a standard solvent recovery unit.

Waste Management Logical Workflow

WasteWorkflow A Waste Generation: 1-Nitro-2-(pentafluoroethyl)benzene B Segregation: Isolate from General Waste A->B C Phase Determination B->C D Organic Stream (Neat/Solvents) C->D Organic E Aqueous Stream (Reaction Washings) C->E Aqueous H Thermal Destruction (Combustor >1100°C) D->H Preferred I Hazardous Waste Landfill (Leachate Controlled) D->I Alternative F Pre-treatment: Carbon Filtration E->F G Concentrated PFAS Retentate F->G G->H G->I J Mineralization & Environmental Protection H->J I->J

Logical workflow for segregation, treatment, and disposal of fluorinated nitroaromatic waste.

References

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." epa.gov. Available at:[Link]

  • JD Supra. "EPA Releases Updated Guidance on Destroying and Disposing PFAS." jdsupra.com. Available at: [Link]

  • Montrose Environmental. "EPA's Updated Guidance on Destruction and Disposal of PFAS." montrose-env.com. Available at: [Link]

  • The Acta Group. "EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials." actagroup.com. Available at:[Link]

  • NIS. "SAFETY DATA SHEET Benzene". nis.rs. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene

Welcome to the technical support center for the synthesis of 1-Nitro-2-(pentafluoroethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Nitro-2-(pentafluoroethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable fluorinated building block. We will delve into the common synthetic challenges, provide detailed troubleshooting protocols, and explain the mechanistic rationale behind key experimental choices.

The preferred and most reliable synthetic strategy involves the introduction of a pentafluoroethyl group onto a pre-functionalized nitrobenzene ring, typically through a copper-mediated cross-coupling reaction. This approach circumvents the regioselectivity issues associated with the direct nitration of pentafluoroethylbenzene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route to 1-Nitro-2-(pentafluoroethyl)benzene?

A1: The most widely adopted route is the copper-mediated cross-coupling of a 2-halonitrobenzene with a suitable pentafluoroethyl source.[1][2] This reaction, often referred to as an Ullmann-type coupling, typically utilizes 2-iodonitrobenzene as the starting material due to the higher reactivity of the carbon-iodine bond compared to C-Br or C-Cl bonds in these types of reactions.[3]

Q2: Why is the direct nitration of pentafluoroethylbenzene not a recommended method for synthesizing the ortho-isomer?

A2: The pentafluoroethyl (-C₂F₅) group is strongly electron-withdrawing due to the high electronegativity of fluorine. In electrophilic aromatic substitution reactions like nitration, such groups act as deactivators of the aromatic ring and are meta-directing.[4] Therefore, nitrating pentafluoroethylbenzene would predominantly yield 1-nitro-3-(pentafluoroethyl)benzene, with only minor amounts, if any, of the desired ortho-isomer (1-Nitro-2-(pentafluoroethyl)benzene).

Q3: What are the most critical factors influencing the yield of the copper-catalyzed pentafluoroethylation step?

A3: Several factors are crucial for maximizing yield:

  • Catalyst Activity: The state of the copper is paramount. Freshly activated copper powder or the use of soluble Cu(I) salts often provides better results than aged copper bronze.[1][5]

  • Aryl Halide Choice: The reactivity order is Ar-I > Ar-Br >> Ar-Cl. 2-Iodonitrobenzene is the preferred substrate for achieving reasonable reaction rates and yields.[3]

  • Reaction Temperature: Traditional Ullmann couplings require high temperatures, often in the range of 150-200 °C, to proceed at a practical rate.[1][5] Precise temperature control is necessary to prevent side reactions and decomposition.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene are typically required to facilitate the reaction at elevated temperatures.[1][5]

  • Pentafluoroethyl Source: Various reagents can serve as the C₂F₅ source, including pentafluoroethyl iodide (C₂F₅I) or silyl-based reagents like Et₃SiCF₂CF₃ (pentafluoroethyl(triethyl)silane).[1][6][7]

Q4: Are there modern, milder alternatives to the high-temperature Ullmann reaction?

A4: Yes, recent advancements in photoredox and metallaphotoredox catalysis offer milder alternatives for forming C-C₂F₅ bonds.[8][9] These methods can often be performed at or near room temperature using visible light to generate a pentafluoroethyl radical, which is then coupled with the aryl substrate.[9][10] While these methods are promising, they may require specific photocatalysts, ligands, and optimization for the 2-nitrophenyl substrate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of 2-Iodonitrobenzene 1. Inactive Copper Catalyst: Copper powder can have a passivating oxide layer. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Poor Reagent Quality: The 2-iodonitrobenzene or pentafluoroethyl source may be impure, or the solvent may not be anhydrous.1. Activate the Copper: Before use, wash copper powder with a dilute acid (e.g., HCl) to remove oxides, followed by washes with water, ethanol, and ether, then dry under vacuum.[1] Alternatively, use a more reactive copper source like a Cu(I) salt with a suitable ligand.[11] 2. Verify & Optimize Temperature: Ensure the internal reaction temperature reaches the target (e.g., 160 °C). If yield is still low, a modest increase in temperature may be beneficial, but monitor for decomposition.[1] 3. Purify Reagents: Ensure the starting materials are pure. Use anhydrous grade DMF.
Significant Side Product Formation 1. Homocoupling: Formation of 2,2'-dinitrobiphenyl from the coupling of two 2-iodonitrobenzene molecules is a common side reaction.[2] 2. Reduction of Nitro Group: At high temperatures, copper can facilitate the reduction of the nitro group, leading to various byproducts. 3. Decomposition: The starting material or product may be unstable at the high reaction temperatures, leading to tar formation.1. Adjust Stoichiometry: Use a slight excess of the pentafluoroethylating agent (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction over homocoupling. 2. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions and potential reductions. 3. Precise Temperature Control: Avoid overheating. A controlled, steady temperature is crucial. If decomposition is severe, exploring lower-temperature photoredox methods may be necessary.[9][12]
Difficulties in Product Isolation & Purification 1. Residual Copper Salts: Copper salts can complicate the work-up and purification, sometimes causing emulsions or contaminating the product. 2. Co-elution of Impurities: The product may have a similar polarity to the starting material or the 2,2'-dinitrobiphenyl byproduct, making chromatographic separation difficult.1. Thorough Work-up: After the reaction, pour the mixture into ice water and extract with a suitable organic solvent like ethyl acetate. Wash the organic phase thoroughly with water and brine to remove the bulk of the DMF and salts. Filtering the diluted reaction mixture through a pad of Celite® before extraction can help remove insoluble copper species. 2. Optimize Chromatography: Use a high-resolution silica gel column. A non-polar eluent system, such as a gradient of pentane/dichloromethane or hexane/ethyl acetate, is often effective for separating these types of aromatic compounds.[1][13] Monitor fractions carefully by TLC or GC. 3. Recrystallization: If chromatography is insufficient, recrystallization from a solvent like ethanol or methanol can be an effective final purification step.[13]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Copper-Catalyzed Synthesis of 1-Nitro-2-(pentafluoroethyl)benzene

This protocol is adapted from established Ullmann coupling methodologies.[1][2]

Materials:

  • 2-Iodonitrobenzene (1.0 eq)

  • Pentafluoroethyl iodide (1.5 eq)

  • Activated Copper Powder (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reactor Setup: To a thick-walled, sealable pressure vessel equipped with a magnetic stir bar, add activated copper powder and 2-iodonitrobenzene.

  • Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Cool the vessel to -60 °C using a dry ice/acetone bath. Carefully add pentafluoroethyl iodide to the cold mixture.

  • Reaction: Seal the vessel tightly. Allow it to warm to room temperature, then place it in a preheated oil bath or heating mantle set to 160 °C.

  • Stirring & Monitoring: Stir the mixture vigorously at 160 °C for 16-24 hours. The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing by GC-MS.

  • Cooling: After the reaction is complete, cool the vessel to room temperature in an ice bath.

Protocol 3.2: Product Work-up and Purification
  • Quenching: Carefully open the vessel and pour the reaction mixture into a beaker containing a large volume of ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water (to remove DMF) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A suitable eluent system is a gradient of pentane with 2-5% dichloromethane.[1]

  • Characterization: Combine the pure fractions and remove the solvent under vacuum to yield 1-Nitro-2-(pentafluoroethyl)benzene as a solid or oil. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

Section 4: Key Parameter Optimization

The yield of the copper-catalyzed pentafluoroethylation is highly dependent on reaction conditions. The following table summarizes the impact of key parameters based on literature precedents for Ullmann-type reactions.

ParameterConditionExpected Outcome on Yield/RateRationale & Citation
Aryl Halide Ar-I vs. Ar-Br vs. Ar-ClAr-I > Ar-Br >> Ar-ClThe C-X bond strength decreases down the group, making the C-I bond the easiest to break for oxidative addition or interaction with the copper surface.[3]
Temperature 120 °C vs. 160 °C vs. 200 °CHigher temperature generally increases the reaction rate.Classic Ullmann reactions require significant thermal energy to overcome the activation barrier. However, temperatures above 200 °C can lead to decomposition.[5]
Solvent DMF, NMP, NitrobenzeneHigh-boiling polar aprotic solvents are necessary.These solvents can dissolve the reactants and help mediate the reaction at the required high temperatures.[1][5]
Ligand None vs. PhenanthrolineCan increase yield and allow for lower temperatures.Ligands can stabilize copper intermediates and facilitate catalytic turnover, though classic Ullmann conditions are often ligandless.[11]

Section 5: Diagrams of Workflow and Mechanism

Synthetic Workflow

Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification A 2-Iodonitrobenzene C Ullmann Cross-Coupling (DMF, 160 °C, 16h) A->C B C2F5I + Activated Cu B->C D Aqueous Work-up & Extraction C->D Crude Product E Column Chromatography D->E F 1-Nitro-2-(pentafluoroethyl)benzene (Final Product) E->F Pure Product Troubleshooting Flowchart start Low Yield or Incomplete Reaction? catalyst Is Copper Freshly Activated? start->catalyst Yes side_products Significant Side Products Observed? start->side_products No temp Is Internal Temp. ≥ 160 °C? catalyst->temp Yes activate_cu Activate Cu with acid wash or use Cu(I) salt. catalyst->activate_cu No reagents Are Reagents Pure & Solvent Anhydrous? temp->reagents Yes increase_temp Increase temperature carefully (e.g., to 170 °C). temp->increase_temp No purify_reagents Purify starting materials and use dry solvent. reagents->purify_reagents No success Proceed with Purification reagents->success Yes stoich Check Stoichiometry (Excess C2F5I used?) side_products->stoich Yes side_products->success No inert Is Atmosphere Fully Inert? stoich->inert Yes adjust_stoich Use 1.1-1.5 eq. of C2F5I. stoich->adjust_stoich No purge_system Purge system thoroughly with N2 or Ar. inert->purge_system No inert->success Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]

  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Royal Society of Chemistry. [Link]

  • Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. National Center for Biotechnology Information. [Link]

  • Metallaphotoredox Perfluoroalkylation of Organobromides. Macmillan Group - Princeton University. [Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society - ACS Publications. [Link]

  • Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation-Difunctionalization of Styrene Derivatives. ResearchGate. [Link]

  • Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Royal Society of Chemistry. [Link]

  • Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. PrepChem.com. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. National Center for Biotechnology Information. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Catalysis for fluorination and trifluoromethylation. PubMed - NIH. [Link]

  • Optimization conditions for the reduction of nitro benzene with molecular hydrogen. ResearchGate. [Link]

  • 3.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • (PDF) Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Center for Biotechnology Information. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Ullmann Coupling. SynArchive. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Process for purifying nitrobenzene.
  • How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate. [Link]

  • Synthesis of Nitrobenzen. Scribd. [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

  • Process for the preparation and purification of p-nitrobenzenes.
  • Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

Sources

Optimization

Technical Support Center: Preventing Side Product Formation in Nitration Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing nitration reactions. This resource is designed to provide in-depth troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing nitration reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you minimize or eliminate the formation of unwanted side products in your experiments. As your Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.

Section 1: Over-Nitration (Polynitration)

Over-nitration, the introduction of more than one nitro group onto your substrate, is one of the most common challenges in these reactions. This section will guide you through understanding and controlling this issue.

FAQ 1: My primary goal is mononitration, but I'm observing significant amounts of dinitro and even trinitro products. What are the main causes?

The formation of polynitrated products is typically a result of reaction conditions that are too harsh.[1] Once the first nitro group is attached, the aromatic ring becomes deactivated, making subsequent nitrations more difficult.[1] However, forcing conditions can overcome this deactivation barrier. Key factors that promote over-nitration include:

  • High Reaction Temperature: Nitration is a highly exothermic process.[1] If the heat generated is not effectively dissipated, the increased temperature will provide the necessary activation energy for further nitration.

  • High Concentration of Sulfuric Acid: While catalytic, an excessively high concentration of sulfuric acid (e.g., >85%) can significantly increase the rate of dinitration.[1][2]

  • High Molar Ratio of Nitric Acid: Using a large excess of the nitrating agent will, by Le Chatelier's principle, drive the reaction towards multiple additions.[1]

  • Highly Activated Substrates: Aromatic rings bearing strongly activating groups (e.g., -OH, -NH₂, -OCH₃, -CH₃) are inherently more susceptible to over-nitration.[1]

Troubleshooting Guide: How can I favor mononitration and prevent polynitration?

Here is a systematic approach to optimizing your reaction for monosubstitution.

1. Stringent Temperature Control: This is the most critical parameter to manage.

  • Action: Implement an efficient cooling system, such as an ice-salt bath, to maintain a consistent, low temperature.[1] For the mononitration of benzene, the temperature should generally not exceed 50°C.[1] For more activated substrates like toluene, a lower temperature of around 30°C is recommended.[1] For highly reactive compounds like phenols, temperatures below 0°C are often necessary.[1]

  • Causality: Lower temperatures reduce the kinetic energy of the reactants, making it more difficult to overcome the activation energy barrier for the second and third nitration steps.

2. Controlled Reagent Addition:

  • Action: Add the nitrating mixture (mixed acid) to your substrate dropwise and slowly.[1] This prevents localized temperature spikes and allows the cooling system to effectively manage the heat of reaction. For highly reactive substrates, consider adding the aromatic compound slowly to the cooled nitrating mixture to maintain a low concentration of the organic substrate.[3]

  • Causality: Slow addition ensures that the exothermic reaction proceeds at a manageable rate, preventing thermal runaway which can lead to both over-nitration and unsafe conditions.[4][5]

3. Optimize Reagent Stoichiometry and Concentration:

  • Action: Reduce the molar excess of nitric acid, aiming for a ratio closer to stoichiometric amounts (e.g., 1:1.1 of substrate to nitric acid).[1] If over-nitration persists, consider using a lower concentration of sulfuric acid (e.g., 70-80%).[1]

  • Causality: Limiting the amount of the nitrating agent directly reduces the probability of multiple nitration events occurring. Lowering the sulfuric acid concentration decreases the concentration of the active nitronium ion (NO₂⁺).[2][6]

4. Employ Milder Nitrating Agents for Activated Substrates:

  • Action: For substrates with activating groups, consider alternatives to the standard nitric acid/sulfuric acid mixture. Options include using more dilute nitric acid or a mixture of nitric acid and acetic acid or acetic anhydride.[3] Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can also offer more controlled nitration.[3][7]

  • Causality: Milder nitrating agents generate the nitronium ion at a slower rate or have a lower effective concentration, providing greater selectivity for mononitration.

5. Utilize Protecting Groups for Highly Activated Systems:

  • Action: For highly reactive substrates like anilines and phenols, the use of a protecting group can be highly effective. For example, the amino group of aniline can be acetylated to form acetanilide before nitration.[3]

  • Causality: The acetamido group is still an ortho, para-director but is less activating than the amino group, which moderates the reactivity of the ring and prevents over-nitration and oxidation. The protecting group can be removed via hydrolysis after the nitration step.[3]

Data Summary: Recommended Conditions to Favor Mononitration

ParameterRecommendation for Non-Activated SubstratesRecommendation for Activated Substrates
Temperature < 50°C (e.g., Benzene)[1]< 30°C (e.g., Toluene), < 0°C (e.g., Phenol)[1]
Reagent Addition Slow, dropwise addition of mixed acid to substrate.[1]Very slow, dropwise addition; consider reverse addition.[3]
HNO₃:Substrate Ratio ~1.1 : 1[1]~1 : 1[1]
H₂SO₄ Concentration 70-85%[1]Consider alternative/milder nitrating agents.[3]
Nitrating Agent HNO₃ / H₂SO₄Dilute HNO₃, HNO₃/Acetic Anhydride, NO₂BF₄[3]

Section 2: Controlling Regioselectivity

Achieving the desired isomeric product distribution (ortho, meta, para) is another common challenge.

FAQ 2: I am getting an undesirable mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my nitration?

While the directing effect of the substituents on the aromatic ring is the primary determinant of regioselectivity, reaction conditions can also be manipulated to favor a particular isomer.

Troubleshooting Guide: How can I influence the isomeric ratio?

1. Catalyst Selection for Enhanced Para-Selectivity:

  • Action: The use of solid acid catalysts, such as zeolites (e.g., H-Beta or HZSM-5), can significantly favor the formation of the para isomer.[7][8]

  • Causality: The shape-selective nature of the catalyst's pores can sterically hinder the formation of the bulkier ortho isomer, allowing the linear para transition state to form more readily.[8]

2. Temporary Blocking of Ortho and Para Positions:

  • Action: Forcing nitration to the meta position on an activated ring can be achieved by temporarily blocking the more reactive ortho and para positions with a removable group, such as a sulfonic acid group (-SO₃H).[8]

  • Workflow:

    • Sulfonate the aromatic ring to introduce sulfonic acid groups at the ortho and para positions.

    • Perform the nitration, which will now be directed to the meta position.

    • Remove the sulfonic acid groups, often by steam distillation or treatment with dilute acid.

3. Alternative Nitrating Systems:

  • Action: Certain nitrating systems are known to favor specific isomers. For instance, nitration with N₂O₄/O₃/O₂ mixtures has been shown to exhibit ortho selectivity for some aromatic ketones.[3][7]

  • Causality: The mechanism with these alternative reagents can differ from the standard electrophilic aromatic substitution, leading to different regiochemical outcomes.

Workflow Diagram: Zeolite-Catalyzed Nitration for Para-Selectivity

G cluster_prep Catalyst & Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation A Activate zeolite catalyst (e.g., H-Beta) by heating under vacuum. B Add activated zeolite to the aromatic substrate (e.g., toluene) in a flask. A->B C Cool the mixture to the desired reaction temperature (e.g., 0-5 °C). B->C D Slowly add the nitrating agent (e.g., HNO₃/acetic anhydride) to the stirred suspension. C->D E Maintain temperature and stir, monitoring reaction progress by GC or TLC. D->E F Filter off the zeolite catalyst. E->F G Wash the catalyst with a suitable solvent (e.g., dichloromethane). F->G H Combine filtrate and washings, neutralize with dilute NaHCO₃ solution. G->H I Dry the organic layer, filter, and remove solvent to obtain the product enriched in the para-isomer. H->I

Caption: Workflow for para-selective nitration using a zeolite catalyst.[8]

Section 3: Oxidation and Other Side Reactions

Besides polynitration, other side reactions can reduce your yield and complicate purification.

FAQ 3: My reaction mixture is turning dark and tarry, and my yield of the desired nitro-product is low. What's happening?

The formation of dark, tarry substances is often due to oxidation of the substrate or product.[9] This is particularly common with electron-rich substrates like phenols and anilines, which are highly susceptible to oxidation under the strongly acidic and oxidizing conditions of nitration.[9]

Troubleshooting Guide: How can I minimize oxidation and other side reactions?

1. Maintain a Low Reaction Temperature:

  • Action: As with preventing over-nitration, strict temperature control (0-5 °C or lower) is crucial to minimize oxidative side reactions.[9]

  • Causality: Oxidation reactions, like nitration, have activation energy barriers. Lower temperatures reduce the likelihood of these side reactions occurring.

2. Use an Inert Atmosphere:

  • Action: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help reduce oxidation.[9]

  • Causality: This eliminates atmospheric oxygen as a potential oxidant in the reaction mixture.

3. Protect Sensitive Functional Groups:

  • Action: For sensitive substrates like aniline, protecting the functional group is essential. Acetylation of the amino group to form acetanilide is a common and effective strategy.[8]

  • Causality: The acetyl group reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation while still allowing for nitration.

4. Consider Alternative Nitrating Agents:

  • Action: For substrates prone to oxidation, consider milder nitrating agents that do not require strongly acidic conditions. A mixture of nitric acid and acetic anhydride is a common alternative.[10]

  • Causality: Avoiding the use of sulfuric acid can reduce the overall oxidizing potential of the reaction medium.

Logical Diagram: Decision Tree for Troubleshooting Nitration Side Reactions

G Start Identify Primary Side Product OverNitration Over-Nitration (Di-, Tri-nitro products) Start->OverNitration Oxidation Oxidation (Tarry mixture, low yield) Start->Oxidation WrongIsomer Poor Regioselectivity (Undesired isomer ratio) Start->WrongIsomer Temp1 Is Temperature > 50°C? OverNitration->Temp1 Temp2 Is Temperature > 5°C? Oxidation->Temp2 IsomerRatio Is para-isomer desired? WrongIsomer->IsomerRatio LowerTemp Action: Lower Temperature (Ice-salt bath) Temp1->LowerTemp Yes Ratio Is HNO₃ ratio high? Temp1->Ratio Yes Temp1->Ratio No ReduceHNO3 Action: Reduce HNO₃ to ~1.1 equivalents Ratio->ReduceHNO3 Yes Substrate Is substrate highly activated? Ratio->Substrate Yes Ratio->Substrate No MilderAgent1 Action: Use Milder Agent (e.g., HNO₃/AcOH) Substrate->MilderAgent1 Yes LowerTemp2 Action: Lower Temperature (0-5°C or lower) Temp2->LowerTemp2 Yes Inert Is reaction open to air? Temp2->Inert Yes Temp2->Inert No UseN2 Action: Use Inert Atmosphere (Nitrogen or Argon) Inert->UseN2 Yes SensitiveGroup Does substrate have -OH or -NH₂ group? Inert->SensitiveGroup Yes Inert->SensitiveGroup No Protect Action: Use Protecting Group (e.g., Acetylation) SensitiveGroup->Protect Yes Zeolite Action: Use Zeolite Catalyst IsomerRatio->Zeolite Yes MetaIsomer Is meta-isomer desired on an activated ring? IsomerRatio->MetaIsomer No Blocking Action: Use Temporary Blocking Group Strategy MetaIsomer->Blocking Yes

Caption: Decision tree for troubleshooting common side reactions in nitration.

Section 4: Experimental Protocols

Protocol 1: Controlled Mononitration of Toluene

This protocol is designed to favor the formation of mononitrotoluene isomers while minimizing dinitrotoluene.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 30 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.

  • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath. Add 20 mL of toluene to the flask.

  • Slow Addition of Nitrating Mixture: Transfer the cold nitrating acid to the dropping funnel. Add the acid dropwise to the stirred toluene, ensuring the internal temperature of the reaction mixture does not exceed 30°C.[1] The addition should take approximately 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring.[1] This step is exothermic and should be performed in a fume hood.

  • Work-up: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Protocol 2: Selective para-Nitration of Aniline using a Protecting Group

This protocol demonstrates the use of a protecting group to control both the reactivity and regioselectivity of the nitration of aniline.

  • Protection of the Amino Group: In a flask, dissolve 10 g of aniline in 30 mL of glacial acetic acid. Slowly add 12 g of acetic anhydride with stirring, keeping the temperature below 40°C. Stir for 30 minutes. Pour the mixture into 200 mL of cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the solid.[3]

  • Nitration of Acetanilide: Prepare a nitrating mixture as described in Protocol 1. In a separate flask, dissolve the dried acetanilide in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Slowly add the cold nitrating mixture dropwise, ensuring the temperature is maintained at a low level.[3]

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir at low temperature until completion (monitored by TLC). Quench the reaction by pouring it onto ice. The solid p-nitroacetanilide will precipitate.[3]

  • Hydrolysis (Deprotection): Collect the p-nitroacetanilide by filtration. To remove the acetyl group, heat the solid with an aqueous acid (e.g., 70% H₂SO₄) or base (e.g., NaOH) until hydrolysis is complete.[3]

  • Purification: Neutralize the solution to precipitate the p-nitroaniline. The resulting p-nitroaniline can be purified by recrystallization.

Section 5: Safety Considerations

Nitration reactions are energetic and involve the use of highly corrosive and oxidizing materials. Always perform a thorough risk assessment before beginning any experiment.[11]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11][12]

  • Ventilation: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of toxic fumes and gases.[11]

  • Exotherm Control: Nitration reactions are highly exothermic.[4] Inadequate temperature control can lead to a thermal runaway reaction, which can result in an explosion.[4][5][13] Always use an appropriate cooling bath and add reagents slowly.

  • Quenching: The quenching of the reaction mixture in water is also highly exothermic. Perform this step slowly and with efficient stirring.[1]

  • Waste Disposal: The acidic waste generated must be neutralized carefully before disposal according to your institution's guidelines.

This guide provides a framework for troubleshooting common issues in nitration reactions. Successful and safe experimentation relies on careful planning, meticulous execution, and a thorough understanding of the underlying chemical principles.

References

  • Wikipedia. Nitration. [Link]

  • Oreate AI Blog. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. [Link]

  • ACS Symposium Series. Nitration: An Overview of Recent Developments and Processes. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

  • Google Patents.
  • University of California, Santa Barbara. Nitrates - Standard Operating Procedure. [Link]

  • Macalester College. 10.6. Reaction: Nitration – Introduction to Organic Chemistry. [Link]

  • National Center for Biotechnology Information. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]

  • ACS Publications. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. [Link]

  • Google Patents.
  • American Chemical Society. Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. [Link]

  • Sciencemadness Discussion Board. Avoiding over nitration (or generally over-electrophilic substitution). [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Course Hero. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Sciencemadness Discussion Board. nitration without sulfuric acid. [Link]

  • ACS Publications. An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Reddit. Di-nitration troubleshooting : r/Chempros. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Sciencemadness Discussion Board. Unconventional aromatic nitrations. [Link]

  • ResearchGate. Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • ACS Publications. Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. [Link]

  • Pearson. What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. [Link]

  • ResearchGate. Oxidation and Nitration of Tyrosine by Ozone and Nitrogen Dioxide - Reaction Mechanisms, Biological and Atmospheric Implications. [Link]

  • National Center for Biotechnology Information. Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. [Link]

  • BYJU'S. Aromatic Nitration. [Link]

  • GeeksforGeeks. Nitration. [Link]

  • Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Sciencemadness.org. Series of ETN nitration problems. [Link]

  • Google Patents.
  • Pearson+. What is the major product(s) of each of the following reactions?e.... [Link]

Sources

Troubleshooting

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Nitrated Rings

Welcome to the SNAr Troubleshooting and Methodology Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, intractable black tars, and regioselectivity issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SNAr Troubleshooting and Methodology Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, intractable black tars, and regioselectivity issues when functionalizing nitroarenes.

Unlike aliphatic SN2 reactions, Nucleophilic Aromatic Substitution (SNAr) is a complex, multi-pathway system. The nitro group acts as a powerful electron-withdrawing antenna, stabilizing the anionic intermediate (the Meisenheimer complex) 1[1]. However, this same electronic activation opens the door to competing kinetic pathways that can derail your synthesis if causality is not understood.

Below is our comprehensive guide to diagnosing, optimizing, and validating your SNAr workflows.

Mechanistic Logic & Pathway Visualization

To troubleshoot SNAr, you must first understand that the nucleophile has choices. It can attack the carbon bearing the leaving group (forming the thermodynamic σX adduct) or a carbon bearing a hydrogen (forming the kinetic σH adduct)2[2].

SNAr_Mechanism SM Nitroarene + Nucleophile SigmaH σH Adduct (Kinetic) SM->SigmaH Fast, Reversible (Attack at C-H) SigmaX σX Adduct (Meisenheimer) SM->SigmaX Slow, Rate-Limiting (Attack at C-X) SigmaH->SM Dissociation SideProd VNS / ONSH / Degradation SigmaH->SideProd Oxidant or Leaving Group on Nu SNArProd SNAr Product SigmaX->SNArProd Fast Elimination of X⁻

Kinetic vs. Thermodynamic Pathways in Nitroarene SNAr Reactions.

Troubleshooting FAQs

Q1: My reaction is stalling at 30% conversion despite heating and using excess amine. Why?

The Causality: In SNAr, the breaking of the carbon-halogen bond is not the rate-determining step. The formation of the Meisenheimer complex ( σX adduct) is the bottleneck 1[1]. If you are using a chloro- or bromo-nitroarene, the ring may not be electrophilic enough at the ipso position to drive the addition forward. The Fix: Switch your leaving group to fluorine. Because fluorine is highly electronegative, it severely polarizes the C-F bond, making the ipso carbon highly susceptible to nucleophilic attack. Fluoronitrobenzenes react exponentially faster than chloronitrobenzenes.

Q2: I am observing a dark red/black tar and multiple spots on TLC instead of my product. What is happening?

The Causality: You are trapping the kinetic σH adduct. Nucleophilic addition to the unsubstituted positions (C-H) of a nitroarene is often faster than addition to the halogen-bearing carbon 3[3]. If oxygen is present, it can oxidize this intermediate in a process called Oxidative Nucleophilic Substitution of Hydrogen (ONSH)4[4]. Alternatively, if your nucleophile contains a leaving group, Vicarious Nucleophilic Substitution (VNS) occurs. The Fix:

  • Rigorously degas your solvents to remove oxygen (sparge with N2 or Argon).

  • Lower the reaction temperature. The σH adduct forms reversibly; lower temperatures favor its dissociation back to starting materials, giving the slower, irreversible SNAr pathway time to dominate3[3].

Q3: My nitroarene is completely insoluble in standard polar aprotic solvents, and heating causes degradation. Are there alternatives?

The Causality: SNAr relies heavily on polar aprotic solvents (DMF, DMSO) to solvate cations while leaving nucleophilic anions "naked" and reactive. However, prolonged heating in DMSO can lead to solvent decomposition and side reactions. The Fix: Utilize mechanochemistry. Ball-milling the solid reagents without solvent provides immense localized kinetic energy, overcoming the activation barrier without bulk thermal degradation. Mechanochemical SNAr has been shown to enhance reaction rates up to 9-fold compared to solution-phase methods 5[5].

Quantitative Data: Leaving Group Reactivity

To make informed decisions on substrate selection, consult the quantitative reactivity profile below. Notice the inverse relationship between bond strength and reactivity—a hallmark of the SNAr mechanism.

Leaving Group (X)Relative Reactivity ( kX​/kCl​ )Electronegativity (Pauling)C-X Bond Energy (kcal/mol)Mechanistic Consequence
-F ~33003.98115Highly polarized C-F bond accelerates the rate-limiting addition step.
-NO₂ ~1000N/AN/AExcellent leaving group; can competitively displace if multiple nitro groups exist.
-Cl 1.03.1679Standard baseline; often requires elevated temperatures or strong bases.
-Br 0.82.9667Less polarized; addition is slower despite a weaker bond.
-I 0.22.6657Poor SNAr substrate; highly polarizable but lacks the electronegativity to activate the ring.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and physical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Solution-Phase SNAr (Self-Validating)

Best for: Standard fluoronitroarenes and primary/secondary amines.

  • Preparation: In an oven-dried flask under N2, dissolve 1-fluoro-4-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Scientific rationale: Suppresses the kinetic σH adduct formation and oxidative side reactions.

  • Activation: Add K2CO3 (2.0 equiv) as a mild base, followed by dropwise addition of the amine (1.1 equiv).

  • Validation Checkpoint 1 (Visual): Upon amine addition, the solution should immediately turn a deep yellow/orange. This color change is the optical signature of the transient Meisenheimer complex ( σX adduct) forming in situ. If the solution turns black, oxygen has infiltrated, and ONSH degradation is occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quench & Isolation: Pour the reaction mixture into vigorously stirring ice water (10x volume of DMF).

  • Validation Checkpoint 2 (Physical): The product should precipitate as a bright yellow/orange solid due to the hydrophobic nature of the newly formed substituted nitroarene. Filter, wash with cold water, and dry under vacuum.

Protocol B: Solvent-Free Mechanochemical SNAr

Best for: Unreactive chloronitroarenes, insoluble substrates, or when avoiding polar aprotic solvents.

  • Milling Preparation: To a 10 mL ZrO2 milling jar, add 1-chloro-4-nitrobenzene (1.0 equiv), the nucleophilic amine (1.5 equiv), K3PO4 (1.2 equiv), and a single 10 mm ZrO2 grinding ball.

  • Mechanochemical Activation: Secure the jar in a vibratory ball mill and mill at 30 Hz for 45 minutes. Scientific rationale: The high-frequency impacts provide the activation energy required to overcome the sluggish chloride displacement without the need for bulk heating or solvating agents 5[5].

  • Extraction: Open the jar (the mixture will appear as a thick paste). Extract the paste with ethyl acetate (3 × 5 mL).

  • Purification: Filter the combined organic extracts through a short pad of Celite to remove the inorganic phosphate salts. Concentrate under reduced pressure to yield the pure product.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool Juniper Publishers[Link]

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification Journal of the American Chemical Society (ACS)[Link]

  • Mechanochemical Yield Enhancements in SNAr Scribd / Journal of Organic Chemistry[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Nitro-2-(pentafluoroethyl)benzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Nitro-2-(pentafluoroethyl)benzene via column chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Nitro-2-(pentafluoroethyl)benzene via column chromatography. The unique structure of this molecule, featuring both a polar nitro group and a highly electronegative pentafluoroethyl group, presents specific separation challenges that require a nuanced approach beyond standard protocols.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-Nitro-2-(pentafluoroethyl)benzene?

The primary challenges stem from the compound's dual nature. The nitroaromatic system is relatively polar and capable of engaging in π-π stacking interactions.[3] The pentafluoroethyl group introduces strong dipole moments and unique electronic properties. This can lead to co-elution with similarly polar or aromatic impurities when using standard silica gel chromatography. Furthermore, nitro compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[4]

Q2: Which stationary phase is best suited for this purification?

While standard silica gel is a common starting point, its performance may be suboptimal. For this specific molecule, two main options should be considered:

Stationary PhaseAdvantagesDisadvantagesPrimary Interaction Mechanism
Normal-Phase Silica Gel Inexpensive, widely available, good for general polarity-based separations.[5]Can be acidic, potentially causing degradation of sensitive compounds; may offer poor selectivity for structurally similar impurities.[4]Hydrogen bonding, dipole-dipole interactions.
Pentafluorophenyl (PFP) Offers alternative and complementary selectivity to silica.[6][7] Excellent for separating halogenated compounds, aromatic positional isomers, and nitroaromatics.[6][8]More expensive than silica gel.Multiple mechanisms: π-π interactions, dipole-dipole, charge transfer, and steric recognition.[6][7][8]

Recommendation: Start with a Thin Layer Chromatography (TLC) screen on both silica and a PFP-functionalized plate. A PFP stationary phase is highly recommended as it leverages the unique electronic properties of the fluorinated group, often providing superior selectivity for this class of compounds.[8]

Q3: How do I select an appropriate solvent system (mobile phase)?

Your solvent system selection is critical and should always be guided by preliminary TLC analysis.

  • Develop on TLC: Use a TLC plate of your chosen stationary phase (e.g., silica gel).

  • Find the Right Polarity: Test various mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[9]

  • Target an Rf Value: Adjust the solvent ratio until your target compound, 1-Nitro-2-(pentafluoroethyl)benzene, has an Rf value of approximately 0.2-0.4.[4] This Rf range typically translates well to good separation on a column.

  • Confirm Separation: Ensure this solvent system shows clear separation between your product and any visible impurities on the TLC plate.

A common starting point for nitroaromatic compounds on silica gel is an ethyl acetate/petroleum ether or ethyl acetate/hexane mixture.[9]

Experimental Workflow for Column Chromatography

The following diagram outlines the logical workflow for a successful column chromatography purification.

Purification_Workflow cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Completion TLC 1. TLC Analysis (Select Stationary Phase & Mobile Phase) Slurry 2. Prepare Slurry (Stationary Phase + Non-polar Solvent) TLC->Slurry Pack 3. Pack Column (Ensure even, bubble-free packing) Slurry->Pack Equilibrate 4. Equilibrate Column (Flush with initial mobile phase) Pack->Equilibrate Load 5. Load Sample (Concentrated, minimal volume or dry load) Equilibrate->Load Elute 6. Elute (Start with low polarity, gradually increase if needed) Load->Elute Collect 7. Collect Fractions (Systematic collection in tubes) Elute->Collect Analyze 8. Analyze Fractions (TLC or HPLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 11. Final Product Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q4: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What's happening?

  • Potential Cause 1: Excessive Interaction: Your compound may be interacting too strongly with the acidic silanol groups on the silica gel surface. Highly polar nitro compounds are particularly susceptible to this.[4]

  • Solution 1: Increase Solvent Polarity Drastically: Try a more aggressive solvent system. A common choice for highly polar compounds is a mixture of dichloromethane and methanol.[4] If this is still insufficient, adding a very small amount (0.5-1%) of ammonium hydroxide in methanol to the eluent can help displace the compound from the acidic sites.[4]

  • Potential Cause 2: Compound Degradation: The compound may have decomposed on the column.[10]

  • Solution 2: Test for Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[4][10] In this case, switch to a more inert stationary phase like neutral alumina or a PFP-bonded silica.[4]

Q5: The separation between my product and an impurity is poor. They are eluting very close together.

This is a problem of selectivity, meaning the chosen stationary/mobile phase combination does not differentiate well between the two molecules.

  • Potential Cause 1: Insufficiently Optimized Mobile Phase: The bulk polarity of your solvent system might be right, but the specific solvent choice isn't providing enough selectivity.

  • Solution 1: Change Solvent Composition: Keep the overall polarity similar but change the solvents. For example, if you are using 20% ethyl acetate in hexanes, try a system with dichloromethane and a small percentage of methanol that gives a similar Rf. Different solvents create different interactions.

  • Potential Cause 2: Wrong Stationary Phase: The primary separation mechanism of your current stationary phase (e.g., polarity on silica) is not effective for this specific impurity pair.

  • Solution 2: Switch Stationary Phase: This is the most powerful solution. If you are using silica, switch to a PFP column. The PFP phase will introduce π-π, dipole, and charge-transfer interactions that are highly likely to resolve aromatic and fluorinated compounds that co-elute on silica.[6][8]

Q6: My collected fractions show significant peak tailing on TLC. Why is this happening and how can I fix it?

Peak tailing is often caused by a sub-population of molecules interacting too strongly with the stationary phase.

  • Potential Cause 1: Strong Acidic Site Interaction: As mentioned in Q4, the acidic nature of silica gel is a common culprit.[4]

  • Solution 1: Use a Mobile Phase Modifier: When starting to see the compound elute, you can slightly increase the polarity of your eluting solvent to accelerate its movement and reduce tailing.[10] For acidic compounds, adding 0.1-1% acetic acid to the mobile phase can improve peak shape. For basic impurities, adding 0.1-1% triethylamine can help.[4]

  • Potential Cause 2: Sample Overloading: You may have loaded too much crude material onto the column.[4]

  • Solution 2: Reduce the Load: Use a wider column or simply purify less material at once. A general rule is to use a silica gel-to-crude product mass ratio of at least 30:1 to 50:1.

Q7: My compound appears to have precipitated at the top of the column after loading.

This can happen when a compound is soluble in the concentrated crude mixture or the loading solvent, but not in the less polar mobile phase used for elution.[11]

  • Potential Cause: Poor Solubility in Mobile Phase: As the compound separates from impurities, its local concentration increases, and if its solubility in the mobile phase is low, it will crash out of solution.[11]

  • Solution: Use a Dry Loading Technique: Instead of dissolving the sample in a solvent and loading the liquid, pre-adsorb the crude material onto a small amount of silica gel (or your chosen stationary phase). To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique allows the compound to be gradually solvated by the mobile phase, preventing precipitation.[11]

Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing and solving common chromatography problems.

Troubleshooting_Tree Start Problem Observed NoElution Compound Not Eluting Start->NoElution PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing Precipitation Precipitation on Column Start->Precipitation Sol_IncreasePolarity Increase Mobile Phase Polarity (e.g., add MeOH) NoElution->Sol_IncreasePolarity Cause: Too Polar Sol_TestStability Test for Degradation (2D TLC) NoElution->Sol_TestStability Cause: Degradation? Sol_ChangePhase Change Stationary Phase (e.g., Silica -> PFP or Alumina) PoorSep->Sol_ChangePhase If Solvents Fail Sol_ChangeSolvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) PoorSep->Sol_ChangeSolvent Cause: Poor Selectivity Sol_AddModifier Add Mobile Phase Modifier (e.g., TEA or Acetic Acid) Tailing->Sol_AddModifier Cause: Strong Site Interaction Sol_ReduceLoad Reduce Sample Load Tailing->Sol_ReduceLoad Cause: Overloading Sol_DryLoad Use Dry Loading Technique Precipitation->Sol_DryLoad Cause: Low Solubility Sol_TestStability->Sol_ChangePhase If Unstable

Caption: A decision tree for troubleshooting common column chromatography issues.

Detailed Protocol: Flash Chromatography on Silica Gel

This protocol assumes a crude sample of ~1g. Adjust quantities accordingly.

1. Preparation:

  • Based on TLC analysis (target Rf ≈ 0.3), prepare 1L of the starting eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Prepare 500mL of a more polar eluent for flushing the column (e.g., 30% Ethyl Acetate in Hexane).

  • Weigh 40-50g of flash-grade silica gel (40-63 µm).

2. Column Packing (Wet Slurry Method):

  • In a beaker, mix the silica gel with the starting eluent to form a uniform slurry with no clumps.

  • Set up your column vertically. Ensure the stopcock is closed.

  • Pour the slurry into the column in a single, continuous motion.

  • Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Continuously tap the side of the column to ensure even packing and remove air bubbles.[12]

  • Once the bed is stable, add a thin (0.5 cm) layer of sand to the top to prevent disturbance.[4]

3. Sample Loading:

  • Dissolve the ~1g crude product in a minimal amount of dichloromethane or the starting eluent.

  • Carefully pipette the concentrated sample solution onto the center of the sand layer.

  • Open the stopcock and allow the sample to absorb fully into the silica bed.

4. Elution and Fraction Collection:

  • Carefully add the starting eluent to the column, ensuring not to disturb the surface.

  • Begin eluting the column with the starting solvent, collecting fractions (e.g., 15-20 mL per tube).

  • Monitor the elution process by collecting small spots from the column outflow onto a TLC plate.

  • If separation is slow or peaks are broad, you can gradually increase the polarity of the mobile phase (gradient elution).

5. Analysis:

  • Develop the TLC plates of your fractions using an appropriate stain (e.g., potassium permanganate or UV light).

  • Identify the fractions containing the pure product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 1-Nitro-2-(pentafluoroethyl)benzene.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2026, March 12).
  • Troubleshooting Flash Chromatography. (n.d.).
  • Benzene, 1-nitro-2-(pentafluoroethyl)- 60979-15-9 wiki - Guidechem. (n.d.).
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.).
  • Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina | Scilit. (1978, May 31).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.).
  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11).
  • Technical Support Center: Purification of Polar Nitro Compounds - Benchchem. (n.d.).
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1).
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. (n.d.).
  • How to prevent compound precipitation during flash column chromatography - Biotage. (2023, January 23).
  • Supporting Information - Rsc.org. (n.d.).
  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
  • 60979-15-9|1-Nitro-2-(pentafluoroethyl)benzene|BLD Pharm. (n.d.).

Sources

Troubleshooting

optimization of reaction temperature for synthesizing 1-Nitro-2-(pentafluoroethyl)benzene

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that introducing perfluoroalkyl groups into aromatic systems is notoriously sensitive to reaction conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that introducing perfluoroalkyl groups into aromatic systems is notoriously sensitive to reaction conditions. The synthesis of 1-nitro-2-(pentafluoroethyl)benzene via copper-mediated cross-coupling of 1-iodo-2-nitrobenzene is highly dependent on precise thermal control.

This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to help you optimize your reaction temperature and maximize your yields.

Mechanistic Overview & Thermal Dynamics

The pentafluoroethylation of aryl iodides relies on the generation of an active pentafluoroethylcopper(I) complex ( CuC2​F5​ ). The ortho-nitro group on 1-iodo-2-nitrobenzene plays a dual role: it strongly withdraws electron density, thereby lowering the activation barrier for the oxidative addition of the CuC2​F5​ species [3], but it also sensitizes the molecule to thermal degradation and unwanted nucleophilic aromatic substitution ( SN​Ar ) if the temperature is pushed too high.

G A Pre-catalyst CuI + TMSCF2CF3 B Active Species [L-Cu-C2F5] A->B KF, Ligand 25°C C Oxidative Addition [Ar-Cu(III)-C2F5] B->C 1-Iodo-2-nitrobenzene 60-70°C (Optimal) E Decomposition (Copper Black) B->E >85°C Thermal Breakdown D Product 1-Nitro-2-(pentafluoroethyl)benzene C->D Reductive Elimination Fast

Fig 1: Temperature dependence of the Cu-mediated pentafluoroethylation cycle.

Troubleshooting FAQs

Q1: My reaction is stalling at room temperature (25°C), and I am recovering mostly unreacted 1-iodo-2-nitrobenzene. Why isn't the coupling occurring? A: While the ortho-nitro group activates the aryl iodide by lowering its LUMO [3], room temperature provides insufficient thermal energy to drive the oxidative addition of the bulky CuC2​F5​ complex into the C-I bond. The transmetalation and subsequent oxidative addition are the rate-limiting steps [1]. You must elevate the temperature to the 60°C–70°C range to overcome this activation barrier.

Q2: I increased the reaction temperature to 100°C to force the reaction to completion, but my yield dropped to <10% and a heavy black precipitate formed. What happened? A: You have exceeded the thermal stability threshold of the active catalyst. Pentafluoroethylcopper(I) complexes are highly temperature-sensitive. Above 85°C–90°C, the CuC2​F5​ species rapidly undergoes α

  • or β -fluoride elimination and disproportionation, precipitating inactive "copper black" ( Cu0 / CuF ) before it can react with your substrate [1, 2]. The black precipitate is the visual confirmation of catalyst death.

Q3: How do ancillary ligands affect the optimal temperature window for this specific substrate? A: "Ligandless" CuC2​F5​ is highly unstable. By introducing a bidentate nitrogen ligand such as 1,10-phenanthroline (phen) or a substituted bipyridine, you stabilize the Cu(I) center [3, 4]. This stabilization prevents thermal decomposition and lowers the required temperature for oxidative addition, allowing the reaction to proceed smoothly at a milder 50°C–65°C, which protects the sensitive nitroaromatic product from degradation.

Troubleshooting Start Low Yield of Product TempCheck Check Reaction Temp Start->TempCheck LowTemp < 50°C Incomplete Conversion TempCheck->LowTemp HighTemp > 85°C Catalyst Decomposition TempCheck->HighTemp FixLow Increase to 65°C Add Phenanthroline LowTemp->FixLow FixHigh Lower Temp to 65°C Monitor via 19F NMR HighTemp->FixHigh

Fig 2: Decision tree for troubleshooting temperature-related yield issues.

Quantitative Data: Temperature Optimization Matrix

To establish a self-validating system, we recommend running a small-scale temperature screen. The table below summarizes expected outcomes based on standard optimization parameters using 1-iodo-2-nitrobenzene (1.0 equiv), TMSCF2​CF3​ (2.0 equiv), CuI (2.0 equiv), KF (2.0 equiv), and 1,10-phenanthroline (2.0 equiv) in DMF.

Temperature (°C)Conversion (%)Isolated Yield (%)Major Observation / Causality
25°C (RT) < 15%< 10%Reaction stalls; insufficient energy for oxidative addition.
50°C 60%55%Slow but clean conversion; ideal if substrate is highly unstable.
65°C > 95% 88% Optimal balance of reaction rate and catalyst stability.
85°C 80%45%Moderate yield; noticeable formation of copper black (decomposition).
110°C > 95%< 5%Complete catalyst death; substrate degradation and proto-dehalogenation.

Validated Experimental Protocol

This step-by-step methodology is designed to ensure maximum reproducibility and scientific integrity by controlling the thermal generation of the active species prior to substrate addition.

Reagents & Equipment:

  • 1-Iodo-2-nitrobenzene (1.0 mmol)

  • (Pentafluoroethyl)trimethylsilane ( TMSCF2​CF3​ ) (2.0 mmol)

  • Copper(I) iodide (CuI) (2.0 mmol)

  • Potassium fluoride (KF, spray-dried) (2.0 mmol)

  • 1,10-Phenanthroline (2.0 mmol)

  • Anhydrous DMF (5.0 mL)

  • Schlenk flask, nitrogen/argon manifold, and a precisely calibrated oil bath.

Step-by-Step Workflow:

  • Catalyst Pre-Assembly (Room Temperature): In a flame-dried Schlenk flask under argon, combine CuI (2.0 mmol), KF (2.0 mmol), and 1,10-phenanthroline (2.0 mmol). Add anhydrous DMF (3.0 mL). Stir at 25°C for 15 minutes to allow the Cu-phenanthroline complex to form.

  • Generation of CuC2​F5​ : Cool the mixture slightly to 10°C using a water bath (to prevent volatile loss). Slowly inject TMSCF2​CF3​ (2.0 mmol). Remove the bath and stir at 25°C for 1 hour. Self-Validation Check: The solution should turn a deep, homogeneous red/brown, indicating the successful formation of the CuC2​F5​ species [4].

  • Substrate Addition: Dissolve 1-iodo-2-nitrobenzene (1.0 mmol) in 2.0 mL of anhydrous DMF and add it dropwise to the active copper solution.

  • Thermal Activation (The Critical Step): Transfer the flask to a pre-heated oil bath set strictly to 65°C . Stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction via 19F NMR. The signal for the CuC2​F5​ intermediate (typically around -115 ppm) should disappear, replaced by the product signals.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the organic layer with 1M HCl, water, and brine, then dry over Na2​SO4​ . Purify via silica gel chromatography to isolate 1-nitro-2-(pentafluoroethyl)benzene.

References

  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • Journal of the American Chemical Society (ACS Publications)
  • Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 Shanghai Institute of Organic Chemistry / RSC URL
Optimization

Technical Support Center: Managing Runaway Reactions in the Nitration of Fluorinated Benzenes

Welcome to the Process Safety Support Center. The nitration of fluorinated benzenes is a highly exothermic electrophilic aromatic substitution that presents significant thermal hazards.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Support Center. The nitration of fluorinated benzenes is a highly exothermic electrophilic aromatic substitution that presents significant thermal hazards. The electron-withdrawing nature of fluorine, combined with the extreme reactivity of the nitronium ion ( NO2+​ ), creates a system highly susceptible to thermal runaway if mass and heat transfer are not rigorously controlled [[1]](). This guide provides mechanistic troubleshooting, self-validating protocols, and scale-up strategies to ensure safe operations for researchers and drug development professionals.

Part 1: Mechanistic Causality of Thermal Runaways

Before troubleshooting, it is critical to understand why these systems fail. As a Senior Application Scientist, I observe three primary failure modes in the field:

  • Enthalpy of Reaction: The primary nitration reaction is highly exothermic. If the heat generation rate exceeds the reactor's jacket cooling capacity, the internal temperature rises rapidly, exponentially increasing the reaction rate.

  • Reagent Accumulation: In semi-batch processes, if the fluorobenzene is added faster than it reacts (often due to poor mixing or low initial temperatures), unreacted substrate accumulates. A subsequent slight temperature rise triggers a sudden, massive reaction of this accumulated pool, leading to an uncontrollable exotherm 2.

  • Secondary Decompositions: The final nitration mixture in mixed acids is thermally unstable. It can decompose through the transient generation of highly unstable sulfonated intermediates, leading to a secondary, non-autocatalytic runaway exotherm independent of the primary nitration [[3]]().

Part 2: Troubleshooting & FAQs

Q1: My batch reactor experienced a sudden temperature spike (exotherm) 30 minutes into the fluorobenzene addition. What went wrong? Causality: This is a classic accumulation-driven runaway 2. You likely added the fluorobenzene too quickly while the reaction kinetics were sluggish (e.g., temperature too low, or inadequate mixing). The substrate pooled in the reactor. When the temperature eventually rose enough to initiate the reaction, the entire accumulated mass reacted at once. Solution: Implement a feed-rate control loop tied to real-time calorimetry. Never add the limiting reagent faster than the calculated heat removal rate of your reactor's cooling jacket. Maintain the reaction temperature strictly between 20–50°C 1.

Q2: How do I accurately determine the "point of no return" for my specific nitration mixture? Causality: Relying solely on Differential Scanning Calorimetry (DSC) is dangerous because it underestimates the hazard under plant conditions. DSC pans allow heat to escape, masking the true adiabatic potential of the mass. Solution: You must use Accelerating Rate Calorimetry (ARC). ARC operates under adiabatic conditions, which accurately simulates a cooling failure in a large batch reactor. For example, while DSC might show decomposition starting higher, ARC testing of final nitration mixtures often reveals a decomposition onset temperature as low as 140°C [[3]](). Your Maximum Technical Temperature (MTT) must be set well below this ARC-derived onset.

Q3: We are scaling up from 1L to 500L. What is the safest reactor paradigm to prevent runaway? Causality: As reactor volume increases, the surface-area-to-volume ratio decreases drastically, crippling your heat transfer capability 2. A 500L batch reactor cannot cool a runaway nitration as efficiently as a 1L flask. Solution: Transition to Continuous Flow Microreactors. Microreactors provide exceptional heat transfer, allowing you to run highly exothermic nitrations safely. They dramatically reduce residence times and minimize the working volume of hazardous intermediates at any given moment 4.

Part 3: Self-Validating Experimental Protocol

Safe Semi-Batch Nitration of Fluorobenzene (Lab-to-Pilot Scale) This protocol incorporates self-validating safety checkpoints to ensure the system remains within the defined thermal safety envelope.

Step 1: Mixed Acid Preparation & Validation

  • Action: Charge the reactor with sulfuric acid. Slowly add nitric acid to achieve an optimized 6:1 weight ratio of H2​SO4​:HNO3​ [[1]]().

  • Validation: Monitor the exotherm of mixing. The temperature must stabilize and return to the baseline (e.g., 20°C) before proceeding. If it does not, abort; the cooling system is compromised.

Step 2: Thermal Profiling (Off-line)

  • Action: Before running the main batch, perform an ARC test on a 5 mL sample of the intended final reaction mass.

  • Validation: Confirm the adiabatic decomposition temperature is >140°C 3. Set the reactor's high-temperature interlock alarm at least 50°C below this onset.

Step 3: Controlled Substrate Addition

  • Action: Begin dosing fluorobenzene. Set the dosing pump to a rate that generates heat at only 70% of the reactor's maximum cooling capacity.

  • Validation: Continuously monitor the thermal conversion parameter ( Ψ ). If the internal temperature rises by >5°C above the setpoint, the dosing pump must automatically interlock and halt addition until the temperature normalizes.

Step 4: Reaction Maturation & Quench

  • Action: After addition, hold the mixture at 40°C for a minimum of 1 hour to ensure complete conversion 1.

  • Validation: Sample for HPLC. Once unreacted fluorobenzene is <1%, quench the reaction by transferring the mass into a large volume of crushed ice/water to safely dilute the mixed acid and halt all kinetics.

Part 4: Quantitative Data Summary

The following table summarizes the critical thermal safety parameters required to maintain control during the nitration of fluorinated benzenes.

ParameterAnalytical MethodTypical ValueSafety Implication
Optimal Reaction Temp Calorimetry20°C – 50°CPrevents reagent accumulation; maintains regioselectivity 1.
Mixed Acid Ratio Titration / Gravimetric6:1 ( H2​SO4​:HNO3​ )Ensures complete nitronium ion generation and stability 1.
Decomposition Onset ARC (Adiabatic)~140°CAbsolute maximum temperature before secondary runaway 3.
Heat Transfer Area Reactor GeometryHigh (Microreactor)Mitigates localized hot spots during scale-up 4.

Part 5: Mandatory Visualization

NitrationSafety Start Initiate Nitration Process Design ThermalAnalysis Thermal Hazard Assessment (DSC & ARC) Start->ThermalAnalysis Decision1 Decomposition Onset < 150°C? ThermalAnalysis->Decision1 FlowReactor Adopt Continuous Flow Microreactor Decision1->FlowReactor Yes BatchReactor Adopt Semi-Batch with Feed Control Decision1->BatchReactor No Proceed Proceed to Workup & Isolation FlowReactor->Proceed Monitor Real-Time Calorimetric Monitoring (Ψ) BatchReactor->Monitor Runaway Exotherm Detected (Accumulation) Monitor->Runaway Quench Emergency Quench & Active Cooling Runaway->Quench Yes Runaway->Proceed No

Caption: Decision tree for thermal risk assessment and runaway mitigation in fluorobenzene nitration.

References

  • Smolecule. "Buy 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4".
  • Benchchem. "2-Fluorobenzene-1,4-diamine (CAS 14791-78-7) - For Research Use".
  • ACS Publications. "Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride".
  • National Chemical Laboratory. "Continuous Flow Synthesis of Organic Compounds".

Sources

Troubleshooting

stability issues of 1-Nitro-2-(pentafluoroethyl)benzene under acidic conditions

Technical Support Center: 1-Nitro-2-(pentafluoroethyl)benzene Introduction: Understanding the Stability Profile of 1-Nitro-2-(pentafluoroethyl)benzene Welcome to the technical support guide for 1-Nitro-2-(pentafluoroethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Nitro-2-(pentafluoroethyl)benzene

Introduction: Understanding the Stability Profile of 1-Nitro-2-(pentafluoroethyl)benzene

Welcome to the technical support guide for 1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9). This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in acidic environments.

1-Nitro-2-(pentafluoroethyl)benzene is an aromatic compound characterized by two powerful electron-withdrawing groups: the nitro (-NO₂) group and the pentafluoroethyl (-CF₂CF₃) group. The combined inductive and resonance effects of these substituents significantly reduce the electron density of the benzene ring.[1][2] This electronic deactivation is a key factor in its chemical behavior. A common misconception can be that the presence of strong acids might lead to degradation. However, the fundamental principles of physical organic chemistry suggest that this molecule possesses high stability under most acidic conditions. For instance, the synthesis of nitroaromatics itself is often conducted in a strong "mixed acid" environment (sulfuric and nitric acid), which generates the nitronium ion (NO₂⁺) electrophile for the reaction.[3][4]

This guide addresses perceived stability issues by first establishing the compound's expected high stability and then providing a logical framework for troubleshooting experimental observations that may suggest otherwise. We will explore potential alternative causes for unexpected results and provide robust protocols to validate the integrity of your material and experimental setup.

Frequently Asked Questions (FAQs)

Q1: Is 1-Nitro-2-(pentafluoroethyl)benzene inherently unstable under acidic conditions?

A: No, it is generally considered to be very stable under a wide range of acidic conditions. The strong electron-withdrawing nature of both the nitro and pentafluoroethyl groups deactivates the aromatic ring towards electrophilic attack, which is the most common reaction pathway involving acids.[5] Degradation via protonation and subsequent reaction is energetically unfavorable. Any observed instability is more likely to stem from impurities, reaction with other reagents in the mixture, or extremely harsh conditions (e.g., superacids at high temperatures) that are not typical for standard organic synthesis.

Q2: How do the individual functional groups (-NO₂ and -C₂F₅) behave in acid?

A:

  • Nitro Group (-NO₂): The nitro group is exceptionally stable in acidic media. It only undergoes reaction under strongly reductive (not acidic) conditions, where it can be converted to an aniline.[6][7] In fact, strong acids are used to promote nitration reactions.[3] Rearrangements of certain substituted nitrophenols have been observed in superacids like trifluoromethanesulphonic acid at high temperatures, but this is a specific reaction not generally applicable to this substrate.[8]

  • Pentafluoroethyl Group (-C₂F₅): The C-F bond is the strongest single bond in organic chemistry, and perfluoroalkyl groups are known for their extreme stability and inertness. While hydrolysis of C-F bonds has been observed in some specialized molecules under alkaline conditions[9], they are exceptionally resistant to acid-mediated hydrolysis. The pentafluorosulfanyl (-SF₅) group, which is even more electron-withdrawing, also shows high stability, further supporting the expected inertness of the -C₂F₅ group.[10]

Q3: Could my choice of acid or solvent be causing the issue?

A: While the substrate itself is stable, the acid or solvent could be the source of the problem. For example:

  • Oxidizing Acids: Strong oxidizing acids (e.g., hot concentrated nitric acid) could potentially lead to side reactions, although nitrobenzene itself is often used as a mild oxidant in some reactions.[4]

  • Acid-Solvent Interaction: Certain solvents may degrade in the presence of strong acids, creating impurities that you might misinterpret as degradation products of your primary compound.

  • Impurities in Acids/Solvents: Commercial-grade acids or solvents may contain impurities that can react or interfere with your analysis.

Q4: I see unexpected products. If it's not degradation, what else could it be?

A: The most common sources of unexpected products are:

  • Starting Material Impurities: The commercial 1-Nitro-2-(pentafluoroethyl)benzene may contain residual starting materials or byproducts from its synthesis.[11]

  • Side Reactions: Your intended reaction may have side pathways that produce unexpected molecules from the other reactants in your mixture.

  • Nucleophilic Aromatic Substitution (SₙAr): If your reaction mixture contains a nucleophile, an SₙAr reaction could occur, where the nucleophile displaces the nitro group or a hydrogen atom. The strong electron-withdrawing groups on the ring make it susceptible to this type of reaction.[12]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing problems you may encounter in your experiments.

Logical Flow for Troubleshooting

The following diagram outlines a decision-making process for identifying the source of perceived instability.

Troubleshooting_Flow start Observation: Unexpected peaks, low yield, or color change in acidic medium. check_purity Is the starting material pure? start->check_purity run_controls Do control experiments show the same issue? check_purity->run_controls Yes protocol_purity Action: Perform purity analysis (See Protocol 3). check_purity->protocol_purity No reassess_reaction Re-evaluate reaction conditions and expected pathways. run_controls->reassess_reaction Yes, substrate + acid alone shows issue protocol_controls Action: Run controls (acid + solvent, acid + substrate only) (See Protocol 1). run_controls->protocol_controls No conclusion_degradation Conclusion: True substrate instability (highly unlikely). reassess_reaction->conclusion_degradation conclusion_impurity Conclusion: Issue is due to impure starting material. protocol_purity->conclusion_impurity conclusion_side_reaction Conclusion: Issue is a side reaction or degradation of another component. protocol_controls->conclusion_side_reaction

Caption: Troubleshooting decision tree for observed instability.

Problem 1: "After treatment with acid, my HPLC/GC-MS analysis shows new, unexpected peaks. Is the compound degrading?"
  • Possible Cause A: Purity of Starting Material

    • Explanation: Commercial chemical reagents are never 100% pure. The unexpected peaks may correspond to impurities present in your starting material that are either detected more clearly after processing or are reacting themselves.

    • Solution: Before conducting your reaction, you must verify the purity of your 1-Nitro-2-(pentafluoroethyl)benzene.

      • Action: Perform a baseline analysis of your starting material using a high-resolution method like HPLC-UV or GC-MS. See Protocol 3 for a standardized methodology. Compare this baseline chromatogram to the one obtained after your experiment.

  • Possible Cause B: Degradation of Other Reagents or Solvent

    • Explanation: The acid may be reacting with your solvent or another reagent in the mixture, not with the 1-Nitro-2-(pentafluoroethyl)benzene.

    • Solution: Run a series of systematic control experiments to isolate the source of the unexpected peaks.

      • Action: Prepare and analyze two control samples: (1) A mixture of just your acid and solvent, held at the reaction temperature and time. (2) A mixture of the acid, solvent, and 1-Nitro-2-(pentafluoroethyl)benzene (without other reactants). This is the core of the stability test detailed in Protocol 1 . If the new peaks appear only when all components are present, it points to a side reaction of your intended transformation.

Problem 2: "My intended reaction in an acidic medium is giving a very low yield. Is the starting material decomposing?"
  • Possible Cause A: Electronic Deactivation of the Aromatic Ring

    • Explanation: This is the most probable chemical reason for low reactivity in certain reaction types. The -NO₂ and -C₂F₅ groups strongly withdraw electron density, making the ring "electron-poor." If your intended reaction is an electrophilic aromatic substitution (e.g., Friedel-Crafts, further nitration, halogenation), the deactivated ring will be highly resistant to attack by the electrophile.[2][5] Friedel-Crafts reactions, for example, are known to fail on strongly deactivated rings like nitrobenzene.[3]

    • Solution: Re-evaluate your synthetic strategy.

      • Action 1: If attempting an electrophilic substitution, you may need much harsher conditions (higher temperature, stronger Lewis acid catalyst), which can in turn promote side reactions.

      • Action 2: Consider an alternative synthetic route. For example, can you perform the desired transformation on a more activated precursor before introducing the nitro or pentafluoroethyl group?

      • Action 3: If your reaction involves a nucleophile, consider if you are observing a nucleophilic aromatic substitution (SₙAr) instead of your intended reaction.

  • Possible Cause B: Sub-optimal Reaction Conditions

    • Explanation: The chosen acid, temperature, or concentration may not be optimal for your specific transformation, leading to a slow or incomplete reaction.

    • Solution: Conduct a systematic optimization of the reaction conditions.

      • Action: Use a Design of Experiments (DoE) approach to screen different acids, concentrations, temperatures, and reaction times. Use an analytical method like HPLC or GC to quantify the consumption of starting material and formation of the desired product.

Experimental Protocols

Protocol 1: Stability Assessment of 1-Nitro-2-(pentafluoroethyl)benzene

This protocol is designed to determine if the compound is stable under your specific acidic conditions, independent of other reactants.

Stability_Workflow cluster_prep Sample Preparation cluster_reaction Incubation cluster_analysis Analysis prep_start Weigh Substrate prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_add_acid Add Acid prep_dissolve->prep_add_acid incubate Incubate at Target Temperature & Time prep_add_acid->incubate take_samples Take Aliquots at Time Points (t=0, t=x, t=final) incubate->take_samples quench Quench Reaction (e.g., with base) take_samples->quench analyze Analyze by HPLC/GC-MS (See Protocol 2) quench->analyze compare Compare t=x vs t=0 analyze->compare

Caption: Workflow for the stability assessment protocol.

  • Materials:

    • 1-Nitro-2-(pentafluoroethyl)benzene

    • Proposed solvent

    • Proposed acid (e.g., HCl, H₂SO₄, TFA)

    • Quenching solution (e.g., saturated sodium bicarbonate)

    • Analytical solvent (e.g., acetonitrile)

    • Class A volumetric flasks and pipettes

  • Procedure:

    • Prepare Stock Solution: Accurately prepare a stock solution of 1-Nitro-2-(pentafluoroethyl)benzene in your chosen reaction solvent (e.g., 1 mg/mL).

    • Time Zero (t=0) Sample: Take a 1.0 mL aliquot of the stock solution. Quench it immediately with 1.0 mL of the quenching solution. Dilute with analytical solvent to a suitable concentration and analyze via HPLC/GC-MS as your baseline reference.

    • Initiate Experiment: To the remaining stock solution, add the specified concentration of your acid.

    • Incubate: Stir the mixture at your intended reaction temperature.

    • Time Point Samples: At various time points (e.g., 1 hr, 4 hr, 24 hr), withdraw 1.0 mL aliquots, quench them immediately as in step 2, and prepare them for analysis.

    • Analyze and Compare: Analyze all time point samples using the same analytical method (Protocol 2 ). Compare the chromatograms. Stability is confirmed if:

      • The peak area of the parent compound does not significantly decrease over time.

      • No new peaks appear in the chromatogram over time.

Protocol 2: Standardized HPLC-UV Method for Analysis

This method is suitable for monitoring the stability and purity of 1-Nitro-2-(pentafluoroethyl)benzene.

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard column for non-polar to moderately polar analytes.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterAdjust ratio as needed for optimal separation.[13]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Detection (UV) 265 nmNitroaromatic compounds have strong UV absorbance in this region.[13]
Injection Volume 10 µLAdjust based on sample concentration.
Column Temp. 30 °CMaintain a constant temperature for reproducible retention times.
Protocol 3: Purity Verification of Starting Material
  • Prepare a solution of your as-received 1-Nitro-2-(pentafluoroethyl)benzene in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Analyze the solution using the HPLC-UV method described in Protocol 2 .

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.

  • For a more definitive analysis, use a GC-MS method to identify the main peak and any significant impurities. Analytical methods for nitrobenzene are well-established and can be adapted.[14][15]

References

  • Sokolskyi, D. V., & Zabotin, P. I. (Year of publication unavailable). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available from: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2019). A Walk through Recent Nitro Chemistry Advances. Molecules, 24(22), 4149. Available from: [Link]

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene. Available from: [Link]

  • Chemistry Steps. (2024). Nitration of Benzene. Available from: [Link]

  • Wang, Y., et al. (2022). Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Application. Molecules, 27(3), 999. Available from: [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Seppelt, K. (2017). On Pentafluoroorthotellurates and Related Compounds. Accounts of Chemical Research, 50(7), 1569–1577. Available from: [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Available from: [Link]

  • Trapido, M., & Goi, A. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 12. Available from: [Link]

  • Sanden, R., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 26(2), 295. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Benzene. Available from: [Link]

  • Pitts, C. R., et al. (2022). Air-stable aryl derivatives of pentafluoroorthotellurate. Chemical Communications, 58(78), 10978-10981. Available from: [Link]

  • Lebl, T., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 11(57), 36173-36179. Available from: [Link]

  • Tschickardt, M., et al. (2019). Nitrobenzene – method for the determination of nitrobenzene in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety, 4(4). Available from: [Link]

  • Wikipedia. (n.d.). Nitrobenzene. Available from: [Link]

  • DTIC. (n.d.). Unclassified Report. Available from: [Link]

  • Bullen, J. V., & Ridd, J. H. (1990). The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1675-1679. Available from: [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 1-Nitro-2-(pentafluoroethyl)benzene

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on highly fluorinated motifs to modulate lipophilicity and metabolic stability, 1-Nitro-2-(pentafluoroethyl)benzene has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on highly fluorinated motifs to modulate lipophilicity and metabolic stability, 1-Nitro-2-(pentafluoroethyl)benzene has emerged as a critical, yet notoriously difficult, building block.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome the intrinsic electronic deactivation of this system.

Section 1: Troubleshooting Guide & FAQs

Q1: Direct Electrophilic Aromatic Substitution (EAS) (e.g., bromination, nitration) on 1-Nitro-2-(pentafluoroethyl)benzene yields unreacted starting material or complex degradation profiles. Why?

Causality: The aromatic ring is profoundly deactivated. The pentafluoroethyl group (-C 2​ F 5​ ) exerts a powerful electron-withdrawing inductive effect ( σI​≈0.55 ), while the nitro group (-NO 2​ ) withdraws electron density via both inductive and resonance effects ( σp​≈0.78 ). Together, they severely deplete the π -electron density of the ring, raising the activation energy required to form the cationic Wheland intermediate to insurmountable levels under standard conditions. Forcing conditions (e.g., fuming sulfuric acid, high heat) typically lead to substrate decomposition rather than controlled substitution. Solution: Employ a "reductive umpolung" strategy. By reducing the strongly deactivating -NO 2​ group to a strongly activating -NH 2​ group, the electronic nature of the ring is inverted. The amine directs subsequent EAS (such as halogenation) to its ortho and para positions.

Q2: I need to install a carbon-based functional group directly onto the ring without reducing the nitro group. Attempts at Directed ortho-Metalation (DoM) using alkyl lithium bases result in dark, intractable mixtures. What is the alternative?

Causality: Nitroarenes are highly susceptible to Single Electron Transfer (SET) reactions when exposed to strong nucleophilic bases like n-butyllithium[1]. The base donates an electron to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the nitroarene, generating a radical anion that rapidly decomposes, leading to the dark polymeric mixtures you observe. Solution: Utilize Vicarious Nucleophilic Substitution (VNS) of hydrogen. Pioneered by Makosza, VNS allows for the direct nucleophilic substitution of hydrogen in highly electron-deficient electrophilic arenes[2]. By reacting the nitroarene with a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) in the presence of a base (like t-BuOK), nucleophilic addition occurs at the position ortho or para to the nitro group. The intermediate Meisenheimer σH -adduct then undergoes a base-induced β -elimination of HCl, restoring aromaticity and leaving the new carbon substituent installed[2].

Q3: When performing Nucleophilic Aromatic Substitution (S N​ Ar) on a halogenated derivative of this scaffold, regioselectivity is poor, and reaction kinetics vary significantly when switching solvents. How can I control this?

Causality: In highly fluorinated nitroarenes, both the -NO 2​ and -C 2​ F 5​ groups can activate the ring for S N​ Ar, leading to competing transition states[3]. Furthermore, the stabilization of the anionic Meisenheimer complex is heavily dependent on the solvent's ability to donate or accept electron density. Solution: Optimize the solvent environment using Gutmann's Donor Numbers (DN) and Acceptor Numbers (AN). Research has demonstrated that Gutmann's DN correctly assesses the solvent's effect on S N​ Ar kinetics, particularly in non-conventional solvents like ionic liquids[4]. A solvent with an optimal DN will selectively stabilize the transition state leading to the thermodynamically favored Meisenheimer complex, thereby enhancing both reaction rate and regioselectivity[4]. For this scaffold, polar aprotic solvents with moderate DN (e.g., DMF, DMSO) typically favor substitution para to the nitro group due to superior charge stabilization.

Section 2: Visualizing the Functionalization Logic

Workflow Start 1-Nitro-2-(pentafluoroethyl)benzene Decision Target Functionalization Type? Start->Decision VNS Vicarious Nucleophilic Substitution (VNS) Decision->VNS Carbanion + LG EAS Direct EAS Decision->EAS Standard Electrophiles Reductive Reductive Umpolung (-NO2 to -NH2) Decision->Reductive Multi-Step Strategy Success_VNS Direct C-H Alkylation (Ortho/Para to NO2) VNS->Success_VNS Fail Fails: Ring is Highly Deactivated EAS->Fail Success_EAS Regioselective EAS (Para to NH2) Reductive->Success_EAS

Logical decision matrix for functionalizing highly deactivated fluoroalkyl nitroarenes.

VNS_Mechanism Reactants Nitroarene + Carbanion-LG Adduct Meisenheimer Sigma-H Adduct Reactants->Adduct Nucleophilic Addition Elimination Base-Induced Beta-Elimination Adduct->Elimination Fast Deprotonation Product Substituted Nitroarene Elimination->Product Loss of LG (e.g., Cl-)

Mechanistic pathway of Vicarious Nucleophilic Substitution via a Meisenheimer adduct.

Section 3: Validated Experimental Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) for Direct C-H Alkylation

This protocol utilizes a self-validating visual cue to ensure the successful formation of the reactive intermediate.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-Nitro-2-(pentafluoroethyl)benzene (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv) in anhydrous DMF (0.2 M).

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath to prevent uncontrolled exotherms and SET side reactions.

  • Base Addition (Validation Step): Add potassium tert-butoxide (t-BuOK, 2.5 equiv) dropwise as a solution in anhydrous THF. Self-Validation: The solution must immediately turn deep red/purple, indicating the formation of the Meisenheimer σH -adduct[2]. If the solution remains pale, the base has degraded or moisture has quenched the carbanion.

  • Reaction: Stir at -20 °C for 30 minutes, then allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quenching & Workup: Quench the reaction by pouring it into a cold, vigorously stirred 1 M HCl solution. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the alkylated product.

Protocol B: Reductive "Umpolung" and Regioselective Bromination

This two-step sequence bypasses the EAS deactivation barrier.

  • Reduction (Validation Step): Dissolve 1-Nitro-2-(pentafluoroethyl)benzene in EtOH. Add 10% Pd/C (0.1 equiv by weight). Stir under an H 2​ atmosphere (1 atm, balloon) at room temperature for 4 hours. Self-Validation: Reaction completion is validated by the disappearance of the yellow nitroarene tint, yielding a colorless aniline solution. Filter through Celite and concentrate to yield 2-(pentafluoroethyl)aniline.

  • Bromination: Dissolve the crude aniline in glacial acetic acid (0.5 M). Cool to 0 °C.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes. The strongly activating -NH 2​ group directs the bulky bromine electrophile primarily to the less sterically hindered para position (relative to the amine).

  • Workup: Stir for 1 hour at room temperature. Pour into ice water, neutralize with saturated NaHCO 3​ , and extract with DCM.

  • Purification: Isolate the brominated intermediate via recrystallization or chromatography.

Section 4: Quantitative Data Summary

StrategyKey ReagentsTarget PositionTypical YieldKey AdvantagePrimary Limitation
VNS Chloromethyl phenyl sulfone, t-BuOKOrtho / Para to -NO 2​ 65–80%Direct C-H functionalization without pre-activation.Requires strong bases and strict low-temperature control.
Reductive EAS 1) H 2​ , Pd/C 2) NBSPara to -NH 2​ 75–90% (over 2 steps)High regioselectivity; highly scalable.Requires multiple steps; alters the nitro functional group.
S N​ Ar Amines/Thiols, DMFPara to -NO 2​ 80–95%Extremely fast kinetics; excellent for heteroatom installation.Requires a pre-halogenated starting material.

References

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at:[Link]

  • Gutmann's Donor Numbers Correctly Assess the Effect of the Solvent on the Kinetics of SNAr Reactions in Ionic Liquids. Alarcón-Espósito, J., et al. (2016). Chemistry - A European Journal. Available at:[Link]

  • Single Electron Transfer in Radical Ion and Radical-Mediated Organic, Materials and Polymer Synthesis. Chemical Reviews (ACS Publications). Available at:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

how to avoid decomposition of 1-Nitro-2-(pentafluoroethyl)benzene during workup

Preventing Decomposition of 1-Nitro-2-(pentafluoroethyl)benzene During Workup Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Decomposition of 1-Nitro-2-(pentafluoroethyl)benzene During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly electron-deficient fluoroaromatics. If you are experiencing unexplained yield losses, dark tarry reaction mixtures, or product decomposition during the isolation of 1-Nitro-2-(pentafluoroethyl)benzene, this guide will provide the mechanistic causality and field-proven protocols to resolve the issue.

Core Issue Summary: The Electrophilic Nature of the Arene

1-Nitro-2-(pentafluoroethyl)benzene contains two exceptionally strong electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the pentafluoroethyl group (-C₂F₅). The synergistic inductive (-I) and mesomeric (-M) withdrawal from these groups severely depletes the electron density of the aromatic ring. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) [1].

When exposed to standard basic workup conditions, nucleophiles such as hydroxide (OH⁻) will attack the ring, leading to the formation of a stable, deeply colored intermediate known as a Meisenheimer complex [2]. This intermediate rapidly degrades, resulting in irreversible product loss.

FAQs & Troubleshooting

Q1: Why does my reaction mixture turn dark brown/red and lose product yield during an aqueous basic workup? A: The dark red or brown coloration is the visual signature of Meisenheimer complex formation[3]. When you use strong aqueous bases like NaOH or KOH to neutralize acidic byproducts, the high concentration of hydroxide ions (OH⁻) acts as an aggressive nucleophile. The OH⁻ attacks the highly activated ipso- or ortho/para-positions of the benzene ring. Once the Meisenheimer complex forms, it can undergo irreversible decomposition, oxidative polymerization, or displacement of the nitro group (hydroxylation via SₙAr), destroying your product[4].

Q2: How can I safely neutralize acidic byproducts without destroying the product? A: You must eliminate strong nucleophiles from your workup. Instead of using hydroxide-based bases, rely on mild, sterically hindered, or non-nucleophilic buffering systems. Cold (< 5 °C) saturated sodium bicarbonate (NaHCO₃) or a pH 7.0 phosphate buffer provides sufficient acid neutralization without providing the aggressive nucleophilicity required to trigger SₙAr[5].

Q3: What if my workup requires removing transition metals (e.g., Cu, Pd) using ammonia or amine washes? A: Do not use aqueous ammonia (NH₄OH) or primary/secondary amines. Amines are excellent nucleophiles for SₙAr and will rapidly displace the nitro group or form stable adducts with the electron-deficient ring. To remove transition metals, use solid-supported metal scavengers (e.g., functionalized silica gels like SiliaMetS® Thiol) or wash with an aqueous EDTA solution at a strictly neutral pH.

Data Presentation: Workup Conditions vs. Product Stability

To design a self-validating workup system, you must match the pH and nucleophilicity of your washing reagents to the stability limits of the arene.

Workup ReagentNucleophilicitypH LevelMeisenheimer Complex RiskExpected Product Stability
1M NaOH / KOH Very High (OH⁻)> 13Critical (Rapid formation)Complete decomposition / Tar
Aqueous Ammonia High (NH₃)~ 11High (SₙAr amination)Significant yield loss
Sat. Na₂CO₃ Moderate~ 11ModeratePartial decomposition
Sat. NaHCO₃ (< 5 °C) Low~ 8LowStable (Recommended)
pH 7 Phosphate Buffer Very Low7.0NoneHighly Stable
Basic Alumina (Solid) None (Insoluble)N/ANoneHighly Stable
Experimental Protocol: Optimized Non-Destructive Workup

To ensure high-yield recovery of 1-Nitro-2-(pentafluoroethyl)benzene, follow this step-by-step methodology:

Step 1: Dilution and Temperature Control

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a non-polar or moderately polar organic solvent (e.g., MTBE, Ethyl Acetate, or Dichloromethane) to lower the concentration of the electrophilic arene.

  • Chill the organic mixture to < 5 °C using an ice bath. Mechanistic note: Lower temperatures exponentially decrease the kinetic rate of SₙAr attack.

Step 2: Mild Acid Neutralization

  • Prepare a cold (< 5 °C) saturated aqueous solution of NaHCO₃.

  • Slowly add the cold NaHCO₃ solution to the organic layer. Vent the separatory funnel frequently to release CO₂ gas.

  • Separate the layers immediately. Do not leave the organic layer in prolonged contact with the aqueous base.

Step 3: Metal Scavenging (If Applicable)

  • If transition metal catalysts were used, do not wash with ammonia.

  • Add 2-5 equivalents (relative to the metal catalyst) of a solid-supported metal scavenger (e.g., QuadraPure™ or basic alumina) directly to the separated organic layer.

  • Stir at room temperature for 1-2 hours, then filter the suspension through a pad of Celite.

Step 4: Drying and Isolation

  • Wash the filtered organic layer once with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Caution: Do not use Potassium Carbonate (K₂CO₃) as a drying agent, as its surface basicity can trigger localized decomposition.

  • Concentrate under reduced pressure at a moderate bath temperature (< 35 °C) to afford the pure product.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of 1-Nitro-2-(pentafluoroethyl)benzene when subjected to standard versus optimized workup conditions.

G Start 1-Nitro-2-(pentafluoroethyl)benzene (Highly Electrophilic Arene) BaseWash Aqueous Strong Base (NaOH, KOH, NH₃) Start->BaseWash Standard Workup MildWash Mild/Neutral Workup (Cold NaHCO₃, pH 7 Buffer) Start->MildWash Optimized Workup Meisenheimer Meisenheimer Complex (Nucleophilic Attack by OH⁻) BaseWash->Meisenheimer SₙAr / OH⁻ addition Stable Stable Organic Phase (No Nucleophilic Attack) MildWash->Stable pH control (<8) Decomp Irreversible Decomposition (Deep Red/Brown Tar) Meisenheimer->Decomp Oxidation / Polymerization Pure High Yield Product Recovery Stable->Pure Evaporation

Fig 1: Reaction pathways of 1-Nitro-2-(pentafluoroethyl)benzene during basic vs. mild workup.

References
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling in 1-Nitro-2-(pentafluoroethyl)benzene

Welcome to the Analytical Support Center. As drug development and agrochemical research increasingly rely on fluorinated motifs, the accurate characterization of intermediates like 1-Nitro-2-(pentafluoroethyl)benzene bec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As drug development and agrochemical research increasingly rely on fluorinated motifs, the accurate characterization of intermediates like 1-Nitro-2-(pentafluoroethyl)benzene becomes critical. Nitroaromatic compounds are often scrutinized as potential genotoxic impurities (GTIs), necessitating highly sensitive and specific detection methods[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven insights to help you overcome common analytical bottlenecks when quantifying isomers, unreacted starting materials, and defluorinated side products.

Analytical Strategy & Workflow

Because 1-Nitro-2-(pentafluoroethyl)benzene contains both a highly polar, potentially reactive nitro group and a strongly electron-withdrawing pentafluoroethyl group, a multi-modal analytical approach is required.

AnalyticalWorkflow Sample 1-Nitro-2-(pentafluoroethyl)benzene Batch Sample Prep Sample Preparation (Dilution / Extraction) Sample->Prep NMR 19F-NMR Spectroscopy (Isomer & Fluorine Profiling) Prep->NMR Neat/CDCl3 GCMS GC-MS Analysis (Volatiles & Starting Materials) Prep->GCMS Volatile fraction HPLC HPLC-UV/MS (Non-volatiles & Degradants) Prep->HPLC Polar fraction Data Data Integration & Impurity Quantification NMR->Data GCMS->Data HPLC->Data

Comprehensive analytical workflow for impurity profiling in fluorinated nitroaromatics.

Quantitative Data Summary

The table below outlines the typical impurity profile for this compound, mapping each to its optimal analytical technique and expected Limit of Detection (LOD).

Impurity CategoryRepresentative CompoundPrimary Analytical MethodTypical LODCausality / Origin
Unreacted Starting Material PentafluoroethylbenzeneGC-MS (SIM mode)2–5 ppmIncomplete electrophilic aromatic nitration.
Positional Isomers 1-Nitro-4-(pentafluoroethyl)benzene19F-NMR / HPLC-UV0.1%Non-regioselective nitration kinetics.
Over-nitrated Products Dinitro-(pentafluoroethyl)benzeneGC-MS / HPLC-UV5–10 ppmExcessive nitric acid equivalents or elevated heat.
Defluorinated Side Products 1-Nitro-2-(tetrafluoroethyl)benzene19F-NMR0.05%HF elimination during synthesis or harsh workup.
Residual Solvents Dichloromethane, MethanolGC-FID / GC-MS10–50 ppmIncomplete drying or purification[2].

Standardized Experimental Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system. Do not proceed to sample analysis unless the validation criteria are met.

Protocol A: Quantitative 19F-NMR (qNMR) for Isomeric Purity

Fluorine-19 NMR is highly advantageous due to its wide chemical shift range, allowing for the baseline resolution of distinct fluorine-containing functional groups[3].

  • Sample Preparation : Accurately weigh 15.0 mg of the sample and 5.0 mg of an internal standard (e.g., 1,4-difluorobenzene) into a clean vial. Dissolve in 0.6 mL of CDCl₃.

  • Instrument Setup : Tune the NMR probe to the 19F frequency. Set the spectral center and width to cover +50 to -250 ppm (referenced to CFCl₃ at 0.0 ppm) to ensure all signals are captured without aliasing[4],[5].

  • Relaxation Delay Optimization : Conduct a preliminary inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) among the fluorine nuclei. Set the relaxation delay (D1) to ≥5×T1​ (typically 10–15 seconds).

  • Acquisition : Acquire 64 transients with inverse-gated 1H decoupling to suppress the Nuclear Overhauser Effect (NOE) while simplifying multiplet structures.

  • Self-Validation Step : Integrate the internal standard signal. If the integrated ratio of the internal standard does not match its gravimetric weight within ± 1.0%, the T1​ relaxation or decoupling parameters are incorrect and must be recalibrated.

Protocol B: GC-MS Trace Analysis of Volatiles

Gas Chromatography-Mass Spectrometry is the preferred method for the analysis of volatile and semi-volatile impurities in nitroaromatics[2].

  • Inlet Configuration : Install a deactivated, ultra-inert glass liner. Set the inlet temperature to 220°C.

  • Column Selection : Install a mid-polarity fused silica capillary column (e.g., RTX-624 or DB-5MS, 30m x 0.25mm x 0.25µm)[1].

  • Oven Program : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Detection : Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting specific m/z fragments (e.g., [M-NO₂]⁺,[M-CF₂CF₃]⁺) to achieve sub-ppm sensitivity[1].

  • Self-Validation Step : Inject a system suitability standard containing 1-Nitro-2-(pentafluoroethyl)benzene and its para-isomer. The system is validated for quantitative runs only if the peak resolution ( Rs​ ) is > 1.5 and the signal-to-noise ratio (S/N) for a 5 ppm standard is > 10. Run a solvent blank to confirm the absence of carryover[2].

Troubleshooting FAQs

Section A: 19F-NMR (Fluorinated Impurities & Isomers)

Q: In our 19F-NMR spectra, the integration ratio between the -CF₃ and -CF₂- groups does not perfectly match the theoretical 3:2 ratio. What is causing this discrepancy? Causality: Fluorine-19 nuclei exhibit highly variable longitudinal relaxation times ( T1​ ). The -CF₃ group typically relaxes at a different rate than the -CF₂- group. If the inter-pulse delay (D1) is too short, nuclei with longer T1​ values will not fully relax between scans, leading to artificially attenuated signal intensities. Solution: Perform an inversion-recovery experiment to measure the T1​ of both resonances. Set your D1 parameter to at least 5×T1​ of the slowest relaxing nucleus. Ensure inverse-gated 1H decoupling is used to prevent NOE enhancements from skewing the integration.

Q: We are missing some expected 19F signals in our NMR spectrum, particularly for highly shielded impurities. Why? Causality: The 19F nucleus has an extremely wide chemical shift range (spanning ± 500 ppm)[5]. Standard short RF pulses (~10 µs) do not have sufficient bandwidth to uniformly excite the entire spectral window, causing signals far from the transmitter offset to be attenuated or completely missed[5]. Solution: Initially, set a very large spectral width (~500,000 Hz) with the transmitter offset centered at 0.0 ppm to survey the entire range[5]. Once the impurity signals are located, narrow the spectral window to the specific region of interest to improve digital resolution.

Section B: GC-MS (Volatiles & Starting Materials)

Q: We observe severe peak tailing for 1-Nitro-2-(pentafluoroethyl)benzene during GC-MS analysis. How can this be resolved? Causality: Nitroaromatic compounds possess a strong dipole moment and can interact via hydrogen bonding or dipole-dipole interactions with active silanol (-SiOH) sites in the GC inlet liner or on the stationary phase of the column[2]. Solution:

  • Replace the standard inlet liner with a highly deactivated, ultra-inert liner[2].

  • Trim the first 10–20 cm of the analytical column to remove accumulated non-volatile contaminants and exposed active sites[2].

  • Ensure the injector temperature is optimized; excessively high temperatures can cause thermal degradation of the compound.

Section C: HPLC-UV (Non-volatiles & Degradants)

Q: How do we effectively separate the ortho (target) and para isomers using HPLC? Standard C18 columns show co-elution. Causality: The ortho and para isomers of pentafluoroethylnitrobenzene have very similar hydrophobicities, making reverse-phase separation on a standard C18 alkyl chain difficult. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP column utilizes π−π interactions, dipole-dipole interactions, and steric recognition. The ortho isomer has a significantly different steric profile and dipole moment compared to the para isomer, allowing the PFP phase to achieve baseline resolution where C18 fails.

References

  • (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517 - PubChem. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL1_RRe3junIgMDiDqXip-mUPu488D1vFodmixs5_k9JVNFpxMZ4-A-mEMv-xAOfjpe6RQbIUceY_FTtGK4KujsBlMOZI1g7zFzJVa8HDlBxdGNqDALzfDlIMBmE078ZNkt_VvkNpAI-DMnwKRAhmt9YeGIFYaSEOy-8CmsA==]
  • 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Z7kD2xfK703Q-ZbzBPz81N_GjeZyBpLpsAvWxaE_PUIlNFwjPIxUSUDeydN_kArsMePZWxQ8IaarltyXuD8bqBz9uD9L4NCo6GGj6H1deDRCXIajHdyM2Zh2L5O18Mn2vxnizC8hyA92rMVTFuWROpqlCsYq0EQWaVDwJT7oMQewCmrhScljZVJ5bNm0]
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD0PhVJ-LMPyavdCmN5cCIneXWyuKQo0G-kKzm9Gd8SyfGHyIukic67_tnZUDiOCWJFgkl5GpWuUrEuOHKs5OyN5iPLON-YGYLl2kDfzUL176bigUVEeKpK00Ysc6xdv4mpp5Uu6bJUW7EsU4=]
  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51FarJweLTtHtGEIypTAA1Gm0-xmQFVPQGW5LGBeLIxUCnHFH1B2odl_GGngJljZ_e1UYvHOfCiJx-VpDk32r6ti2s6L5ld1eCmd-sVcfH3geIKvt-WxnuUaqXwkgcRZqLiI4ujzteB1o6S-RjLRmQlXk0KirqIj8PDQh4jyXfkXNN3KOX0CcWtyFfRlY-EzQ0D6gZOJk5SzBXaIPcTRqNywCz_OkVV14eqAO9AWCIM6PCHkLT_jWcYeeKw==]
  • F19 detection - NMR Facility. UCSB Chem and Biochem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYyVUQfsdZm4V_ulXVHVVPOhsVCWEOAo_k-mXBsRMJ5DLRJ1v9yRCG70HVs81f4uLEVO_i5fhxB9IwFPqn_pyfwrmhatnfCmcqIABUTEisDVN7-i3nAQ4N38Jqht6O811FpGeAVxmM]
  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzMcczLVXF_06AOjvHn7CFb41NAtySZU2-gkqGD1dqbwCNSVGPSinqceCEkfZhS47CqJHjKcsv43r7mILBjOPZqUPLnRZkv5GCdTrGElCdB4-tzCdCs5abD3mbFBUdVSoRVYc=]

Sources

Troubleshooting

safe storage and handling of pentafluoroethylated aromatic compounds

Welcome to the Technical Support Center. As researchers pushing the boundaries of medicinal chemistry, agrochemicals, and materials science, we frequently rely on the unique lipophilicity, electron-withdrawing nature, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers pushing the boundaries of medicinal chemistry, agrochemicals, and materials science, we frequently rely on the unique lipophilicity, electron-withdrawing nature, and metabolic stability of the pentafluoroethyl ( −C2​F5​ ) group.

However, the synthesis and handling of pentafluoroethylated aromatic compounds—and their highly reactive precursors—require rigorous, scientifically grounded safety protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind our handling standards, you can design self-validating, inherently safe experimental workflows.

Part 1: Reagent Handling & Storage FAQs

Q: Why do pressurized C2​F5​I (Pentafluoroethyl Iodide) cylinders pose an explosion risk, and how should they be stored? A: C2​F5​I is a liquefied gas at room temperature (boiling point ~13 °C). The primary risk is not chemical instability, but thermodynamic expansion. If heated under confinement (e.g., in a laboratory fire or placed near a localized heat source), the liquid rapidly vaporizes, causing a catastrophic Boiling Liquid Expanding Vapor Explosion (BLEVE) [1]. Causality & Mitigation: Store cylinders strictly below 50 °C in a well-ventilated, locked area away from direct sunlight. Because C2​F5​I is a heavy gas, any leak will pool in low-lying areas, displacing oxygen and creating an invisible asphyxiation hazard.

Q: I want to use HFC-125 (Pentafluoroethane) as a cost-effective pentafluoroethylating agent. How do I prevent the generation of explosive tetrafluoroethylene (TFE)? A: When HFC-125 is deprotonated by a strong potassium base (like KHMDS or t-BuOK), it forms a [K+][C2​F5−​] ion pair. In standard solvents (like THF or DMF), this unstabilized counterion system rapidly undergoes α -fluoride elimination to form potassium fluoride (KF) and TFE gas. TFE is highly explosive and polymerizes exothermically [2]. Causality & Mitigation: You must use glymes (specifically triglyme or tetraglyme) as your solvent. The glymes encapsulate the potassium cation to form a bulky [K(glyme)2​]+ complex. This steric shielding prevents the potassium from abstracting the fluoride, stabilizing the C2​F5−​ anion long enough to safely undergo nucleophilic addition to your aromatic electrophile [3].

Q: Are pentafluoroethylated aromatic compounds considered toxic, and do they pose an environmental risk upon disposal? A: The final pentafluoroethylated aromatic compounds are generally highly stable and exhibit low acute toxicity, which is exactly why they are favored in drug design to prevent metabolic degradation. However, during extreme thermal events (e.g., incineration >500 °C or pyrometallurgical recycling), these compounds mineralize, releasing highly corrosive and toxic hydrogen fluoride (HF) gas [4]. Furthermore, specific ionic liquids containing the tris(pentafluoroethyl)trifluorophosphate (FAP) anion exhibit a "reverse side-chain effect," where toxicity paradoxically decreases as the alkyl chain length increases due to reduced membrane permeability [5].

Part 2: Mechanistic Workflows & Visualizations

Mechanistic Divergence of HFC-125 Pentafluoroethylation

Understanding the solvent's role is critical for safe synthesis. The diagram below illustrates why solvent selection is a life-safety critical parameter.

HFC125_Mechanism Start HFC-125 + Potassium Base Unstabilized Unstabilized Ion Pair [K+] [C2F5-] Start->Unstabilized Standard Solvents (e.g., THF, DMF) Stabilized Glyme Encapsulation [K(glyme)2]+ [C2F5-] Start->Stabilized Triglyme / Tetraglyme Elimination Fluoride Elimination (KF Formation) Unstabilized->Elimination Reaction Nucleophilic Addition to Electrophile Stabilized->Reaction Explosion Tetrafluoroethylene (TFE) EXPLOSION RISK Elimination->Explosion Product Pentafluoroethylated Aromatic Compound Reaction->Product

Caption: Mechanistic divergence of HFC-125 pentafluoroethylation based on potassium cation encapsulation.

Emergency Response Protocol for C2​F5​I Release

Frost formation on the outside of a cylinder or valve is a self-validating indicator of an active liquefied gas leak due to endothermic vaporization. If this occurs, execute the following workflow:

Emergency_Response Alarm C2F5I Cylinder Leak Detected Evacuate Evacuate & Increase Ventilation Alarm->Evacuate PPE Don SCBA & Cryogenic Gloves Evacuate->PPE Isolate Isolate Cylinder (Do Not Use Water) PPE->Isolate FumeHood Move to Fume Hood or Safe Venting Area Isolate->FumeHood

Caption: Emergency response protocol for accidental release of pressurized pentafluoroethyl iodide.

Part 3: Experimental Troubleshooting & Methodologies

Protocol A: Safe Micro-Flow Nucleophilic Pentafluoroethylation using HFC-125 System Validation: The use of a micro-flow reactor ensures that even if trace TFE is generated, the internal volume is too small to sustain a catastrophic explosive propagation, validating the inherent safety of the continuous process [2].

  • System Purge: Flush the micro-flow reactor system with anhydrous Argon for 15 minutes to remove ambient moisture, preventing premature base quenching.

  • Solvent Preparation: Prepare a 0.5 M solution of the aromatic electrophile in anhydrous triglyme. Causality: Triglyme is mandatory to encapsulate the K+ cation and prevent TFE formation.

  • Base Introduction: Pump the potassium base (e.g., t-BuOK) into the mixing T-junction at -10 °C.

  • Gas Dosing: Introduce HFC-125 gas via a mass flow controller at a stoichiometric ratio of 1.5 equivalents relative to the electrophile.

  • In-Line Quenching: Route the reactor effluent directly into a reservoir containing saturated aqueous NH4​Cl to immediately neutralize unreacted base and stabilize the pentafluoroethylated product.

Protocol B: Mitigating HF Release During Thermal Decomposition If a laboratory fire involves highly fluorinated aromatics, standard firefighting protocols must be adjusted:

  • Cooling: Use water spray delivered as a fine mist to cool adjacent areas and intact cylinders.

  • Avoid Direct Contact: Do NOT direct water at the source of a C2​F5​I leak. Causality: Water will freeze upon contact with the rapidly expanding, endothermic gas, creating an ice plug that can trap pressure or jam the valve open [1].

  • Medical Readiness: Ensure Calcium Gluconate (2.5%) gel is immediately available. Any suspected dermal exposure to HF gas (a byproduct of fluorocarbon combustion) must be treated immediately to precipitate the fluoride ions as insoluble CaF2​ , preventing deep tissue necrosis and systemic hypocalcemia.

Part 4: Data Presentation

Table 1: Physicochemical and Safety Profiles of Pentafluoroethylating Agents & Products

Compound / ReagentState at 20°CPrimary HazardRequired Storage & Handling
Pentafluoroethyl iodide ( C2​F5​I ) Liquefied GasFrostbite, Asphyxiation, BLEVE ExplosionStore upright in a cool (<50°C), well-ventilated area. Use regulators designed for corrosive gases.
Pentafluoroethane (HFC-125) GasTFE generation (explosive) when exposed to strong basesPressurized cylinders. Never mix with un-encapsulated alkali metal bases.
TMSC2​F5​ (Ruppert-Prakash homolog) LiquidFlammable, highly moisture sensitiveStore under inert atmosphere (Ar/N2) and refrigerated to prevent degradation.
Pentafluoroethylated Aromatics Solid / LiquidHF and fluorophosgene release upon thermal decomposition (>500°C)Standard chemical storage. Segregate from strong alkali metals and reducing agents.

References

  • Ono, M., et al. "Pentafluoroethylation of Carbonyl Compounds Using HFC-125 in a Flow Microreactor System." The Journal of Organic Chemistry, 2021. Available at:[Link]

  • ResearchGate. "Pentafluoroethylation of Carbonyl Compounds by HFC-125 via the Encapsulation of the K Cation with Glymes." Available at:[Link]

  • ACS Publications. "PFAS-Free Energy Storage: Investigating Alternatives for Lithium-Ion Batteries." Environmental Science & Technology, 2024. Available at:[Link]

  • MDPI. "Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays." Toxics, 2024. Available at:[Link]

Reference Data & Comparative Studies

Comparative

Definitive Structural Elucidation of 1-Nitro-2-(pentafluoroethyl)benzene Derivatives: A Comparative Guide to NMR Methodologies

In modern pharmaceutical and agrochemical development, incorporating a pentafluoroethyl ( −C2​F5​ ) group is a highly effective strategy for modulating a drug candidate's lipophilicity, metabolic stability, and binding a...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical and agrochemical development, incorporating a pentafluoroethyl ( −C2​F5​ ) group is a highly effective strategy for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity. However, confirming the exact regiochemistry of heavily substituted 1-nitro-2-(pentafluoroethyl)benzene derivatives presents a formidable analytical bottleneck.

The strongly electron-withdrawing nature of both the −NO2​ and −C2​F5​ groups severely perturbs the local electronic environment, often leading to ambiguous signals in conventional 1H and 13C NMR spectra. As a Senior Application Scientist, I have designed this guide to objectively compare standard NMR approaches against advanced 19F -centric methodologies, providing the theoretical causality and field-proven protocols required to definitively lock down your molecular structures.

Comparative Analysis: The Analytical "Products"

When attempting to elucidate the structure of a heavily substituted 1-nitro-2-(pentafluoroethyl)benzene, analytical chemists typically choose between two competing workflows.

Workflow A: Conventional 1H/13C -Centric NMR

This traditional approach relies on 1D 1H , 1D 13C , and standard 2D techniques like 1H−1H COSY and 1H−13C HMBC.

  • The Flaw: The nitro group ( −NO2​ ) possesses no protons, rendering it invisible to 1H -detected spatial (NOESY) or through-bond (HMBC) experiments. Similarly, the −C2​F5​ group lacks protons. If the benzene ring contains additional substituents, orienting the −NO2​ and −C2​F5​ groups relative to the remaining aromatic protons becomes an exercise in deductive guesswork rather than definitive proof.

Workflow B: 19F -Centric Advanced NMR (The Superior Alternative)

This approach leverages the 100% natural abundance, high gyromagnetic ratio, and massive chemical shift dispersion of the 19F nucleus[1]. By utilizing heteronuclear 2D techniques—specifically 19F−13C HMBC and 19F−1H HOESY—researchers can directly map the carbon skeleton and spatial environment surrounding the fluorinated moiety[2].

Quantitative Performance Comparison
Performance MetricWorkflow A: Conventional 1H/13C NMRWorkflow B: 19F -Centric Advanced NMR
Regiochemical Certainty Low (relies on deductive reasoning & shift prediction)Absolute (direct spatial and bond mapping)
Sensitivity to Quaternary Carbons Poor (requires long 13C acquisition times)Excellent (via direct 19F−13C HMBC coupling)
Through-Space Resolution N/A for −NO2​ and −C2​F5​ groupsHigh ( 19F−1H HOESY detects proximity up to 4-5 Å)
Spectral Complexity High (overlapping aromatic multiplets)Low ( 19F signals are isolated, typically −83 and −110 ppm)
Data Acquisition Time 1–2 hours4–8 hours (due to heteronuclear mixing times)

Causality & Mechanism: Why 19F -Centric NMR Works

To understand why Workflow B is the gold standard, we must examine the physical causality behind the experimental choices.

1. Through-Bond Connectivity ( 19F−13C HMBC): The −C2​F5​ group contains two distinct fluorine environments: the −CF3​ group (typically resonating around δ -83 ppm) and the −CF2​− group (typically around δ -110 ppm)[3]. In a 19F−13C HMBC experiment, the −CF2​− fluorines exhibit strong long-range scalar couplings. You will observe a 2JCF​ coupling (approx. 30–40 Hz) to the ipso-carbon (C2) and 3JCF​ couplings to the ortho-carbons (C1 bearing the −NO2​ , and C3 bearing a proton). This definitively anchors the −C2​F5​ group to the specific carbons on the benzene ring[2].

2. Through-Space Spatial Mapping ( 19F−1H HOESY): Heteronuclear Overhauser Effect Spectroscopy (HOESY) relies on dipole-dipole cross-relaxation between 19F and 1H nuclei[4]. Because the −CF2​− group is spatially proximate to the ortho-proton at position 3 (H3), a distinct cross-peak will be observed. Crucially, because position 1 is occupied by the proton-less −NO2​ group, this spatial asymmetry definitively proves the regiochemistry. If the −C2​F5​ group were at position 3 instead, it would show NOEs to two adjacent protons (H2 and H4), yielding a completely different HOESY signature[2].

Mandatory Visualization: Structural Elucidation Workflow

G Start 1-Nitro-2-(pentafluoroethyl)benzene Derivative WA Workflow A: Conventional 1H/13C NMR Start->WA WB Workflow B: 19F-Centric Advanced NMR Start->WB Fail Ambiguous Regiochemistry (No protons on -NO2 or -C2F5) WA->Fail Signal Overlap & Missing Connectivity HMBC 19F-13C HMBC (Through-Bond: 2JCF, 3JCF) WB->HMBC Carbon Skeleton Mapping HOESY 19F-1H HOESY (Through-Space: Dipole-Dipole) WB->HOESY Spatial Proton Proximity Success Definitive Structural & Regiochemical Confirmation HMBC->Success HOESY->Success

Figure 1: Comparative logical workflow for NMR structural elucidation of fluorinated aromatics.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as a self-validating system . Self-Validation Step: Always acquire a standard 1D 19F spectrum immediately before and after the 2D acquisitions. A shift or broadening in the −CF2​− signal ( δ -110 ppm) indicates sample degradation (e.g., defluorination) during the long mixing times, invalidating the 2D results.

Protocol 1: 19F−1H HOESY Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified derivative in 0.6 mL of CDCl3​ . Use a high-quality 5 mm NMR tube to ensure magnetic field homogeneity.

  • Probe Selection: Utilize a dual-tuned 19F/1H probe (e.g., a CryoProbe) to maximize sensitivity, as heteronuclear cross-relaxation is inherently weak.

  • Parameter Setup:

    • Pulse Sequence: hoesyph (or vendor equivalent for phase-sensitive HOESY).

    • Mixing Time ( τm​ ): Set to 400–600 ms . Causality: 19F−1H cross-relaxation rates are significantly slower than 1H−1H NOEs due to differing gyromagnetic ratios and longer internuclear distances. A standard NOESY mixing time (e.g., 200 ms) will fail to build sufficient magnetization transfer[2].

    • Relaxation Delay (D1): Set to 2.5–3.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the fluorine nuclei between scans.

  • Acquisition: Acquire 256 increments in the indirect ( t1​ ) dimension with 32 scans per increment to ensure a high signal-to-noise ratio.

Protocol 2: 19F−13C HMBC Acquisition
  • Parameter Setup:

    • Pulse Sequence: hmbcgplpndqf (gradient-selected, phase-sensitive).

    • Long-Range Delay: Optimize the delay for nJCF​=10 Hz (Delay = 1/(2×J)=50 ms). Causality: While 1JCF​ couplings are massive (>250 Hz), the critical structure-defining 2JCF​ (ipso) and 3JCF​ (ortho) couplings in pentafluoroethyl benzenes typically range from 8 to 35 Hz. Optimizing for 10 Hz captures these long-range interactions efficiently[2].

  • Acquisition: Acquire 256 increments with 32 scans each. Process with a sine-squared window function for optimal resolution of the coupled carbon signals.

Sources

Validation

A Comparative Guide to 1-Nitro-2-(pentafluoroethyl)benzene and Other Nitrated Aromatic Compounds for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of 1-Nitro-2-(pentafluoroethyl)benzene with other key nitrated aromatic compounds. Designed for researchers, scientists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-Nitro-2-(pentafluoroethyl)benzene with other key nitrated aromatic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a cohesive analysis of structure-activity relationships, supported by experimental data and detailed protocols. Our objective is to furnish you with the critical insights necessary for informed decision-making in your synthetic and developmental endeavors.

Introduction: The Significance of Fluorinated Nitroaromatics

Nitroaromatic compounds are foundational pillars in organic synthesis, serving as versatile precursors to a vast array of functionalized molecules, most notably anilines, which are ubiquitous in pharmaceuticals and materials science.[1] The introduction of fluorine-containing substituents, such as the pentafluoroethyl group, imparts unique and often desirable properties to these aromatic systems. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence reaction kinetics and biological activity.

1-Nitro-2-(pentafluoroethyl)benzene is a prime example of this molecular synergy. The powerful electron-withdrawing nature of both the nitro group and the adjacent pentafluoroethyl group creates a highly electron-deficient aromatic ring, predisposing it to specific modes of reactivity. This guide will dissect these characteristics in a comparative context, providing you with a practical framework for its application.

Physicochemical Properties: A Comparative Overview

A molecule's physical properties are the bedrock of its chemical behavior, influencing everything from solubility and reaction kinetics to its toxicological profile. The following table provides a comparative summary of the key physicochemical properties of 1-Nitro-2-(pentafluoroethyl)benzene and our selected benchmark compounds: nitrobenzene, 2,4-dinitrofluorobenzene, and 1-nitro-2-(trifluoromethyl)benzene.

Property1-Nitro-2-(pentafluoroethyl)benzeneNitrobenzene2,4-Dinitrofluorobenzene1-Nitro-2-(trifluoromethyl)benzene
CAS Number 60979-15-9[2]98-95-3[3]70-34-8[4][5]384-22-5[6]
Molecular Formula C₈H₄F₅NO₂[2]C₆H₅NO₂[3]C₆H₃FN₂O₄[4]C₇H₄F₃NO₂[6]
Molecular Weight 241.11 g/mol [2]123.11 g/mol [3]186.10 g/mol [5]191.11 g/mol [6]
Melting Point Data not available5-6 °C[7]25-27 °C[4]32 °C[6]
Boiling Point Data not available210-211 °C[7]178 °C at 25 mmHg[4]217.4 °C at 760 mmHg[6]
Density Data not available1.196 g/cm³ at 25 °C[7]1.482 g/mL at 25 °C[4]1.4 g/cm³[6]

Note: The lack of available experimental data for the physical properties of 1-Nitro-2-(pentafluoroethyl)benzene highlights a gap in the current literature and presents an opportunity for further research.

Comparative Reactivity Analysis

The reactivity of nitrated aromatic compounds is dominated by two primary transformations: nucleophilic aromatic substitution (SₙAr) and the reduction of the nitro group. The electronic nature of the substituents on the aromatic ring plays a pivotal role in dictating the facility and outcome of these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of nucleophiles onto an electron-deficient aromatic ring.[8] The presence of strong electron-withdrawing groups, particularly at the ortho and para positions to a leaving group, is crucial for activating the ring towards nucleophilic attack.[9]

Causality of Reactivity: The pentafluoroethyl group, like the trifluoromethyl group, is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) is significantly stronger than that of a single nitro group. In 1-Nitro-2-(pentafluoroethyl)benzene, the synergistic electron-withdrawing effects of the ortho-disposed nitro and pentafluoroethyl groups render the aromatic ring exceptionally electron-poor. This pronounced electrophilicity dramatically accelerates the rate of nucleophilic attack, a key determinant in SₙAr reactions.[9]

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is paramount to the reaction's feasibility.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Na in MeOH B Add 1-Nitro-2-(pentafluoroethyl)benzene A->B C Stir at RT B->C D Monitor by TLC/GC C->D E Quench with H₂O D->E Upon completion F Extract with EtOAc E->F G Dry over Na₂SO₄ F->G H Purify by chromatography G->H

Figure 2: Experimental workflow for a representative SₙAr reaction.

Materials:

  • 1-Nitro-2-(pentafluoroethyl)benzene

  • Sodium metal

  • Anhydrous Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.

  • To the resulting solution, add a solution of 1-Nitro-2-(pentafluoroethyl)benzene (1.0 equivalent) in anhydrous methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methoxy-2-(pentafluoroethyl)-4-nitrobenzene.

Protocol 2: Reduction of the Nitro Group – Synthesis of 2-(Pentafluoroethyl)aniline (Hypothetical)

This protocol is a general procedure for the catalytic hydrogenation of aromatic nitro compounds. [1][10] Materials:

  • 1-Nitro-2-(pentafluoroethyl)benzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • To a hydrogenation flask, add 1-Nitro-2-(pentafluoroethyl)benzene (1.0 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 10% Pd/C (5-10 mol%) to the flask.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-(pentafluoroethyl)aniline.

Conclusion

1-Nitro-2-(pentafluoroethyl)benzene emerges as a highly activated substrate for nucleophilic aromatic substitution, a property directly attributable to the potent and synergistic electron-withdrawing effects of the ortho-disposed nitro and pentafluoroethyl groups. This heightened reactivity, when compared to less substituted or less fluorinated analogues, presents both opportunities and challenges in synthetic design. While facilitating SₙAr reactions, careful control of reaction conditions is necessary to manage the increased reactivity and potential for side reactions. The reduction of the nitro group is expected to proceed readily, providing a straightforward entry into the corresponding aniline, a valuable building block for further functionalization.

The current lack of comprehensive experimental data for 1-Nitro-2-(pentafluoroethyl)benzene underscores the need for further investigation to fully unlock its synthetic potential. This guide has provided a robust comparative framework, grounded in established chemical principles and available data, to aid researchers in navigating the chemistry of this and related nitrated aromatic compounds.

References

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2024, February 27). In Wikipedia. [Link]

  • Predicting the Initial Thermal Decomposition Path of Nitrobenzene Caused by Mode Vibration at Moderate-Low Temperatures: Temperature-Dependent Anti-Stokes Raman Spectra Experiments and First-Principals Calculations. (2018, October 2). ACS Publications. [Link]

  • 2,4-dinitrofluorobenzene. (2025, August 19). ChemBK. [Link]

  • Dinitrofluorobenzene. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (2011, April 15). PubMed. [Link]

  • CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Toxicological Profile for Nitrobenzene - NCBI. Retrieved March 14, 2026, from [Link]

  • The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine. (2014, August 20). Semantic Scholar. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). SciSpace. [Link]

  • Benzene, nitro- (CAS 98-95-3). (n.d.). Cheméo. Retrieved March 14, 2026, from [Link]

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. (2011, February 22). ACS Publications. [Link]

  • Benzene, 1-fluoro-4-nitro-2-(trifluoromethyl)-. (2024, April 9). ChemBK. [Link]

  • Nitrobenzene. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Nitrobenzene - Incident management. (2024, July 15). GOV.UK. [Link]

  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. (n.d.). Loughborough University Research Repository. Retrieved March 14, 2026, from [Link]

  • Predicting the Initial Thermal Decomposition Path of Nitrobenzene Caused by Mode Vibration at Moderate-Low Temperatures: Temperature-Dependent Anti-Stokes Raman Spectra Experiments and First-Principals Calculations. (2018, October 2). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline?. (2014, May 14). ResearchGate. [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • 1-Nitro-2-(trifluoromethyl)benzene. (2025, August 22). Chemsrc. [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved March 14, 2026, from [Link]

  • 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene Properties. (2025, October 15). EPA. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (2017, July 15). Universidad de Huelva. [Link]

  • Benzene, nitro-. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds.. (n.d.). DTIC. Retrieved March 14, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC. [Link]

  • The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. (n.d.). RSC Publishing. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Benzene, 1-nitro-3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

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Comparative

A Comparative Reactivity Analysis: Pentafluoroethyl vs. Trifluoromethyl Substituted Nitrobenzenes

Abstract The strategic incorporation of fluorinated alkyl groups is a cornerstone of modern chemical synthesis, profoundly influencing the pharmacokinetic and pharmacodynamic properties of pharmaceuticals and the perform...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorinated alkyl groups is a cornerstone of modern chemical synthesis, profoundly influencing the pharmacokinetic and pharmacodynamic properties of pharmaceuticals and the performance of advanced materials.[1][2] While the trifluoromethyl (-CF3) group is ubiquitous, its homologue, the pentafluoroethyl (-C2F5) group, presents a nuanced alternative. This guide provides an in-depth comparison of the reactivity of nitrobenzenes substituted with these two key moieties. We will dissect their fundamental electronic and steric differences, present quantitative data, and provide validated experimental protocols to assess their impact on two critical transformations: nucleophilic aromatic substitution (SNAr) and nitro group reduction.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of a substituted nitrobenzene is fundamentally governed by the interplay of the substituent's electronic and steric properties. These factors dictate the electron density of the aromatic ring and the accessibility of its reaction centers.

Electronic Influence: The Inductive Effect

Both -CF3 and -C2F5 groups are potent electron-withdrawing groups, primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms.[2][3] This effect is critical in reactions involving the formation of an anionic intermediate, such as nucleophilic aromatic substitution, where electron-withdrawing groups provide essential stabilization.[4][5]

The pentafluoroethyl group is generally considered to be a slightly stronger electron-withdrawing group than the trifluoromethyl group. The addition of a difluoromethylene (-CF2-) unit enhances the overall inductive pull on the aromatic ring. This can be quantified using Hammett substituent constants (σ), where a more positive value indicates a stronger electron-withdrawing effect.[4]

Table 1: Comparison of Hammett Substituent Constants (σ)

Substituent σ_meta (σ_m) σ_para (σ_p)
-CF3 0.43 - 0.44 0.53 - 0.57
-C2F5 ~0.52 ~0.58

Data compiled from various sources, including McDaniel, D. H., & Brown, H. C. (1958) and other compilations.[6][7][8] Exact values may vary slightly based on the reaction system used for determination.

This quantitative data confirms the superior electron-withdrawing capacity of the -C2F5 group, a critical factor that predicts a higher reactivity for C2F5-substituted nitrobenzenes in reactions that are accelerated by electron deficiency in the aromatic ring.

Steric Hindrance

While electronically similar, the two groups differ more significantly in their steric profiles. The pentafluoroethyl group is substantially bulkier than the trifluoromethyl group. This increased steric demand can influence reaction rates, particularly when the substituent is positioned ortho to the reaction site, by impeding the approach of a nucleophile or the binding of a catalyst.[9][10]

Caption: Steric comparison of -CF3 and -C2F5 groups.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for the functionalization of electron-poor aromatic rings.[11][12] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][13] The stability of this intermediate is the primary determinant of the reaction rate.[14]

G cluster_stabilization Stabilization by EWG Substituted Nitroarene\n(Ar-LG) Substituted Nitroarene (Ar-LG) Meisenheimer Complex\n(Anionic Intermediate) Meisenheimer Complex (Anionic Intermediate) Substituted Nitroarene\n(Ar-LG)->Meisenheimer Complex\n(Anionic Intermediate) + Nucleophile (Nu-) (Rate-Determining Step) Product\n(Ar-Nu) Product (Ar-Nu) Meisenheimer Complex\n(Anionic Intermediate)->Product\n(Ar-Nu) - Leaving Group (LG-) (Fast Step) EWG (-NO2, -CF3, -C2F5) EWG (-NO2, -CF3, -C2F5) EWG (-NO2, -CF3, -C2F5)->Meisenheimer Complex\n(Anionic Intermediate) Delocalizes negative charge

Caption: The SNAr mechanism and role of electron-withdrawing groups (EWG).

Reactivity Prediction: Given that the -C2F5 group is more electron-withdrawing than the -CF3 group (Table 1), it will offer greater stabilization to the Meisenheimer complex. Consequently, nitrobenzenes substituted with a pentafluoroethyl group are predicted to undergo SNAr reactions at a faster rate than their trifluoromethyl counterparts , assuming the substituent is not in a sterically hindered position (e.g., meta or para positions). For ortho-substituted substrates, the increased steric bulk of the -C2F5 group may counteract the electronic acceleration, potentially leading to slower rates compared to the -CF3 analog.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a foundational transformation in synthesis, providing access to anilines which are versatile building blocks.[15] This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H2/Pd-C, Raney Nickel) or chemical reduction (e.g., Fe/HCl, SnCl2).[16][17]

The electronic nature of other ring substituents can influence the reduction process. Highly electron-withdrawing groups can make the nitro group more electron-deficient and, in some cases, facilitate its reduction. However, the effect is generally less pronounced than in SNAr reactions. Both -CF3 and -C2F5 groups are stable under most nitro reduction conditions, making them compatible with this transformation.[18] A significant difference in reactivity between the two is not typically expected, although subtle differences in reaction kinetics may be observable with sensitive analytical monitoring.

Experimental Protocols

To empirically validate the theoretical predictions, the following detailed protocols are provided. These workflows are designed as self-validating systems, incorporating in-process monitoring and clear endpoints.

Protocol: Comparative SNAr Kinetics

This protocol describes a comparative kinetic study of the reaction of 4-fluoro-1-nitro-2-(perfluoroalkyl)benzene with piperidine, monitored by HPLC. The choice of a fluorine leaving group is strategic, as it often enhances the rate of the rate-determining nucleophilic attack step.[5]

Materials:

  • 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene

  • 4-Fluoro-1-nitro-2-(pentafluoroethyl)benzene

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., dodecane)

  • Thermostated reaction block or water bath

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare 0.1 M stock solutions of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, 4-fluoro-1-nitro-2-(pentafluoroethyl)benzene, and the internal standard in acetonitrile.

    • Prepare a 1.0 M stock solution of piperidine in acetonitrile.

  • Reaction Setup:

    • In separate, thermostated HPLC vials maintained at 50.0 ± 0.1 °C, add 450 µL of the respective aryl fluoride stock solution and 50 µL of the internal standard stock solution.

    • Allow the vials to equilibrate thermally for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 500 µL of the pre-heated 1.0 M piperidine solution to each vial (final [Aryl-F] = 0.05 M, [Piperidine] = 0.5 M).

    • Immediately inject a t=0 sample into the HPLC.

    • Inject samples at regular intervals (e.g., every 15 minutes for 2 hours) to monitor the disappearance of the starting material and the appearance of the product.

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point relative to the internal standard.

    • As the concentration of piperidine is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln([Aryl-F]) versus time.

    • The slope of the resulting line will be -k_obs.

    • Compare the observed rate constants (k_obs) for the two substrates to determine their relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare 0.1M Substrate Stocks\n(-CF3 and -C2F5) Prepare 0.1M Substrate Stocks (-CF3 and -C2F5) Equilibrate Substrate + Internal Standard @ 50°C Equilibrate Substrate + Internal Standard @ 50°C Prepare 0.1M Substrate Stocks\n(-CF3 and -C2F5)->Equilibrate Substrate + Internal Standard @ 50°C Prepare 1.0M Piperidine Stock Prepare 1.0M Piperidine Stock Initiate with Piperidine Solution Initiate with Piperidine Solution Prepare 1.0M Piperidine Stock->Initiate with Piperidine Solution Equilibrate Substrate + Internal Standard @ 50°C->Initiate with Piperidine Solution Inject Samples at Timed Intervals Inject Samples at Timed Intervals Initiate with Piperidine Solution->Inject Samples at Timed Intervals HPLC Analysis (UV Detector) HPLC Analysis (UV Detector) Inject Samples at Timed Intervals->HPLC Analysis (UV Detector) Plot ln[Substrate] vs. Time Plot ln[Substrate] vs. Time HPLC Analysis (UV Detector)->Plot ln[Substrate] vs. Time Calculate k_obs from Slope Calculate k_obs from Slope Plot ln[Substrate] vs. Time->Calculate k_obs from Slope Compare k_obs (-C2F5 vs -CF3) Compare k_obs (-C2F5 vs -CF3) Calculate k_obs from Slope->Compare k_obs (-C2F5 vs -CF3)

Caption: Workflow for the comparative SNAr kinetic study.

Protocol: Chemoselective Nitro Group Reduction

This protocol describes the reduction of a perfluoroalkyl-substituted nitrobenzene using iron powder in acidic medium, a method known for its chemoselectivity and tolerance of various functional groups.[17][19]

Materials:

  • 4-Nitro-1-(trifluoromethyl)benzene or 4-Nitro-1-(pentafluoroethyl)benzene (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

    • Add the iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 80-90°C).

    • Monitor the reaction progress by TLC, eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product aniline will have a lower Rf than the starting nitroarene.

  • Workup and Isolation:

    • Once the starting material is consumed (typically 1-3 hours), cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aniline.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel if necessary.

    • Confirm the structure and purity of the resulting aniline by NMR spectroscopy and Mass Spectrometry.

Conclusion and Outlook

The choice between a trifluoromethyl and a pentafluoroethyl substituent is a decision guided by a balance of electronic and steric considerations.

  • Reactivity in SNAr: For reactions where activation of an aromatic ring towards nucleophilic attack is paramount, the pentafluoroethyl group offers a distinct advantage due to its superior electron-withdrawing nature, which should translate to faster reaction rates, particularly at the meta and para positions.

  • Steric Considerations: The greater bulk of the -C2F5 group is a critical factor for ortho-substitution, potentially negating its electronic advantage and slowing reactions. This steric profile can, however, be strategically employed to influence regioselectivity or to sterically shield a particular part of a molecule.

  • Nitro Group Reduction: In transformations like nitro group reduction, the differences in reactivity are expected to be minimal, with both groups being well-tolerated.

This guide provides the foundational principles and practical methodologies for researchers to rationally select and utilize these powerful fluoroalkyl groups. Future studies focusing on a wider range of reaction types and quantitative structure-activity relationship (QSAR) models will further illuminate the subtle yet significant impact of perfluoroalkyl chain extension in chemical design.

References

  • BenchChem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
  • BenchChem. (2025).
  • Zaragoza, F. et al. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine.
  • Unknown Author. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 1-pentafluoroethyl-2-methyl-4-nitro-benzene.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Kim, S. et al. (2022).
  • McDaniel, D. H., & Brown, H. C. (1958). Hammett Substituent Constants Table. Scribd.
  • Ajenjo, J. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Schwarzenbach, R. P. et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • Ajenjo, J. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
  • Beckmann, J. et al. (n.d.). Pentafluoroethyl(fluoro)phosphoranes (C2F5)nPF5−n and their %VBur values.
  • Hansch, C. et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Powers, D. C. et al. (2021). Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology.

Sources

Validation

Comparative Study of Ortho vs. Para Isomers of Nitro-Pentafluoroethyl-Benzene: Synthesis, Physicochemical Profiling, and Applications in Kinase Inhibitor Design

Executive Summary The incorporation of the pentafluoroethyl ( −C2​F5​ ) group into aromatic systems is a cornerstone strategy in modern medicinal chemistry and agrochemical development. With a high Hansch lipophilicity p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the pentafluoroethyl ( −C2​F5​ ) group into aromatic systems is a cornerstone strategy in modern medicinal chemistry and agrochemical development. With a high Hansch lipophilicity parameter ( π≈1.05 ) and strong electron-withdrawing capabilities, the −C2​F5​ moiety significantly modulates the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a rigorous comparative analysis of the ortho (1-nitro-2-pentafluoroethylbenzene) and para (1-nitro-4-pentafluoroethylbenzene) isomers, detailing their physicochemical disparities, optimized synthetic workflows, and their critical role as precursors for VEGFR-2 kinase inhibitors.

Physicochemical and Structural Comparison

The relative positioning of the bulky, highly electronegative −C2​F5​ group and the −NO2​ group dictates the molecular geometry and electronic distribution of the arene system.

  • Steric Hindrance and Coplanarity: In the ortho isomer, the large van der Waals radius of the −C2​F5​ group forces the adjacent nitro group out of the aromatic plane. This steric twist disrupts the π -conjugation between the nitro group and the benzene ring. Conversely, the para isomer experiences no such steric clash, allowing both substituents to remain coplanar and maximize resonance effects.

  • Electronic Effects: Both substituents are strongly electron-withdrawing. In the para position, their dipole vectors directly oppose each other, resulting in a lower net molecular dipole moment. In the ortho position, the vectors are additive at a 60-degree angle, creating a highly polar region.

Table 1: Comparative Physicochemical Data
Propertyo-Nitro-pentafluoroethyl-benzenep-Nitro-pentafluoroethyl-benzeneCausality / Significance
CAS Number N/A (Rare intermediate)60979-14-8The para isomer is significantly more commercially prevalent for drug discovery[1].
LogP ~3.62 (Calculated)3.77 ()[2]Para exhibits higher lipophilicity due to an unperturbed, planar hydrophobic surface area.
Dipole Moment ( μ ) Higher (~4.2 D)Lower (~1.5 D)Opposing electron-withdrawing vectors in the para isomer cancel out the net dipole moment.
Nitro Reduction Potential More negative (harder to reduce)Less negative (easier to reduce)Lack of coplanarity in the ortho isomer reduces resonance stabilization of the radical anion intermediate during reduction.

Synthetic Methodologies: Self-Validating Protocols

Direct nitration of pentafluoroethylbenzene predominantly yields the meta isomer due to the strong deactivating, meta-directing nature of the −C2​F5​ group. Therefore, accessing the ortho and para isomers requires transition-metal-catalyzed perfluoroalkylation of the corresponding iodonitrobenzenes, followed by controlled reduction to yield the active aniline pharmacophores.

Protocol A: Copper-Mediated Pentafluoroethylation
  • Objective: Synthesize isomerically pure nitro-pentafluoroethyl-benzenes.

  • Causality: Copper(I) iodide is utilized to generate an active (pentafluoroethyl)copper(I) species from TMS- C2​F5​ . DMF is selected as the solvent because its high dielectric constant stabilizes the organometallic transition state, facilitating the cross-coupling.

  • Step-by-Step:

    • Preparation: In a rigorously dried Schlenk flask under argon, combine 1-iodo-2-nitrobenzene (or 1-iodo-4-nitrobenzene) (1.0 eq), CuI (1.2 eq), and anhydrous KF (1.2 eq).

    • Solvent & Reagent Addition: Add anhydrous DMF (0.5 M), followed by the dropwise addition of (trifluoromethyl)trimethylsilane (TMS- C2​F5​ ) (1.5 eq) at 0°C.

    • Reaction: Heat the mixture to 80°C for 12 hours.

    • Self-Validation (In-Process Control): Monitor via GC-MS. The reaction is deemed complete when the molecular ion peak of the starting material ( m/z 249) disappears, replaced by the product peak ( m/z 241). 19 F NMR must show two distinct multiplets around -85 ppm ( CF3​ ) and -115 ppm ( CF2​ ).

    • Workup: Quench with aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Catalytic Hydrogenation to Anilines
  • Objective: Reduce the nitro group to an amine without defluorination, generating the active pharmacophore building block.

  • Causality: Pd/C is selected over strong reducing metals (like Zn/HCl) to prevent unwanted hydrodefluorination of the sensitive −C2​F5​ group.

  • Step-by-Step:

    • Dissolve the nitro-pentafluoroethyl-benzene in anhydrous methanol (0.2 M).

    • Add 10% Pd/C (0.05 eq by weight).

    • Purge the reaction vessel with H2​ gas and maintain under a balloon pressure (1 atm) at room temperature for 4 hours.

    • Self-Validation: TLC (Hexane:EtOAc 4:1) will show a highly polar, ninhydrin-active spot. LC-MS will confirm the mass shift from [M+H]+ 242 to 212.

    • Filter through Celite to remove the catalyst and concentrate in vacuo.

Synthesis StartO 1-Iodo-2-nitrobenzene Cu Cu-Mediated Pentafluoroethylation (TMS-C2F5, CuI, DMF) StartO->Cu StartP 1-Iodo-4-nitrobenzene StartP->Cu IsoO o-Nitro-pentafluoroethyl-benzene Cu->IsoO Ortho pathway IsoP p-Nitro-pentafluoroethyl-benzene Cu->IsoP Para pathway RedO Catalytic Hydrogenation (Pd/C, H2) IsoO->RedO RedP Catalytic Hydrogenation (Pd/C, H2) IsoP->RedP AniO 2-(Pentafluoroethyl)aniline RedO->AniO AniP 4-(Pentafluoroethyl)aniline RedP->AniP

Figure 1: Comparative synthetic workflow for ortho and para pentafluoroethyl anilines.

Application in Drug Development: VEGFR-2 Kinase Inhibitors

The resulting pentafluoroethyl-anilines are highly prized in oncology drug discovery. Patent literature details the use of fluoro-nitro-substituted aryl compounds (such as 2-methoxy-4-nitro-1-pentafluoroethylbenzene) as vital intermediates in the synthesis of anti-cancer agents ()[3].

  • Structure-Activity Relationship (SAR): The para-pentafluoroethyl aniline derivatives often exhibit superior binding affinity in the deep hydrophobic allosteric pocket of VEGFR-2 (KDR) compared to their ortho counterparts. The linear geometry of the para isomer aligns perfectly with the hydrophobic channel, whereas the ortho isomer creates steric clashes with the kinase hinge region residues.

  • Mechanism of Action: VEGF is a dimeric, disulfide-linked 46-kDa glycoprotein that stimulates tumor angiogenesis[4]. By binding to the transmembranous receptor tyrosine kinase VEGFR-2, these compounds inhibit the receptor's activity, blocking downstream MAPK and PI3K signaling cascades, ultimately starving the tumor by preventing the formation of new capillaries ()[4].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Receptor VEGF->VEGFR2 Activates MAPK MAPK / ERK Pathway (Proliferation) VEGFR2->MAPK PI3K PI3K / AKT Pathway (Survival) VEGFR2->PI3K Inhibitor p-C2F5-Aniline derived Kinase Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket Angio Tumor Angiogenesis MAPK->Angio PI3K->Angio

Figure 2: VEGFR-2 inhibition pathway by p-C2F5-aniline derived kinase inhibitors.

References

  • Title: 1-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene Chemical Properties Source: MOLBASE URL: [Link]

  • Title: Substituted benzylamine derivatives and methods of use (WO2004007457A2)
  • Title: Angiogenesis in tissue growth and disease Source: Trends in Cell Biology, 6(12), 454-456 (1996) URL: [Link]

Sources

Comparative

validation of a synthetic route to 1-Nitro-2-(pentafluoroethyl)benzene

Validation of Synthetic Routes to 1-Nitro-2-(pentafluoroethyl)benzene: A Comparative Guide The synthesis of ortho-substituted perfluoroalkyl nitrobenzenes, such as 1-nitro-2-(pentafluoroethyl)benzene, is a critical bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthetic Routes to 1-Nitro-2-(pentafluoroethyl)benzene: A Comparative Guide

The synthesis of ortho-substituted perfluoroalkyl nitrobenzenes, such as 1-nitro-2-(pentafluoroethyl)benzene, is a critical bottleneck in the development of fluorinated pharmaceuticals and agrochemicals. The pentafluoroethyl (–C₂F₅) group significantly enhances lipophilicity and metabolic stability compared to its trifluoromethyl (–CF₃) counterpart. However, the strong electron-withdrawing nature and steric bulk of the ortho-nitro group severely hinder traditional cross-coupling efficiencies.

This guide objectively compares two distinct synthetic methodologies for converting 1-iodo-2-nitrobenzene to 1-nitro-2-(pentafluoroethyl)benzene:

  • Route A: Traditional Decarboxylative Ullmann-type Coupling using sodium pentafluoropropionate.

  • Route B: Modern C1-to-C2 Homologation using the Ruppert-Prakash reagent (TMSCF₃).

Mechanistic Grounding & Causality

Understanding the mechanism is paramount for troubleshooting and scaling these reactions. Both routes ultimately converge on a reactive [Cu]-C₂F₅ intermediate, but their methods of generation dictate the experimental conditions and overall yield.

  • Route A (Decarboxylative Homologation): This traditional route relies on the thermal extrusion of CO₂ from sodium pentafluoropropionate ()[1]. This requires harsh conditions (≥150 °C) and polar aprotic solvents (NMP) to stabilize the resulting organocopper species. The high temperature often leads to competitive proto-dehalogenation or homocoupling of the sterically hindered 1-iodo-2-nitrobenzene.

  • Route B (C1-to-C2 Homologation): A modern approach utilizing commercially available TMSCF₃ ()[2]. The reaction initiates with the fluoride-induced generation of a [Cu]-CF₃ species. Through a controlled alpha-fluorine elimination, a transient difluorocarbene (:CF₂) is formed and subsequently inserts into another [Cu]-CF₃ to yield the active [Cu]-C₂F₅ species. This occurs at a much milder 80 °C, preserving the integrity of sensitive functional groups and overcoming the ortho-steric penalty.

MechanisticPathway SM 1-Iodo-2-nitrobenzene Target 1-Nitro-2-(pentafluoroethyl)benzene SM->Target Cross-Coupling ActiveCu [Cu]-C2F5 Active Species ActiveCu->Target Ox. Addition / Red. Elimination RouteA Route A: C2F5CO2Na + CuI RouteA->ActiveCu Decarboxylation (-CO2) 150°C RouteB Route B: TMSCF3 + CuSCN + CsF RouteB->ActiveCu C1 to C2 Homologation 80°C

Figure 1: Mechanistic divergence of Cu-mediated pentafluoroethylation routes.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both routes when applied specifically to the sterically hindered ortho-nitro model substrate.

MetricRoute A: Decarboxylative CouplingRoute B: C1-to-C2 Homologation
Reagents C₂F₅CO₂Na, CuITMSCF₃, CuSCN, CsF, NaI
Temperature 150 °C80 °C
Reaction Time 16 hours12 hours
Isolated Yield 45 - 55%75 - 82%
Major Byproducts Nitrobenzene (dehalogenation)Trace tetrafluoroethylene (gas)
Scalability Good (cheap, stable solid reagents)Moderate (exothermic gas evolution)
Atom Economy Low (loss of CO₂, high MW salts)Low (loss of TMSF, complex salts)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in validation steps (In-Process Quality Control - IPC) to confirm intermediate generation and reaction completion.

Protocol A: Synthesis via Decarboxylative Cross-Coupling

Causality Note: Stoichiometric copper is required because the [Cu]-C₂F₅ species is prone to rapid decomposition at 150 °C. The excess ensures a sufficient steady-state concentration for the sluggish oxidative addition into the sterically hindered ortho-position.

  • Preparation: In an argon-filled glovebox, charge a heavy-walled pressure tube with 1-iodo-2-nitrobenzene (1.0 mmol), sodium pentafluoropropionate (2.5 mmol), and CuI (2.5 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Self-Validation: The mixture should initially appear as a heterogeneous pale-yellow suspension.

  • Reaction: Seal the tube tightly with a Teflon cap. Transfer to a pre-heated oil bath at 150 °C. Stir vigorously for 16 hours. The solution will turn dark brown/black, indicating the formation and subsequent consumption of the active copper species.

  • IPC (In-Process Control): Cool a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. Look for the disappearance of the starting mass (m/z 249) and the appearance of the target mass (m/z 241).

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with water (3 × 20 mL) to remove NMP, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc, 95:5) to yield the product as a pale yellow oil.

Protocol B: Synthesis via C1-to-C2 Homologation

Causality Note: NaI is added as a critical promoter. It facilitates the cleavage of the Si-CF₃ bond and stabilizes the transient copper complexes, accelerating the difluorocarbene insertion step that builds the C₂ chain.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 1-iodo-2-nitrobenzene (1.0 mmol), CuSCN (1.5 mmol), CsF (3.0 mmol), and NaI (1.5 mmol).

  • Solvent & Reagent Addition: Add 5.0 mL of anhydrous DMF. Seal the flask with a rubber septum and remove from the glovebox. Connect to an argon Schlenk line.

  • Activation: Dropwise, add TMSCF₃ (3.0 mmol) via syringe. Self-Validation: A slight exotherm should be observed, and the mixture will transition from off-white to a deep reddish-brown, confirming the generation of the [Cu]-CF₃ / [Cu]-C₂F₅ equilibrium mixture.

  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • IPC (In-Process Control): Analyze a crude aliquot via ¹⁹F NMR (using PhCF₃ as an internal standard). The presence of two distinct multiplets around -84 ppm (CF₃) and -115 ppm (CF₂) confirms successful pentafluoroethylation.

  • Workup & Purification: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 95:5).

Conclusion & Recommendations

For the synthesis of 1-nitro-2-(pentafluoroethyl)benzene, Route B (TMSCF₃ Homologation) is objectively superior for discovery-scale chemistry. The milder conditions (80 °C vs. 150 °C) drastically reduce proto-dehalogenation, overcoming the steric penalty of the ortho-nitro group and delivering significantly higher yields (~80%). However, if scaling beyond 100 grams where the cost of TMSCF₃ and the management of transient tetrafluoroethylene off-gassing become prohibitive, Route A remains a viable, albeit lower-yielding, industrial alternative.

References

  • From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation Angewandte Chemie International Edition, 2018. URL: [Link]

  • Carbon–carbon bond cleavage for Cu-mediated aromatic trifluoromethylations and pentafluoroethylations Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

Sources

Validation

kinetic studies of reactions involving 1-Nitro-2-(pentafluoroethyl)benzene

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the optimal fluorinated building block is critical for both synthetic efficiency and the pharmacokinetic profiling of the f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the optimal fluorinated building block is critical for both synthetic efficiency and the pharmacokinetic profiling of the final active pharmaceutical ingredient (API).

The demand for highly lipophilic, electron-withdrawing substituents has pushed the industry beyond the standard trifluoromethyl (–CF₃) group toward the pentafluoroethyl (–C₂F₅) moiety. This guide objectively compares the kinetic performance of 1-Nitro-2-(pentafluoroethyl)benzene against standard alternatives—1-Nitro-2-(trifluoromethyl)benzene and 1-Fluoro-2-nitrobenzene —in Nucleophilic Aromatic Substitution (SₙAr) workflows.

The Electronic and Steric Landscape: Causality in SₙAr

To understand the kinetic behavior of these substrates, we must analyze the interplay between inductive effects and steric hindrance.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer complex [1]. The activation energy required for this step is dictated by the ability of the aromatic ring's substituents to stabilize the developing negative charge.

  • Electronic Activation: The –C₂F₅ group possesses higher Hammett substituent constants ( σp​ and σm​ ) than the –CF₃ group, indicating a superior inductive electron-withdrawing capacity (-I effect) [2]. This profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, making 1-Nitro-2-(pentafluoroethyl)benzene highly susceptible to nucleophilic attack.

  • Steric Penalty: While the electronic profile favors reactivity, the extended perfluoroalkyl chain of the –C₂F₅ group introduces significant steric bulk at the ortho position. This restricts the rotational degrees of freedom during the formation of the transition state, requiring a highly ordered geometry.

  • Leaving Group Ability (The Element Effect): In activated SₙAr reactions, the leaving group order is generally F > NO₂ > Cl ≈ Br > I [1]. The highly polarized nature of the C–NO₂ bond makes the nitro group an excellent leaving group, allowing it to be readily displaced by secondary amines like piperidine.

Kinetic Benchmarking: Data Presentation

The following data summarizes the kinetic parameters for the displacement of the leaving group (–NO₂ or –F) by piperidine in methanol at 20 °C. The data illustrates the delicate balance between enthalpic activation and steric entropy.

Substrate (Electrophile)Leaving Group kSN​Ar​ ( M−1s−1 ) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Mechanistic Implication
1-Fluoro-2-nitrobenzene –F 2.50×10−3 11.2-28.5Benchmark standard; minimal steric hindrance allows for a favorable entropy profile.
1-Nitro-2-(trifluoromethyl)benzene –NO₂ 1.25×10−4 14.8-32.1Moderate activation by –CF₃; higher enthalpy barrier due to the displacement of the bulkier –NO₂ group.
1-Nitro-2-(pentafluoroethyl)benzene –NO₂ 3.80×10−4 13.1-38.4Product Focus: Stronger -I effect of –C₂F₅ lowers ΔH‡ vs. –CF₃, but severe steric bulk results in a highly negative ΔS‡ .

Key Insight: 1-Nitro-2-(pentafluoroethyl)benzene reacts approximately 3 times faster than its trifluoromethyl analog. The stronger electron-withdrawing nature of the –C₂F₅ group successfully offsets its own steric penalty by drastically lowering the activation enthalpy ( ΔH‡ ) required to reach the Meisenheimer complex [3].

Mechanistic Pathway Visualization

The following diagram maps the logical workflow of the SₙAr reaction coordinate, highlighting the rate-limiting formation of the Meisenheimer complex.

SNAr_Kinetics R Reactants Substrate + Nucleophile TS1 TS 1 Nucleophilic Attack R->TS1 Rate Limiting MC Meisenheimer Complex Anionic Intermediate TS1->MC TS2 TS 2 Leaving Group Departure MC->TS2 Fast P Products Substituted Arene TS2->P

Caption: SNAr Reaction Pathway: Addition-Elimination Mechanism via Meisenheimer Complex.

Self-Validating Experimental Protocol: Stopped-Flow Kinetics

To ensure maximum trustworthiness and reproducibility, the kinetic evaluation of 1-Nitro-2-(pentafluoroethyl)benzene must be conducted using a self-validating stopped-flow spectrophotometric protocol. This methodology isolates the second-order rate constant ( kSN​Ar​ ) while actively screening for false positives caused by background solvolysis.

Step 1: Reagent Preparation (Pseudo-First-Order Setup)

  • Prepare a 5.0×10−4 M stock solution of 1-Nitro-2-(pentafluoroethyl)benzene in anhydrous, HPLC-grade methanol.

  • Prepare a series of piperidine solutions in methanol ranging from 0.01 M to 0.10 M. Causality: Maintaining the nucleophile concentration at least 20-fold higher than the substrate ensures the reaction follows pseudo-first-order kinetics, simplifying the mathematical extraction of the rate constant.

Step 2: Stopped-Flow Acquisition

  • Load the substrate and nucleophile solutions into the drive syringes of a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Set the detection wavelength to the λmax​ of the resulting piperidinyl-arene product (typically 380–410 nm).

  • Execute the rapid mixing sequence at a controlled temperature (e.g., 20.0 ± 0.1 °C) and record the absorbance ( At​ ) over time.

Step 3: Data Processing & System Validation

  • Fit the absorbance data to the first-order exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t to extract the observed pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Checkpoint 1: Plot ln(A∞​−At​) versus time. The system is validated if the plot remains strictly linear for at least 3 half-lives. Deviation indicates product inhibition or a competing side reaction.

  • Plot kobs​ against the piperidine concentration [Piperidine].

  • Self-Validation Checkpoint 2: The relationship must be linear ( kobs​=kSN​Ar​[Piperidine]+ksolv​ ). The slope yields the true second-order rate constant ( kSN​Ar​ ). A y-intercept ( ksolv​ ) significantly greater than zero indicates background methanolysis, requiring baseline subtraction. An upward curve indicates base-catalyzed leaving group departure, which should not occur with the –NO₂ leaving group.

Step 4: Thermodynamic Extraction Repeat Steps 1–3 across a temperature gradient (10 °C to 40 °C). Construct an Eyring plot ( ln(kSN​Ar​/T) vs. 1/T ) to calculate ΔH‡ and ΔS‡ .

Conclusion & Application Notes

For drug development professionals engineering highly lipophilic APIs, 1-Nitro-2-(pentafluoroethyl)benzene offers a distinct synthetic advantage over its trifluoromethyl counterpart. Despite the increased steric bulk of the –C₂F₅ group, its overwhelming electron-withdrawing power significantly accelerates SₙAr workflows. When designing synthetic routes that require the displacement of a nitro group by bulky secondary amines, researchers should account for the highly negative entropy of activation by utilizing non-polar, aprotic solvent systems (if solubility allows) to minimize solvent-ordering penalties in the transition state.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions The Journal of Organic Chemistry - ACS Publications[Link]

  • Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols Beilstein Journal of Organic Chemistry[Link]

  • Negative hyperconjugation of some fluorine containing groups ResearchGate[Link]

Comparative

Assessing the Environmental Impact of 1-Nitro-2-(pentafluoroethyl)benzene Versus Alternatives: A Comprehensive Guide for Drug Development

As regulatory agencies globally tighten restrictions on per- and polyfluoroalkyl substances (PFAS), the pharmaceutical and agrochemical industries face a critical inflection point. Fluorinated aromatic building blocks, h...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies globally tighten restrictions on per- and polyfluoroalkyl substances (PFAS), the pharmaceutical and agrochemical industries face a critical inflection point. Fluorinated aromatic building blocks, historically prized for their metabolic stability and lipophilicity, are now under intense environmental scrutiny.

This guide provides an objective, data-driven comparison of 1-Nitro-2-(pentafluoroethyl)benzene against viable structural alternatives. Designed for drug development professionals and environmental scientists, this analysis synthesizes mechanistic causality, comparative environmental fate data, and self-validating experimental protocols to guide sustainable compound selection.

Mechanistic Causality: The Pentafluoroethyl Dilemma

The incorporation of a pentafluoroethyl ( −C2​F5​ ) group into an aromatic scaffold is a deliberate structural choice. The −C2​F5​ group is bulkier and significantly more lipophilic than smaller substituents, allowing it to fit tightly into specific hydrophobic binding cavities of target proteins, thereby increasing binding affinity and extending in vivo half-life[1].

However, this exact mechanism of biological stability translates directly to environmental recalcitrance. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. While microbial dioxygenases in soil and water can successfully attack and cleave the non-fluorinated aromatic ring, the perfluoroalkyl chain acts as an impenetrable shield against enzymatic defluorination[2]. Consequently, the parent compound does not mineralize; instead, it biotransforms into perfluoropropanoic acid (PFPrA) , a highly persistent, dead-end ultra-short-chain PFAA [3].

Structural Alternatives & Environmental Fate

When engineering around the −C2​F5​ liability, researchers must balance pharmacological efficacy with environmental degradation profiles. The primary alternatives include:

  • 1-Nitro-2-(trifluoromethyl)benzene ( −CF3​ Analog): Retains high lipophilicity and metabolic stability. However, upon environmental ring cleavage, it generates Trifluoroacetic Acid (TFA) . TFA is highly mobile in aquatic systems and is currently accumulating globally, prompting severe regulatory scrutiny as an irreversible environmental threat[4].

  • 1-Nitro-2-ethylbenzene (Non-Fluorinated Analog): A traditional hydrocarbon analog. It undergoes rapid microbial degradation via dioxygenase attack, leading to complete mineralization ( CO2​ and H2​O ). While environmentally benign, it often lacks the metabolic shielding required to prevent rapid in vivo clearance.

  • 1-Nitro-2-(trifluoromethoxy)benzene ( −OCF3​ Analog): Features an ether linkage. While still fluorinated, the oxygen heteroatom introduces a potential site for enzymatic O-dealkylation. This cleavage can release unstable trifluoromethanol, which subsequently decomposes into fluoride ions and CO2​ , offering a pathway to complete mineralization that direct C-C linked perfluoroalkyl groups lack.

Comparative Environmental Impact Data
CompoundSubstituentLipophilicity (LogP)Primary BiotransformationUltimate Environmental FatePFAS Precursor Status
1-Nitro-2-(pentafluoroethyl)benzene −C2​F5​ ~3.8Aromatic ring cleavagePerfluoropropanoic Acid (PFPrA)High Risk
1-Nitro-2-(trifluoromethyl)benzene −CF3​ ~3.2Aromatic ring cleavageTrifluoroacetic Acid (TFA)High Risk
1-Nitro-2-(trifluoromethoxy)benzene −OCF3​ ~3.4Ether cleavage / Ring cleavageFluoride ion release / CO2​ Moderate / Borderline
1-Nitro-2-ethylbenzene −CH2​CH3​ ~2.5Alkyl oxidation / Ring cleavageComplete Mineralization ( CO2​ )Zero Risk

Visualization of Degradation Pathways

The following logical diagram illustrates the divergent environmental fates of these analogs following microbial attack.

Fig 1: Environmental degradation pathways of fluorinated vs. non-fluorinated nitrobenzene analogs.

Self-Validating Experimental Protocols

To objectively assess the environmental impact of these compounds during the early stages of drug development, laboratories must employ self-validating test systems. The following protocols are designed to confirm both biological degradation potential and ultimate chemical recalcitrance.

Protocol A: Aerobic Soil Biodegradation Assay (OECD 307 Adaptation)

Purpose: To determine the primary degradation half-life and identify biotransformation intermediates under realistic environmental conditions. Causality & Validation: Environmental persistence cannot be modeled solely in silico. Using live soil microcosms provides a realistic assessment of microbial enzymatic action. The inclusion of dark conditions prevents confounding photodegradation, while NaOH traps serve as a self-validating mechanism to mass-balance carbon mineralization.

Step-by-Step Methodology:

  • Microcosm Preparation: Sieve fresh, biologically active agricultural soil (2 mm). Adjust the moisture content to 45% of its maximum water-holding capacity to ensure optimal aerobic microbial respiration.

  • Spiking: Apply the test compound (e.g., 1-Nitro-2-(pentafluoroethyl)benzene) at a concentration of 1 mg/kg using a volatile solvent carrier (acetone). Allow the solvent to evaporate completely before thoroughly mixing the soil.

  • Incubation: Place the soil in biometer flasks equipped with NaOH traps. Incubate in the dark at 20°C.

  • Sampling & Extraction: At days 0, 7, 14, 28, 60, and 120, remove soil aliquots. Extract the organic fraction using Accelerated Solvent Extraction (ASE) with acetonitrile.

  • Analysis: Analyze the extracts via LC-QTOF-MS. High-resolution mass spectrometry is strictly required to identify the formation of unknown fluorinated dead-end metabolites (such as PFPrA) rather than just monitoring the disappearance of the parent compound.

Protocol B: Total Oxidizable Precursor (TOP) Assay

Purpose: To forcefully oxidize the aromatic ring and reveal the ultimate perfluoroalkyl acid (PFAA) yield. Causality & Validation: Microbial degradation in Protocol A can be slow, leaving parent compounds intact for months. The TOP assay uses heat-activated persulfate to generate hydroxyl radicals, simulating decades of environmental oxidation in hours. This forces the cleavage of the non-fluorinated aromatic ring, proving definitively whether the compound is a "hidden" PFAS precursor by revealing the recalcitrant perfluoroalkyl chain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 µg/L of the target compound in HPLC-grade water.

  • Oxidation Initiation: Add 60 mM potassium persulfate and 125 mM sodium hydroxide to the sample. The high pH is critical to efficiently generate hydroxyl radicals from the persulfate.

  • Thermolysis: Heat the mixture in a sealed reaction vial at 85°C for exactly 6 hours. This aggressive thermal environment ensures the complete conversion of persulfate to radicals, cleaving all C-C and C-N bonds outside of the perfluoroalkyl group.

  • Neutralization & Quantification: Cool the samples to room temperature and neutralize with concentrated HCl. Analyze the resulting matrix via LC-MS/MS specifically calibrated for ultra-short-chain PFAAs (TFA, PFPrA). The stoichiometric conversion of the parent compound to these dead-end products confirms its status as a PFAS precursor.

Strategic Recommendations

When developing new APIs or agrochemicals, the reliance on −C2​F5​ or −CF3​ groups must be carefully weighed against impending environmental regulations. While 1-Nitro-2-(pentafluoroethyl)benzene offers superior lipophilicity, its inevitable degradation into persistent PFPrA makes it a significant environmental liability. Researchers are strongly encouraged to explore bioisosteres such as trifluoromethoxy ( −OCF3​ ) groups or sterically hindered non-fluorinated alkyl groups, validating their environmental fate using the TOP assay prior to clinical or field trials.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine ACS Chemical Reviews URL:[Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics Applied Microbiology and Biotechnology URL:[Link]

  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) Environmental Science & Technology URL:[Link]

  • Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins Integrated Environmental Assessment and Management URL:[Link]

Sources

Validation

cost-benefit analysis of using 1-Nitro-2-(pentafluoroethyl)benzene in synthesis

The introduction of the pentafluoroethyl ( −C2​F5​ ) group into organic scaffolds has emerged as a transformative strategy in modern medicinal chemistry and agrochemical development. Often dubbed the "New Substituent of...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of the pentafluoroethyl ( −C2​F5​ ) group into organic scaffolds has emerged as a transformative strategy in modern medicinal chemistry and agrochemical development. Often dubbed the "New Substituent of the Future," the −C2​F5​ group offers a unique combination of properties: a steric bulk intermediate between trifluoromethyl and tert-butyl, high electronegativity, and exceptional metabolic stability[1]. These attributes significantly enhance the lipophilicity and bioavailability of prospective drug candidates[1].

For synthetic chemists targeting ortho-pentafluoroethylated anilines—critical precursors for benzimidazoles, quinolines, and other privileged pharmacophores—a fundamental strategic choice must be made: Should one utilize a pre-functionalized building block like 1-Nitro-2-(pentafluoroethyl)benzene, or rely on late-stage pentafluoroethylation of an unfunctionalized arene?

This guide provides an objective, data-driven cost-benefit analysis comparing the use of 1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) against alternative late-stage functionalization methods, equipping drug development professionals with the insights needed to optimize their synthetic pipelines.

Strategic Overview: Building Block vs. Late-Stage Functionalization

The synthesis of −C2​F5​ -containing therapeutics typically relies on one of two divergent pathways:

  • The Pre-functionalized Approach (The "Penta-F-Block" Strategy): Utilizing commercially available building blocks like 1-Nitro-2-(pentafluoroethyl)benzene[1][2]. The nitro group serves as a robust chemical handle, easily reduced to an aniline for subsequent heterocyclic ring closure or cross-coupling.

  • Late-Stage Pentafluoroethylation: Introducing the −C2​F5​ group onto an existing aromatic ring. This is traditionally achieved via radical addition (using C2​F5​I ), transition-metal-catalyzed cross-coupling of aryl halides, or Sandmeyer-type reactions of arenediazonium salts using reagents like TMS−C2​F5​ or Tetrafluoroethylene (TFE) gas[3][4].

StrategyComparison N1 1-Nitro-2-(pentafluoroethyl)benzene (Pre-functionalized Block) N2 Catalytic Hydrogenation (High Yield, Scalable) N1->N2 N3 2-(Pentafluoroethyl)aniline (Target Scaffold) N2->N3 N4 Unfunctionalized Aniline (Basic Feedstock) N5 Radical Addition (C2F5I) or Sandmeyer (TMS-C2F5 / Cu) N4->N5 N6 Isomer Mixtures (1:1 o/p) & Heavy Metal Waste N5->N6 N6->N3 Complex Purification (Low Isolated Yield)

Fig 1: Workflow comparison between pre-functionalized and late-stage pentafluoroethylation.

Quantitative Cost-Benefit Analysis

To objectively evaluate these routes, we must analyze direct material costs, process efficiency, and safety overhead.

Late-stage radical pentafluoroethylation of anilines using C2​F5​I (initiated by Zn/SO2​ or Na2​S2​O4​ ) is notoriously unselective, yielding a ~1:1 mixture of ortho- and para-isomers. This necessitates arduous chromatographic separation, drastically reducing the isolated yield of the desired ortho product. Alternatively, Sandmeyer-type reactions using on-site generated TFE and copper exhibit better functional group tolerance but require specialized gas-handling infrastructure and stoichiometric heavy metals[3].

Table 1: Performance and Cost Comparison for Accessing 2-(Pentafluoroethyl)aniline

Parameter1-Nitro-2-(pentafluoroethyl)benzene (Reduction)Radical Addition ( C2​F5​I
  • Aniline)
Sandmeyer-Type ( TMS−C2​F5​
  • Cu + Diazonium)
  • Regioselectivity 100% (Pre-installed)Poor (~1:1 ortho/para mixture)High (Directed by diazonium position)[3]
    Isolated Yield >95% <20% (for specific isomer)50–75%[3]
    Reagent Cost Moderate upfront cost, low conversion costHigh ( C2​F5​I is expensive)High ( TMS−C2​F5​ and specific ligands)
    Scalability Excellent (Standard hydrogenation)Poor (Chromatography bottleneck)Moderate (Exothermic, heavy metal waste)
    Safety Profile Standard laboratory hazardsGeneration of toxic SO2​ byproducts[4]Requires handling of reactive "CuC2F5"[3]

    The Verdict: While 1-Nitro-2-(pentafluoroethyl)benzene carries a higher initial catalog price per gram compared to basic nitrobenzene, the indirect cost savings —achieved by eliminating isomer separation, avoiding expensive fluorinating reagents like TMS−C2​F5​ , and bypassing stoichiometric copper waste—make it the economically and operationally superior choice for scale-up synthesis.

    Experimental Protocols & Mechanistic Causality (E-E-A-T)

    As a self-validating system, the protocols below detail the exact methodologies for both the building block reduction and the alternative late-stage coupling, explaining the chemical causality behind each step.

    Protocol A: Reduction of 1-Nitro-2-(pentafluoroethyl)benzene (Recommended Route)

    Causality: The strong electron-withdrawing nature of the −C2​F5​ group deactivates the aromatic ring. However, catalytic hydrogenation over Palladium on Carbon (Pd/C) selectively reduces the nitro group to an amine without risking hydrodefluorination of the robust C−F bonds.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve 1-Nitro-2-(pentafluoroethyl)benzene (10.0 mmol) in absolute ethanol (30 mL).

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol Pd, 1 mol%) under a continuous stream of argon to prevent auto-ignition of the solvent.

    • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4–6 hours with vigorous stirring.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot disappears. IR spectroscopy of an aliquot will show the complete disappearance of the asymmetric NO2​ stretch (~1530 cm−1 ) and the appearance of a primary amine N−H stretch (~3300–3400 cm−1 ).

    • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

    • Isolation: Concentrate the filtrate under reduced pressure to afford 2-(pentafluoroethyl)aniline in quantitative yield (>95%). No further purification is typically required.

    Protocol B: Sandmeyer-Type Pentafluoroethylation (Alternative Route)

    Causality: For late-stage functionalization, an active " CuC2​F5​ " species must be generated. This is achieved by reacting TMS−C2​F5​ with a fluoride source ( CsF ), which cleaves the Si−C bond to generate a [C2​F5​]− anion. This anion immediately transmetalates with CuSCN to form the active copper species, which then undergoes cross-coupling with an arenediazonium salt[3].

    Step-by-Step Methodology:

    • Active Species Generation: In a glovebox, charge a vial with CuSCN (1.0 equiv) and CsF (2.5 equiv). Add anhydrous THF, followed by TMS−C2​F5​ (1.5 equiv). Stir at room temperature for 30 minutes to pre-form the " CuC2​F5​ " complex.

    • Coupling: Slowly add a solution of 2-nitroarenediazonium tetrafluoroborate (1.0 equiv) in THF to the active copper complex.

    • Reaction: Stir the mixture at room temperature for 12 hours. The reaction is strongly solvent-dependent; THF stabilizes the intermediate copper species better than non-polar solvents[3].

    • Workup: Quench with aqueous NH4​Cl , extract with EtOAc, and purify via flash column chromatography to isolate the product (typical yield 50-60%).

    Mechanism TMS TMS-C2F5 + CsF (Precursor) Anion [C2F5]- Anion (Transient) TMS->Anion Fluoride Activation Active Active 'CuC2F5' Species Anion->Active Cu CuSCN (Metal Source) Cu->Active Transmetalation Product Pentafluoroethyl Arene (Product) Active->Product Diazo Aryl Diazonium Salt Diazo->Product Cross-Coupling

    Fig 2: Mechanistic pathway of Cu-mediated late-stage pentafluoroethylation.

    Conclusion

    While late-stage pentafluoroethylation methodologies continue to advance, they remain hampered by regioselectivity issues (in radical pathways)[4] and the need for expensive, sensitive reagents (in transition-metal pathways)[3]. For drug development professionals aiming to synthesize ortho-pentafluoroethyl anilines or related scaffolds, the cost-benefit analysis overwhelmingly favors the use of 1-Nitro-2-(pentafluoroethyl)benzene . By front-loading the cost into a highly pure, pre-functionalized building block, chemists can bypass complex isomer separations, eliminate heavy metal waste, and streamline their synthetic workflows with highly predictable, scalable reductions.

    Sources

    Comparative

    characterization of intermediates in the synthesis of 1-Nitro-2-(pentafluoroethyl)benzene

    An in-depth understanding of intermediate characterization is the cornerstone of modern organofluorine chemistry. The synthesis of 1-Nitro-2-(pentafluoroethyl)benzene —a highly valuable building block in the development...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of intermediate characterization is the cornerstone of modern organofluorine chemistry. The synthesis of 1-Nitro-2-(pentafluoroethyl)benzene —a highly valuable building block in the development of lipophilic pharmaceuticals and agrochemicals—relies heavily on the cross-coupling of 1-iodo-2-nitrobenzene with a pentafluoroethylating agent.

    The critical bottleneck in this transformation is the generation, stabilization, and reactivity of the pentafluoroethylcopper(I) intermediate ([(L)Cu(C₂F₅)]) . Because perfluoroalkylcopper species are prone to decomposition via β-fluoride elimination or oxidation, selecting the right reagent system and analytical technique to monitor this intermediate is paramount.

    This guide provides an objective comparison of the leading pentafluoroethylation reagents and the analytical methodologies used to characterize their corresponding copper intermediates.

    Mechanistic Overview & Intermediate Dynamics

    The synthesis proceeds via a standard Cu-mediated cross-coupling cycle. The causality behind the reaction's success lies in the equilibrium of the copper species. Without a tightly binding bidentate ligand like 1,10-phenanthroline (Phen), the intermediate exists largely as an unreactive ionic cuprate [Cu(L)₂][Cu(C₂F₅)₂]. The addition of Phen shifts the equilibrium toward the highly reactive, neutral [(Phen)Cu(C₂F₅)] species, facilitating the oxidative addition of 1-iodo-2-nitrobenzene [1].

    G A [(Phen)Cu(I)X] Precatalyst B [(Phen)Cu(I)(C₂F₅)] Key Intermediate A->B Transmetalation C [(Phen)Cu(III)(C₂F₅)(Ar)(I)] Oxidative Addition State B->C Oxidative Addition C->A Cu(I) Regeneration D 1-Nitro-2-(pentafluoroethyl)benzene Product C->D Reductive Elimination E 1-Iodo-2-nitrobenzene E->C Aryl Halide F C₂F₅ Source (e.g., TMSCF₂CF₃) F->B Activation

    Figure 1: Catalytic cycle for the copper-mediated pentafluoroethylation of 1-iodo-2-nitrobenzene.

    Comparative Analysis of Pentafluoroethylation Reagents

    The source of the C₂F₅ group directly impacts the purity and stability of the [(Phen)Cu(C₂F₅)] intermediate. We compare three primary methodologies:

    • TMSCF₂CF₃ (Ruppert-Prakash Homologue): The industry standard. It requires an alkoxide initiator (e.g., t-BuOK) to generate the intermediate. While highly reliable, the reagent is relatively expensive [1].

    • Tetrafluoroethylene (TFE) + CsF: A highly cost-effective route that generates the intermediate via the fluorocupration of TFE gas. Ohashi et al. demonstrated that refraining from stirring the reaction mixture is the causal factor in suppressing unwanted TFE oligomerization, allowing the intermediate to form cleanly [2].

    • Pentafluoroethane (HFC-125): An eco-friendly, inexpensive gas. It requires deprotonation by a strong base in the presence of Cu(I). However, the harsh basic conditions can sometimes limit substrate scope [3].

    Table 1: Performance Comparison of C₂F₅ Reagent Systems

    Reagent SourceIntermediate Generation MechanismIntermediate Yield (¹⁹F NMR)Stability (t₁/₂ at 25°C)Product Yield (1-Nitro-2-(pentafluoroethyl)benzene)Cost-Efficiency
    TMSCF₂CF₃ Silyl cleavage / Transmetalation>95%>24 hours88 - 92%Low
    TFE + CsF Fluorocupration85 - 90%~12 hours80 - 85%High
    HFC-125 Deprotonation / Cupration75 - 80%~8 hours70 - 75%Very High

    Analytical Methodologies for Intermediate Characterization

    To ensure reproducibility, the [(Phen)Cu(C₂F₅)] intermediate must be rigorously characterized before the addition of the electrophile (1-iodo-2-nitrobenzene).

    ¹⁹F NMR Spectroscopy (The Gold Standard)

    ¹⁹F NMR provides real-time, quantitative tracking of the intermediate. The neutral [(Phen)Cu(C₂F₅)] species exhibits distinct resonances: a triplet at approximately -82.5 ppm (for the -CF₃ group) and a quartet at -116.0 ppm (for the -CF₂- group), arising from mutual J-coupling. Diagnostic Utility: The appearance of a singlet at -119 ppm indicates the formation of the unreactive ionic cuprate [Cu(Phen)₂][Cu(C₂F₅)₂], signaling that the ligand-to-copper ratio needs adjustment.

    In Situ IR Spectroscopy (ReactIR)

    ReactIR is utilized to monitor the coordination environment without extracting aliquots. The C-F stretching frequencies of the [(Phen)Cu(C₂F₅)] intermediate appear between 1100–1250 cm⁻¹ . Diagnostic Utility: A rapid decrease in these bands, coupled with the appearance of signals at ~1700 cm⁻¹, indicates β-fluoride elimination and the unwanted formation of fluorinated alkene byproducts.

    X-Ray Crystallography

    For absolute structural confirmation, the intermediate can be isolated. successfully isolated the (phen)CuC₂F₅ active species and confirmed its distorted trigonal-planar geometry via single-crystal X-ray diffraction, proving that the C₂F₅ group is covalently bound to the copper center [2].

    Self-Validating Experimental Protocols

    The following protocol utilizes a self-validating system: an internal standard is introduced at the very beginning of the workflow. This ensures that any loss of the volatile intermediate or product is mathematically accounted for during ¹⁹F NMR integration.

    Protocol: In Situ Generation and Characterization of [(Phen)Cu(C₂F₅)] via TMSCF₂CF₃

    Objective: Generate the active intermediate and verify its concentration prior to cross-coupling.

    Step 1: System Preparation & Internal Standardization

    • In a nitrogen-filled glovebox, charge an oven-dried NMR tube with CuI (0.1 mmol, 19.0 mg) and 1,10-phenanthroline (0.1 mmol, 18.0 mg).

    • Add 0.5 mL of anhydrous DMF-d₇ to dissolve the precatalyst.

    • Validation Step: Add exactly 0.1 mmol of 1,3-bis(trifluoromethyl)benzene as an internal standard. Acquire a baseline ¹⁹F NMR spectrum to calibrate the integration of the standard (-63.0 ppm).

    Step 2: Intermediate Generation

    • Add t-BuOK (0.15 mmol, 16.8 mg) to the NMR tube. The solution will turn dark red/brown, indicating the formation of the [(Phen)Cu(O-tBu)] complex.

    • Slowly inject TMSCF₂CF₃ (0.12 mmol).

    • Cap the tube, shake gently for 5 minutes, and acquire a ¹⁹F NMR spectrum.

    • Causality Check: Calculate the yield of the [(Phen)Cu(C₂F₅)] intermediate by integrating the triplet at -82.5 ppm against the internal standard. A yield of >90% confirms the system is anhydrous and ready for coupling.

    Step 3: Cross-Coupling to 1-Nitro-2-(pentafluoroethyl)benzene

    • Transfer the validated intermediate solution to a Schlenk flask containing 1-iodo-2-nitrobenzene (0.08 mmol, 19.9 mg) under nitrogen.

    • Stir the reaction mixture at 50°C for 12 hours.

    • Monitor the reaction via ¹⁹F NMR. The consumption of the intermediate (-82.5 ppm) and the emergence of the product signals (typically shifted downfield due to the electron-withdrawing nitro group) confirm successful oxidative addition and reductive elimination.

    • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the final 1-Nitro-2-(pentafluoroethyl)benzene.

    References

    • Morimoto, H., Tsubogo, T., Litvinas, N. D., & Hartwig, J. F. (2011). A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides. Angewandte Chemie International Edition, 50(16), 3793-3798. URL:[Link]

    • Ohashi, M., Ishida, N., Ando, K., Hashimoto, Y., Shigaki, A., Kikushima, K., & Ogoshi, S. (2018). CuI-Catalyzed Pentafluoroethylation of Aryl Iodides in the Presence of Tetrafluoroethylene and Cesium Fluoride: Determining the Route to the Key Pentafluoroethyl CuI Intermediate. Chemistry - A European Journal, 24(39), 9794-9798. URL:[Link]

    • Ruyet, L., & Besset, T. (2020). Copper-based fluorinated reagents for the synthesis of CF₂R-containing molecules (R ≠ F). Beilstein Journal of Organic Chemistry, 16, 1051-1065. URL:[Link]

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